molecular formula C6H11N B3104435 4-Methylenepiperidine CAS No. 148133-82-8

4-Methylenepiperidine

货号: B3104435
CAS 编号: 148133-82-8
分子量: 97.16 g/mol
InChI 键: LPKIGDXRQSIQBA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Methylenepiperidine is a useful research compound. Its molecular formula is C6H11N and its molecular weight is 97.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

4-methylidenepiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-6-2-4-7-5-3-6/h7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKIGDXRQSIQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Methylenepiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylenepiperidine, a heterocyclic amine, is a pivotal building block in modern organic synthesis, particularly valued in the pharmaceutical industry. Its unique structural features, comprising a piperidine (B6355638) ring with an exocyclic double bond, offer a versatile platform for the synthesis of complex molecules. This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on its application in drug development, supported by experimental data and synthetic protocols. A notable application of this compound is as a key intermediate in the production of the antifungal agent Efinaconazole.[1][2]

Chemical and Physical Properties

The physicochemical properties of this compound and its common salt form are crucial for its handling, storage, and application in synthesis. While experimental data for the free base is limited in some areas, a combination of predicted values and data from its hydrochloride salt and protected derivatives provides a comprehensive profile.

PropertyThis compoundThis compound HydrochlorideNotes
Molecular Formula C₆H₁₁N[3]C₆H₁₂ClN[2]
Molecular Weight 97.16 g/mol [3]133.62 g/mol
IUPAC Name 4-methylidenepiperidine[3]4-methylidenepiperidine;hydrochloride
CAS Number 148133-82-8144230-50-2
Physical Form -White to off-white solid[4]
Melting Point -148-151 °C (sublimes)[4]
Boiling Point --The boiling point of the N-Boc protected derivative, 1-Boc-4-methylenepiperidine, is reported as 80 °C at 1 mmHg.[5]
pKa 10.40 ± 0.20 (Predicted)-Experimental determination for piperidine derivatives can be performed via potentiometric titration.[6] The pKa of various substituted piperidines has been experimentally determined.[6]
Solubility --The free base is predicted to be soluble in water.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show characteristic signals for the methylene (B1212753) protons of the double bond and the protons of the piperidine ring. Based on data for N-substituted derivatives, the exocyclic methylene protons typically appear as a singlet around 4.7-4.9 ppm.[7] The protons on the carbons adjacent to the nitrogen (α-protons) and the other ring protons will appear as multiplets in the upfield region. For comparison, the ¹H NMR spectrum of the saturated analogue, 4-methylpiperidine (B120128), shows signals at approximately 3.03 (t), 2.57 (t), 1.61 (m), 1.45 (m), and 0.92 (d) ppm.[8]

¹³C NMR Spectroscopy

The carbon NMR spectrum provides key information about the carbon framework. For this compound, the quaternary carbon of the double bond and the exocyclic methylene carbon are expected to appear in the alkene region of the spectrum. The remaining piperidine ring carbons will be found in the aliphatic region. In the N-methyl derivative, the exocyclic methylene carbon appears at around 107 ppm, and the quaternary carbon at around 146 ppm.[3] The ¹³C NMR spectrum of 4-methylpiperidine shows peaks at approximately 46.9, 35.1, 31.5, and 22.8 ppm.[9]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the presence of a C=C stretching vibration for the exocyclic double bond, typically in the range of 1640-1680 cm⁻¹. The N-H stretching vibration of the secondary amine will appear as a moderate band in the region of 3300-3500 cm⁻¹. C-H stretching and bending vibrations for the piperidine ring will also be present.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 97. The fragmentation pattern of piperidine derivatives is often characterized by α-cleavage, leading to the loss of substituents adjacent to the nitrogen atom, and ring fission.[10]

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the nucleophilicity of the secondary amine and the electrophilicity of the exocyclic double bond, making it a versatile intermediate in organic synthesis.

Synthesis of this compound

The most common and industrially scalable method for the synthesis of this compound is the Wittig reaction.[2][11] This involves the reaction of a phosphonium (B103445) ylide with a protected 4-piperidone (B1582916) derivative, followed by deprotection.

G N_Protected_Piperidone N-Protected-4-piperidone Wittig_Reaction Wittig Reaction N_Protected_Piperidone->Wittig_Reaction Phosphonium_Ylide Phosphonium Ylide (e.g., from Methyltriphenylphosphonium (B96628) bromide) Phosphonium_Ylide->Wittig_Reaction N_Protected_4_MP N-Protected-4-methylenepiperidine Wittig_Reaction->N_Protected_4_MP Deprotection Deprotection (e.g., acid hydrolysis) N_Protected_4_MP->Deprotection Four_MP_HCl This compound Hydrochloride Deprotection->Four_MP_HCl

Caption: General workflow for the synthesis of this compound hydrochloride via the Wittig reaction.

Experimental Protocol: Synthesis of this compound Hydrochloride via Wittig Reaction [1][7]

  • Ylide Generation: To a suspension of methyltriphenylphosphonium bromide in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) at a low temperature (e.g., -78 °C), a strong base like n-butyllithium is added to generate the corresponding phosphonium ylide.

  • Wittig Reaction: A solution of an N-protected 4-piperidone (e.g., N-Boc-4-piperidone) in the same solvent is added to the ylide solution. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete.

  • Work-up and Deprotection: The reaction is quenched, and the N-protected this compound is extracted. The protecting group is then removed under acidic conditions. For instance, a Boc group can be removed by treatment with hydrochloric acid in an appropriate solvent.

  • Isolation: The resulting this compound hydrochloride is isolated, for example, by precipitation upon addition of a non-polar solvent, followed by filtration and drying.[1] Purity of over 99.5% can be achieved through distillation of the intermediate.[1]

Key Reactions of this compound

The presence of both a nucleophilic nitrogen and a reactive double bond allows for a variety of chemical transformations.

The secondary amine of this compound is nucleophilic and readily undergoes alkylation and acylation reactions. A prominent example is its use in the synthesis of Efinaconazole, where it acts as a nucleophile in a ring-opening reaction of an epoxide.[1]

G Four_MP_HCl This compound Hydrochloride Base Base (e.g., NaH, DIPEA) Four_MP_HCl->Base Free_Base This compound (Free Base) Four_MP_HCl->Free_Base Deprotonation Alkylation N-Alkylation (Ring Opening) Free_Base->Alkylation Epoxide Epoxide Precursor Epoxide->Alkylation Efinaconazole Efinaconazole Alkylation->Efinaconazole

Caption: N-Alkylation of this compound in the synthesis of Efinaconazole.

Experimental Protocol: Synthesis of Efinaconazole [1]

  • Reactants: this compound hydrochloride and (2R,3S)-2-(2,4-difluorophenyl)-3-methyl-2-((1H-1,2,4-triazol-1-yl)methyl)oxirane.

  • Base: A suitable base, such as sodium hydride or diisopropylethylamine (DIPEA), is used to generate the free base of this compound in situ.

  • Solvent: Anhydrous aprotic solvents like acetonitrile (B52724) or tetrahydrofuran are commonly used.

  • Conditions: The reaction is typically carried out under an inert atmosphere. The reaction mixture is heated to reflux for several hours until the reaction is complete, as monitored by techniques like TLC or HPLC.

  • Work-up and Purification: The product is isolated by extraction and purified by recrystallization to afford Efinaconazole in high yield and purity.

The exocyclic double bond in this compound is susceptible to a variety of addition reactions.

  • Hydrogenation: The double bond can be readily reduced to a methyl group via catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[12][13] This reaction converts this compound to 4-methylpiperidine.

Experimental Protocol: Catalytic Hydrogenation [14][15]

  • Setup: this compound is dissolved in a suitable solvent, such as ethanol (B145695) or methanol, in a reaction vessel.

  • Catalyst: A catalytic amount of 10% Pd/C is added to the solution.

  • Hydrogenation: The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed.

  • Work-up: The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated to yield 4-methylpiperidine.

  • Hydrohalogenation: The addition of hydrogen halides (HX) across the double bond is expected to follow Markovnikov's rule, where the hydrogen adds to the exocyclic carbon and the halide adds to the more substituted quaternary carbon of the piperidine ring.[16] This would result in the formation of a 4-halo-4-methylpiperidine derivative. In the presence of peroxides, the addition of HBr can proceed via a radical mechanism, potentially leading to the anti-Markovnikov product.[16]

G Four_MP This compound Markovnikov Markovnikov Addition Four_MP->Markovnikov Anti_Markovnikov Anti-Markovnikov Addition (with peroxides) Four_MP->Anti_Markovnikov HX HX (e.g., HBr) HX->Markovnikov HX->Anti_Markovnikov Product_M 4-Halo-4-methylpiperidine Markovnikov->Product_M Product_AM 4-(Halomethyl)piperidine Anti_Markovnikov->Product_AM

Caption: Regioselectivity in the hydrohalogenation of this compound.

  • Cycloaddition Reactions:

    • Aza-Diels-Alder Reaction: this compound, after conversion to an imine or iminium ion, can potentially act as a dienophile in aza-Diels-Alder reactions, leading to the formation of complex polycyclic nitrogen-containing structures.[16][17]

    • Michael Addition: The exocyclic double bond can act as a Michael acceptor if the piperidine nitrogen is functionalized with an electron-withdrawing group, making the double bond electron-deficient. This allows for the conjugate addition of various nucleophiles.[18]

Conclusion

This compound is a valuable and versatile building block in synthetic organic chemistry. Its dual functionality, arising from the secondary amine and the exocyclic double bond, allows for a wide range of chemical transformations. A thorough understanding of its chemical properties and reactivity is essential for its effective utilization in the synthesis of complex target molecules, particularly in the field of drug discovery and development. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers and scientists working with this important synthetic intermediate.

References

An In-depth Technical Guide to 4-Methylenepiperidine Hydrochloride (CAS: 144230-50-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylenepiperidine hydrochloride (CAS Number: 144230-50-2) is a versatile heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural motif, featuring a reactive exocyclic double bond, makes it a valuable precursor for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound hydrochloride, with a particular focus on its role as a key intermediate in the preparation of the antifungal agent Efinaconazole and the short-acting synthetic opioid Remifentanil. Detailed experimental protocols for its synthesis and subsequent derivatization are presented, alongside spectroscopic data and safety information.

Chemical and Physical Properties

This compound hydrochloride is a white to off-white solid that is typically supplied with a purity of 98% or higher.[1] It is freely soluble in water.[2] The compound should be stored in a freezer under an inert atmosphere, as it is light-sensitive.[3]

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueReference(s)
CAS Number 144230-50-2[4]
Molecular Formula C₆H₁₂ClN[4]
Molecular Weight 133.62 g/mol [4]
Melting Point 148-151 °C (subl.)[3]
Appearance White to Off-White Solid[3]
Solubility Freely soluble in water[2]
Storage Store in freezer, under -20°C, inert atmosphere[3]
InChIKey XGMSENVPQPNOHF-UHFFFAOYSA-N[4]
SMILES C=C1CCNCC1.Cl[1]

Spectroscopic Data

While publicly available spectra are limited, the expected spectroscopic characteristics of this compound hydrochloride can be predicted based on its structure. Several commercial suppliers indicate the availability of spectral data, including ¹H NMR, ¹³C NMR, IR, and mass spectra, with their products.[5][6]

Table 2: Expected Spectroscopic Data for this compound Hydrochloride

Technique Expected Signals
¹H NMR Signals corresponding to the vinylic protons of the methylene (B1212753) group (around 4.5-5.0 ppm), and protons on the piperidine (B6355638) ring (likely in the 2.5-3.5 ppm region). The N-H proton signal may be broad and its chemical shift dependent on the solvent and concentration.
¹³C NMR Signals for the sp² hybridized carbons of the methylene group (one quaternary carbon around 140-150 ppm and one methylene carbon around 100-110 ppm), and signals for the sp³ hybridized carbons of the piperidine ring (in the 30-50 ppm range).
IR Spectroscopy Characteristic peaks for C=C stretching of the exocyclic double bond (around 1650 cm⁻¹), C-H stretching of the vinyl and alkyl groups, and N-H stretching of the secondary amine hydrochloride salt (broad peak around 2400-3000 cm⁻¹).
Mass Spectrometry The mass spectrum of the free base (this compound) would show a molecular ion peak (M⁺) at m/z 97. Fragmentation patterns would likely involve the loss of small neutral molecules or radicals from the piperidine ring.

Synthesis of this compound Hydrochloride

The most common and industrially scalable method for the synthesis of this compound hydrochloride involves a Wittig reaction, followed by deprotection if a protected piperidone is used.

Experimental Protocol: Synthesis via Wittig Reaction and Deprotection

This two-step process begins with the Wittig olefination of N-tert-butoxycarbonyl-4-piperidone (N-Boc-4-piperidone) to introduce the methylene group, followed by the removal of the Boc protecting group under acidic conditions to yield the desired hydrochloride salt.

Step 1: Synthesis of N-Boc-4-methylenepiperidine

  • Reagents:

    • Methyltriphenylphosphonium (B96628) bromide

    • A strong base (e.g., n-butyllithium or potassium tert-butoxide)

    • N-Boc-4-piperidone

    • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)

  • Procedure:

    • A suspension of methyltriphenylphosphonium bromide in anhydrous THF is cooled to 0°C under an inert atmosphere (e.g., nitrogen or argon).

    • A solution of a strong base, such as n-butyllithium in hexanes, is added dropwise to the suspension, resulting in the formation of the orange-red ylide.

    • The reaction mixture is stirred at room temperature for a specified period to ensure complete ylide formation.

    • A solution of N-Boc-4-piperidone in anhydrous THF is then added dropwise to the ylide solution at 0°C.

    • The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude N-Boc-4-methylenepiperidine. The product can be purified by column chromatography if necessary.

Step 2: Deprotection to this compound Hydrochloride

  • Reagents:

  • Procedure:

    • N-Boc-4-methylenepiperidine is dissolved in a suitable solvent such as methanol or ethyl acetate.

    • A solution of hydrochloric acid (e.g., 30% HCl in methanol) is added dropwise to the solution at room temperature.

    • The reaction mixture is stirred for several hours until the deprotection is complete (monitored by TLC).

    • An organic solvent like ethyl acetate or diethyl ether is added to the reaction mixture to precipitate the hydrochloride salt.

    • The resulting solid is collected by filtration, washed with the precipitating solvent, and dried under vacuum to afford this compound hydrochloride as a white solid.

G cluster_synthesis Synthesis of this compound HCl BocPiperidone N-Boc-4-piperidone BocMethylene N-Boc-4-methylenepiperidine BocPiperidone->BocMethylene Wittig Reaction WittigReagent Methyltriphenylphosphonium Bromide + Strong Base WittigReagent->BocMethylene Product This compound HCl BocMethylene->Product Deprotection HCl HCl HCl->Product

Caption: Synthetic pathway to this compound HCl.

Applications in Drug Development

This compound hydrochloride serves as a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs).

Synthesis of Efinaconazole

Efinaconazole is a triazole antifungal agent used for the topical treatment of onychomycosis. The synthesis involves the ring-opening of an epoxide by this compound (generated in situ from the hydrochloride salt).

  • Reagents:

    • This compound hydrochloride

    • (2R,3S)-2-(2,4-difluorophenyl)-3-methyl-2-[(1H-1,2,4-triazol-1-yl)methyl]oxirane

    • A base (e.g., sodium hydroxide, magnesium tert-butoxide)[7]

    • A bromide salt (e.g., lithium bromide)[8]

    • Anhydrous solvent (e.g., acetonitrile)[7][8]

  • Procedure:

    • In a reaction vessel under an inert atmosphere, this compound hydrochloride, a base (e.g., NaOH), and a bromide salt (e.g., LiBr) are suspended in an anhydrous solvent like acetonitrile.[8]

    • (2R,3S)-2-(2,4-difluorophenyl)-3-methyl-2-[(1H-1,2,4-triazol-1-yl)methyl]oxirane is added to the mixture.

    • The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by HPLC or TLC).[7]

    • After cooling to room temperature, the solvent is removed under reduced pressure.

    • The residue is dissolved in a suitable solvent mixture (e.g., ethanol and water) and the product is crystallized by cooling.[7]

    • The solid Efinaconazole is collected by filtration, washed, and dried.

G cluster_efinaconazole Efinaconazole Synthesis MethylenePiperidine This compound HCl Efinaconazole Efinaconazole MethylenePiperidine->Efinaconazole Ring Opening Epoxide (2R,3S)-Epoxide Intermediate Epoxide->Efinaconazole Base Base (e.g., NaOH) Base->Efinaconazole Bromide Bromide (e.g., LiBr) Bromide->Efinaconazole

Caption: Synthesis of Efinaconazole.

Synthesis of Remifentanil

Remifentanil is a potent, ultra-short-acting synthetic opioid analgesic. While direct synthesis from this compound hydrochloride is not explicitly detailed in readily available literature, a logical synthetic route can be proposed based on established methods for synthesizing 4-anilidopiperidine derivatives.[8] This would involve the conversion of the exocyclic double bond to the required functional groups at the 4-position.

A plausible approach would involve hydroboration-oxidation of the methylene group to introduce a hydroxyl functionality, which can then be further elaborated.

G cluster_remifentanil Proposed Remifentanil Precursor Synthesis MethylenePiperidine This compound Hydroxymethyl 4-(Hydroxymethyl)piperidine MethylenePiperidine->Hydroxymethyl Hydroboration-Oxidation Hydroboration 1. BH3-THF 2. H2O2, NaOH Hydroboration->Hydroxymethyl FurtherSteps Further Elaboration Hydroxymethyl->FurtherSteps RemifentanilPrecursor Remifentanil Precursor FurtherSteps->RemifentanilPrecursor

Caption: Proposed route to a Remifentanil precursor.

Biological Activity and Safety

The primary biological relevance of this compound hydrochloride is as a synthetic intermediate for pharmacologically active molecules.[9] There is limited information on its intrinsic biological activity. However, some studies on related piperidine derivatives have explored their potential as inhibitors of enzymes such as 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis, suggesting that the piperidine scaffold can be a starting point for the development of novel therapeutic agents.[9][10]

Table 3: GHS Hazard Information for this compound Hydrochloride

Hazard Statement Description Reference(s)
H302 Harmful if swallowed[4]
H315 Causes skin irritation[4]
H319 Causes serious eye irritation[4]
H335 May cause respiratory irritation[4]

It is important to handle this compound hydrochloride with appropriate personal protective equipment in a well-ventilated area.

Conclusion

This compound hydrochloride is a valuable and versatile building block in modern medicinal chemistry. Its utility is well-established in the synthesis of important pharmaceuticals like Efinaconazole. The synthetic routes to this intermediate are well-documented, with the Wittig reaction being a key transformation. For researchers and drug development professionals, a thorough understanding of the properties, synthesis, and reactivity of this compound hydrochloride is essential for its effective application in the discovery and development of new chemical entities. Further exploration of the reactivity of its exocyclic double bond could open up new avenues for the synthesis of diverse and complex molecular structures.

References

An In-Depth Technical Guide to the Structure and Bonding of 4-Methylenepiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylenepiperidine is a pivotal heterocyclic compound, serving as a key building block in the synthesis of various pharmaceutical agents, most notably the antifungal drug Efinaconazole.[1][2] A thorough understanding of its structural and bonding characteristics is paramount for optimizing synthetic routes, predicting reactivity, and designing novel derivatives with enhanced therapeutic properties. This guide provides a comprehensive overview of the molecular structure, bonding, and key spectroscopic features of this compound, supplemented with detailed experimental and computational data.

Molecular Structure and Bonding

This compound possesses the chemical formula C₆H₁₁N and a molecular weight of 97.16 g/mol .[3] Its structure consists of a six-membered piperidine (B6355638) ring with an exocyclic double bond at the C4 position. The hydrochloride salt is also a common and stable form of this compound.[2]

Hybridization and Geometry

The piperidine ring adopts a chair conformation, which is the most stable arrangement for six-membered saturated rings. In this conformation, the carbon atoms of the ring are sp³ hybridized, exhibiting tetrahedral geometry with bond angles approximating 109.5°. The nitrogen atom is also sp³ hybridized, with one of its hybrid orbitals occupied by a lone pair of electrons.

The exocyclic methylene (B1212753) group features two sp² hybridized carbon atoms. The C4 atom of the piperidine ring and the exocyclic carbon atom form a double bond (C=C), with a planar geometry around this bond. The hydrogen atoms attached to the exocyclic carbon are also in the same plane.

Bond Lengths and Angles
Bond Calculated Bond Length (Å) Bond Angle Calculated Bond Angle (°)
C=C~1.34H-C-H (exocyclic)~117
C-C (ring)~1.53 - 1.54C-C-C (ring)~111 - 112
C-N~1.47C-N-C (ring)~110
C-H (ring)~1.10H-C-C (ring)~109 - 111
C-H (exocyclic)~1.09

Note: These values are approximations derived from computational models and may vary slightly from experimental values.

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound hydrochloride in DMSO-d₆ typically exhibits the following signals: a singlet for the two exocyclic methylene protons (H₈) around 4.87 ppm, multiplets for the piperidine ring protons adjacent to the nitrogen (H₂ and H₆) and adjacent to the double bond (H₃ and H₅) between 2.40 and 3.40 ppm, and a singlet for the N-H proton at approximately 11.35 ppm.[4]

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework. Key expected chemical shifts include the sp² hybridized carbons of the double bond (one quaternary and one methylene), and the sp³ hybridized carbons of the piperidine ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for:

  • C=C stretch: A peak around 1640-1680 cm⁻¹ corresponding to the exocyclic double bond.

  • =C-H stretch: A peak above 3000 cm⁻¹ due to the C-H bonds of the methylene group.

  • C-H stretch (sp³): Peaks just below 3000 cm⁻¹ for the C-H bonds of the piperidine ring.

  • N-H stretch: A broad peak in the region of 3200-3500 cm⁻¹ for the N-H bond of the secondary amine.

  • C-N stretch: An absorption band in the 1000-1250 cm⁻¹ region.

Experimental Protocols

Synthesis of this compound Hydrochloride

A common and robust method for the synthesis of this compound hydrochloride involves a Wittig reaction on a protected piperidin-4-one, followed by deprotection.[1]

Materials:

Procedure:

  • Wittig Reaction: To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous toluene at 10-20 °C, add potassium tert-butoxide portion-wise. Stir the resulting ylide solution for 1 hour.

  • Add a solution of N-tert-butoxycarbonyl-4-piperidone in toluene dropwise to the ylide solution at 10-20 °C.

  • Allow the reaction to proceed for 1 hour at the same temperature.

  • Work-up and Deprotection: Heat the reaction mixture to 80 °C and concentrate under reduced pressure.

  • Add concentrated hydrochloric acid to the residue.

  • Remove the remaining toluene by concentration to yield N-tert-butoxycarbonyl-4-methylenepiperidine.

  • Salt Formation: Add a solution of hydrogen chloride in ethanol (B145695) to the crude product.

  • Concentrate the mixture under reduced pressure and add methyl t-butyl ether to induce crystallization.

  • Filter the solid, wash with methyl t-butyl ether, and dry under vacuum to obtain this compound hydrochloride.[4]

Synthesis_Workflow cluster_wittig Wittig Reaction cluster_workup Work-up and Deprotection cluster_purification Purification Ylide Phosphonium Ylide Formation Reaction Reaction with N-Boc-4-piperidone Ylide->Reaction Concentration1 Concentration Reaction->Concentration1 Deprotection Acidic Deprotection (HCl) Concentration1->Deprotection Salt Salt Formation (HCl/Ethanol) Deprotection->Salt Crystallization Crystallization (MTBE) Salt->Crystallization Filtration Filtration and Drying Crystallization->Filtration Product Product Filtration->Product This compound HCl

NMR Spectroscopy Protocol

Instrumentation: 400 MHz NMR Spectrometer

Sample Preparation: Dissolve approximately 10-20 mg of this compound hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 16 ppm

  • Acquisition Time: ~2-3 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 16-64

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Spectral Width: 240 ppm

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024 or more, depending on sample concentration.

IR Spectroscopy Protocol

Instrumentation: FT-IR Spectrometer

Sample Preparation:

  • Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Liquid/Oil: Place a drop of the sample between two NaCl or KBr plates.

Acquisition:

  • Record a background spectrum of the empty sample holder or pure KBr pellet.

  • Record the sample spectrum over the range of 4000-400 cm⁻¹.

  • The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Role in Drug Development: Efinaconazole and Ergosterol (B1671047) Biosynthesis

This compound is a crucial intermediate in the synthesis of Efinaconazole, a triazole antifungal agent. The primary mechanism of action of Efinaconazole is the inhibition of ergosterol biosynthesis in fungi.[1][5] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

Efinaconazole specifically inhibits the enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[6][7][8] This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol precursors within the fungal cell. The disruption of the cell membrane's integrity and function ultimately results in fungal cell death.[5][9]

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_outcome Cellular Effects Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Intermediates 14-alpha-methyl sterols Lanosterol->Intermediates Lanosterol 14-alpha-demethylase Ergosterol Ergosterol Intermediates->Ergosterol Disruption Disruption of Fungal Cell Membrane Ergosterol->Disruption Efinaconazole Efinaconazole Efinaconazole->Inhibition Inhibition->Lanosterol Inhibition Death Fungal Cell Death Disruption->Death

Conclusion

This compound is a molecule of significant interest in medicinal chemistry due to its role as a versatile synthetic intermediate. Its structural features, including the reactive exocyclic double bond and the piperidine ring, provide a scaffold for the development of new therapeutic agents. A comprehensive understanding of its bonding, geometry, and spectroscopic properties, as outlined in this guide, is essential for its effective utilization in drug discovery and development. The relationship between this compound and the antifungal activity of Efinaconazole highlights the importance of such fundamental chemical knowledge in the creation of effective pharmaceuticals.

References

An In-depth Technical Guide to 4-Methylenepiperidine: Molecular Weight and Formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 4-methylenepiperidine, with a primary focus on its molecular weight and chemical formula. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction to this compound

This compound, also known as 4-methylidenepiperidine, is a heterocyclic organic compound. It serves as a valuable building block in synthetic organic chemistry. Its structure, featuring a piperidine (B6355638) ring with an exocyclic double bond, makes it a versatile precursor for the synthesis of various more complex molecules, including pharmaceutical agents. For instance, it can be used in Suzuki cross-coupling reactions with aryl halides to produce benzyl (B1604629) piperidines and related compounds[1]. The free base and its hydrochloride salt are common forms of this compound available for research and synthesis purposes[1][2].

Physicochemical Properties

The core molecular properties of this compound and its hydrochloride salt are summarized in the table below. These data are essential for stoichiometric calculations in chemical reactions and for the characterization of synthesized compounds.

PropertyThis compound (Free Base)This compound Hydrochloride
Molecular Formula C6H11N[3]C6H12ClN[4][5] (or C6H11N • HCl[1][2])
Molecular Weight 97.16 g/mol [3]133.62 g/mol [4][5]
Monoisotopic Mass 97.089149355 Da[3]133.0658271 Da[4]
IUPAC Name 4-methylidenepiperidine[3]4-methylidenepiperidine;hydrochloride[4]
CAS Number 148133-82-8[2][3]144230-50-2[1][2][4][5]
SMILES C=C1CCNCC1[3]C=C1CCNCC1.Cl[5]

Experimental Determination of Molecular Weight and Formula

The determination of the molecular weight and formula of a compound like this compound is typically achieved through mass spectrometry. This analytical technique measures the mass-to-charge ratio (m/z) of ionized molecules.

Methodology: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable volatile solvent.

  • Ionization: The sample is introduced into the mass spectrometer, where it is ionized. Common ionization techniques for a molecule of this type include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). In ESI, a high voltage is applied to the sample solution, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

  • Mass Analysis: The resulting ions are directed into a mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR)). The analyzer separates the ions based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

  • Data Interpretation: For this compound (C6H11N), in positive ion mode, the protonated molecule [M+H]+ would be observed. HRMS provides a highly accurate mass measurement (typically to within 5 ppm). This exact mass (e.g., 98.0967 for [C6H11N+H]+) allows for the unambiguous determination of the elemental composition, confirming the molecular formula.

Molecular Structure

The structural formula of this compound is a key aspect of its chemical identity. The following diagram illustrates the connectivity of the atoms in the molecule.

Figure 1: 2D structure of this compound.

References

Spectroscopic Profile of 4-Methylenepiperidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methylenepiperidine hydrochloride (CAS No: 144230-50-2), a key intermediate in the synthesis of various pharmaceutical compounds, notably the antifungal agent Efinaconazole.[1] This document compiles available spectroscopic information, presents detailed experimental methodologies for acquiring such data, and offers visualizations to elucidate the analytical workflow.

Chemical Structure and Properties

  • Chemical Name: this compound hydrochloride

  • Molecular Formula: C₆H₁₂ClN[2]

  • Molecular Weight: 133.62 g/mol [2]

  • Appearance: White to off-white solid

Spectroscopic Data

A thorough analysis of publicly available data reveals limited experimental spectra for this compound hydrochloride. The following tables summarize the available and predicted spectroscopic information.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. Based on a patent disclosure, the following ¹H NMR data has been reported for this compound hydrochloride.[3]

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
9.70Broad Singlet1H-N-H (amine salt)
4.89Singlet2H-=CH₂ (exocyclic methylene)
3.22Triplet4H6.1C2-H and C6-H (piperidine ring)
2.58Triplet4H6.1C3-H and C5-H (piperidine ring)

Note: The broadness of the N-H signal is characteristic of amine salts due to quadrupole broadening and chemical exchange.

¹³C NMR Spectroscopy
Predicted Chemical Shift (δ) ppmCarbon Atom Assignment
~140-150C4 (quaternary, =C)
~105-115=CH₂ (exocyclic methylene)
~45-55C2 and C6 (piperidine ring)
~30-40C3 and C5 (piperidine ring)

Disclaimer: These are predicted values and may differ from experimental results.

Infrared (IR) Spectroscopy

Publicly accessible, complete experimental IR spectra for this compound hydrochloride are currently unavailable. For a related compound, 1-Acetyl-4-methylenepiperidine, an IR absorption at 1730 cm⁻¹ is reported, corresponding to the carbonyl stretch.[1] For the hydrochloride salt, the following characteristic absorption bands are expected.

Wavenumber (cm⁻¹)Functional Group Vibration
~3000-2700N-H stretch (secondary amine salt)
~2950-2850C-H stretch (aliphatic)
~1650C=C stretch (alkene)
~1600-1500N-H bend (secondary amine salt)
~890=CH₂ out-of-plane bend

Disclaimer: These are expected absorption ranges and require experimental verification.

Mass Spectrometry (MS)

While experimental mass spectra are not publicly available, predicted mass-to-charge ratios (m/z) for various adducts of the free base (this compound) can be calculated. The free base has a molecular weight of 97.16 g/mol .

Adduct IonPredicted m/z
[M+H]⁺98.09
[M+Na]⁺120.08
[M+K]⁺136.05

Note: M refers to the molecular ion of the free base, this compound.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound hydrochloride.

  • Dissolve the sample in a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, Methanol-d₄, or Dimethyl Sulfoxide-d₆) in a clean, dry NMR tube. The choice of solvent is critical as the N-H proton signal may exchange with protic solvents.

  • Add a small amount of a reference standard, such as Tetramethylsilane (TMS) or a suitable internal standard for the chosen solvent, if not already present in the solvent.

¹H NMR Acquisition Parameters (Example):

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-64 (depending on sample concentration).

  • Spectral Width: 0-12 ppm.

  • Relaxation Delay: 1-2 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters (Example):

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Spectral Width: 0-200 ppm.

  • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the reference standard.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the powder into a pellet press.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder of the spectrometer.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Data Analysis:

  • Identify the characteristic absorption bands (peaks) in the spectrum.

  • Correlate the wavenumbers of these bands to specific functional group vibrations (e.g., N-H stretch, C=C stretch).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

  • Prepare a dilute solution of this compound hydrochloride in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water mixture). The concentration should be in the range of 1-10 µg/mL.

  • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition (ESI-MS Example):

  • Ionization Mode: Positive ion mode is typically used for amines to observe the [M+H]⁺ ion.

  • Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).

  • Capillary Voltage: Optimize for maximum signal intensity (e.g., 3-4 kV).

  • Nebulizing Gas Flow and Temperature: Optimize to ensure efficient desolvation.

Data Analysis:

  • Identify the molecular ion peak ([M+H]⁺ for the free base).

  • Analyze the isotopic pattern to confirm the elemental composition.

  • If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical flow of spectroscopic analysis for this compound hydrochloride.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Hydrochloride Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution for NMR KBr_Pellet Prepare KBr Pellet Sample->KBr_Pellet for IR Dilute_Solution Prepare Dilute Solution Sample->Dilute_Solution for MS NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer KBr_Pellet->IR MS Mass Spectrometer Dilute_Solution->MS NMR_Data Acquire & Process 1H & 13C NMR Spectra NMR->NMR_Data IR_Data Acquire & Process IR Spectrum IR->IR_Data MS_Data Acquire & Process Mass Spectrum MS->MS_Data Structure Confirm Chemical Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Experimental workflow for the spectroscopic analysis of this compound hydrochloride.

This guide serves as a foundational resource for researchers working with this compound hydrochloride. While a complete set of experimental spectroscopic data is not yet publicly available, the information and protocols provided herein offer a robust framework for the characterization of this important pharmaceutical intermediate.

References

The Rising Profile of 4-Methylenepiperidine Analogues in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-methylenepiperidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This exocyclic methylene (B1212753) group provides a unique conformational rigidity and a strategic point for chemical modification, leading to the development of potent and selective modulators of various biological targets. This in-depth technical guide synthesizes the current knowledge on the biological activities of this compound analogues, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to facilitate further research and drug development in this promising area.

I. Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms, including the inhibition of critical enzymes involved in cancer progression.

Table 1: Anticancer Activity of this compound Analogues

Compound/AnalogueCancer Cell LineAssay TypeIC50 (µM)Reference
MenA Inhibitor Analogues
Analogue 10 (4-bromophenyl)-MenA Enzyme Inhibition12 ± 2[1]
Analogue 11 (4-chlorophenyl)-MenA Enzyme Inhibition22 ± 3[1]
Analogue 9 (4-fluoro)-MenA Enzyme Inhibition33 ± 5[1]
Analogue 37 (4-morpholinobenzyl)-MenA Enzyme Inhibition~ 25–50[1]
Furfurylidene 4-Piperidone (B1582916) Analogues
Compound 2dMolt-4 (Leukemia)MTT Assay>50[2]
Compound 3dMolt-4 (Leukemia)MTT Assay>50[2]
Compound 2Human LeukemiaSRB Assay-[2]
Compound 2aHuman LeukemiaSRB Assay-[2]
Compound 2dHuman LeukemiaSRB Assay-[2]
Compound 3dHuman LeukemiaSRB Assay-[2]

Note: The furfurylidene 4-piperidone analogues showed equipotent cytotoxicity to the standard, doxorubicin, in the SRB assay against human leukemia cell lines, though specific IC50 values were not provided in the abstract.[2]

Experimental Protocols:

A. MenA Enzyme Inhibition Assay

This protocol describes the determination of the inhibitory potency of compounds against 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis.

Materials:

  • Purified MenA enzyme

  • [1-3H]-farnesyl pyrophosphate (radiolabeled substrate)

  • 1,4-dihydroxy-2-naphthoate (substrate)

  • Test compounds (this compound analogues)

  • Scintillation fluid

  • Liquid scintillation counter

  • SampliQ Silica SPE columns

Procedure:

  • Initial screening of compounds is performed at two concentrations in duplicate.

  • For potent compounds, a range of concentrations are used to determine the IC50 value.

  • The reaction mixture contains the MenA enzyme, substrates, and the test compound.

  • The reaction is incubated to allow for the enzymatic reaction to proceed.

  • The reaction is quenched, and the radiolabeled product is extracted.

  • The extract is partially purified using SampliQ Silica SPE columns.

  • The radioactivity of the eluted product is quantified using a liquid scintillation counter.

  • IC50 values are calculated using appropriate software (e.g., GraFit).[1]

B. In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., Molt-4)

  • Complete cell culture medium

  • This compound analogues (test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 104 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control and a positive control (e.g., 5-fluorouracil). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.[2]

C. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • Cancer cell lines (e.g., human leukemia cell lines)

  • Complete cell culture medium

  • This compound analogues (test compounds)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Follow the cell seeding and compound treatment steps as described for the MTT assay.

  • Cell Fixation: After the treatment period, gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.

  • Washing: Wash the plates with water and allow them to air dry.

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a suitable wavelength (e.g., 510 nm).[2]

Signaling Pathways and Workflows

anticancer_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis Synthesis Synthesis of This compound Analogues Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Enzyme_Assay Enzyme Inhibition Assay (e.g., MenA) Characterization->Enzyme_Assay Cytotoxicity_Assay Cytotoxicity Assays (MTT, SRB) Characterization->Cytotoxicity_Assay IC50_Determination IC50 Determination Enzyme_Assay->IC50_Determination Cytotoxicity_Assay->IC50_Determination

Experimental workflow for anticancer evaluation of this compound analogues.

II. Central Nervous System (CNS) Activity

Piperidine-containing compounds are well-known for their activity in the central nervous system. Analogues of this compound have been investigated for their potential to modulate various CNS receptors, such as dopamine (B1211576) and sigma receptors.

Table 2: CNS Receptor Binding Affinity of 4-Aminopiperidine (B84694) Analogues

Compound/AnalogueReceptorAssay TypeKi (nM)Reference
U-99363EDopamine D4Radioligand Binding2.2[3]
U-101958Dopamine D4Radioligand Binding1.4[3]
Compound 1Sigma 1 (S1R)Radioligand Binding3.2[4]
Compound 2Sigma 1 (S1R)Radioligand Binding24[4]
Experimental Protocols:

A. Radioligand Receptor Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor (e.g., cloned human dopamine D4 receptor, rat liver homogenates for sigma receptors).[3][4]

  • Radioligand (e.g., --INVALID-LINK---pentazocine for S1R).[4]

  • Test compounds (4-aminopiperidine analogues).

  • Assay buffer (e.g., Tris buffer).[4]

  • Unlabeled ligand for determining non-specific binding (e.g., (+)-pentazocine).[4]

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.[4]

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium. Incubation time and temperature are target-dependent (e.g., 120 min at 37°C for S1R).[4]

  • Separation: Rapidly filter the reaction mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.

Signaling Pathways and Workflows

cns_receptor_binding cluster_assay Radioligand Binding Assay cluster_analysis Data Analysis Receptor Receptor Source (Cell Membranes/Tissue) Incubation Incubation Receptor->Incubation Radioligand Radioligand Radioligand->Incubation Test_Compound This compound Analogue Test_Compound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Workflow for determining CNS receptor binding affinity.

III. Antiviral and Antifungal Activity

The versatility of the this compound scaffold extends to antimicrobial applications, with analogues demonstrating activity against both viruses and fungi.

Table 3: Antiviral and Antifungal Activity of this compound and Related Analogues

Compound/AnaloguePathogenAssay TypeEC50/MICReference
Piperidine-4-carboxamides
Compound 7Cytomegalovirus (CMV)Luciferase Assay0.21 ± 0.06 µM[5]
Compound 8Cytomegalovirus (CMV)Luciferase Assay0.28 ± 0.06 µM[5]
Compound 9Cytomegalovirus (CMV)Luciferase Assay0.30 ± 0.05 µM[5]
Compound 7Murine CMV (MCMV)-0.6 ± 0.34 µM[5]
Compound 8Murine CMV (MCMV)-0.73 ± 0.32 µM[5]
4-Aminopiperidines
Compound 2bYarrowia lipolyticaMicrodilution Assay-[6]
Compound 3bYarrowia lipolyticaMicrodilution Assay-[6]
Compound 3bAspergillus spp.Microdilution Assay4-16 µg/mL[6]
N-Methyl 4-Piperidone Curcuminoids
Compound 1Streptococcus salivariusBroth Microdilution250-500 µg/mL[7]
Compound 10Lactobacillus paracaseiBroth Microdilution250-500 µg/mL[7]
Compound 13Streptococcus mutansBroth Microdilution250-500 µg/mL[7]
Experimental Protocols:

A. Antiviral Luciferase Assay (for CMV)

This assay measures the inhibition of viral replication using a recombinant virus expressing a luciferase reporter gene.

Materials:

  • Human foreskin fibroblasts (HFFs)

  • pp28-luciferase CMV strain

  • Test compounds (piperidine-4-carboxamides)

  • Luciferase assay reagent

  • 96-well plates

  • Luminometer

Procedure:

  • Cell Infection: Seed HFFs in 96-well plates and infect with the pp28-luciferase CMV strain.

  • Compound Treatment: After infection, treat the cells with various concentrations of the test compounds.

  • Incubation: Incubate the plates for 72 hours post-infection.

  • Luciferase Measurement: Lyse the cells and measure the luciferase activity in the cell lysates using a luminometer.

  • Data Analysis: Determine the EC50 value from the dose-response curve.[5]

B. Antifungal Broth Microdilution Assay (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of a compound that prevents visible growth of a microorganism.

Materials:

  • Fungal or bacterial strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth)

  • Test compounds

  • 96-well microtiter plates

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[6][7]

IV. Synthesis of this compound Analogues

A variety of synthetic routes have been developed to access the this compound core and its derivatives. A common and effective method is the Wittig reaction.

General Synthesis Workflow

synthesis_workflow cluster_synthesis General Synthesis of this compound Starting_Material N-Protected 4-Piperidone Wittig_Reaction Wittig Reaction Starting_Material->Wittig_Reaction Wittig_Reagent Wittig Reagent (e.g., Ph3P=CH2) Wittig_Reagent->Wittig_Reaction Protected_Product N-Protected This compound Wittig_Reaction->Protected_Product Deprotection Deprotection Protected_Product->Deprotection Final_Product This compound Deprotection->Final_Product

A common synthetic route to the this compound core.

Synthetic Protocol Example: Reductive Amination for 4-Aminopiperidines

This protocol describes the synthesis of 4-aminopiperidine derivatives from N-substituted 4-piperidones.

Materials:

Procedure:

  • Dissolve the N-substituted 4-piperidone and the amine in dry THF.

  • Add sodium triacetoxyborohydride to the solution and stir at room temperature for 12 hours.

  • Quench the reaction by adding a saturated aqueous NaHCO3 solution.

  • Extract the mixture with ethyl acetate.

  • Dry the combined organic layers over Na2SO4 and evaporate the solvent.

  • Purify the residue by flash column chromatography to yield the desired 4-aminopiperidine derivative.[6]

V. Conclusion

The this compound scaffold represents a highly valuable platform for the design and development of novel therapeutic agents. The data and protocols presented in this guide demonstrate the diverse biological activities of its analogues, spanning anticancer, CNS, and antimicrobial applications. The synthetic accessibility of this core, coupled with the potential for diverse functionalization, ensures that this compound derivatives will continue to be a fertile ground for future drug discovery efforts. Further exploration of structure-activity relationships and mechanisms of action will be crucial in unlocking the full therapeutic potential of this promising class of compounds.

References

stability and storage conditions for 4-Methylenepiperidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of 4-Methylenepiperidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound and its hydrochloride salt, crucial intermediates in pharmaceutical synthesis. Due to the limited availability of specific public stability data for this compound, this document outlines best practices for storage and provides detailed, adaptable experimental protocols for stability assessment based on established international guidelines.

Introduction

This compound is a valuable building block in organic synthesis, notably in the preparation of various active pharmaceutical ingredients (APIs).[1] Its reactive exocyclic double bond and secondary amine functionality, however, make it susceptible to degradation, necessitating careful storage and handling to ensure its purity and integrity. This guide addresses the critical aspects of stability and storage for both this compound free base and its more commonly used hydrochloride salt.

Recommended Storage Conditions

Proper storage is paramount to prevent the degradation of this compound. The following table summarizes the recommended storage conditions based on information from various chemical suppliers.

Table 1: Recommended Storage Conditions for this compound and its Hydrochloride Salt

FormTemperatureAtmosphereLight ConditionsOther Recommendations
This compound Hydrochloride -20°C (for long-term storage)[2][3][4]Inert atmosphere (e.g., Argon or Nitrogen)[4]Protect from light[3]Keep container tightly sealed.
Room Temperature (for short-term storage)[5]
This compound (Free Base) -20°C (recommended)Inert atmosphere (e.g., Argon or Nitrogen)Protect from lightKeep container tightly sealed. Prone to oxidation and polymerization.

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is essential for designing appropriate stability studies and for interpreting analytical results. The primary modes of degradation are anticipated to be:

  • Oxidation: The piperidine (B6355638) ring, particularly the nitrogen atom, is susceptible to oxidation, which can lead to the formation of N-oxides and other degradation products.[6]

  • Polymerization: The exocyclic methylene (B1212753) group is a reactive functional group that can potentially undergo polymerization, especially when exposed to heat, light, or in the presence of radical initiators.

  • Hydrolysis: While the hydrochloride salt is generally stable, prolonged exposure to moisture, particularly at non-neutral pH, could potentially be a concern.

The following diagram illustrates the key factors that can influence the stability of this compound.

Factors Influencing this compound Stability cluster_factors Environmental Factors cluster_degradation Degradation Pathways Temperature Temperature Polymerization Polymerization Temperature->Polymerization Light Light Light->Polymerization Oxygen Oxygen (Air) Oxidation Oxidation Oxygen->Oxidation Moisture Moisture Hydrolysis Hydrolysis Moisture->Hydrolysis 4_Methylenepiperidine This compound 4_Methylenepiperidine->Oxidation 4_Methylenepiperidine->Polymerization 4_Methylenepiperidine->Hydrolysis

Caption: Factors influencing the stability of this compound.

Experimental Protocols for Stability Assessment

The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances and products (ICH Q1A(R2)) and can be adapted to assess the stability of this compound.

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the compound under recommended storage conditions and to observe the effect of short-term excursions outside these conditions.

Objective: To evaluate the stability of this compound (hydrochloride and/or free base) under long-term and accelerated storage conditions.

Methodology:

  • Sample Preparation:

    • Use at least three batches of this compound of representative quality.

    • Package the samples in containers that are the same as or simulate the proposed storage and distribution packaging.

  • Storage Conditions:

    • Long-Term Study: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

    • Intermediate Study (if applicable): 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 6 months.

    • Accelerated Study: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[7]

  • Testing Frequency:

    • Long-Term Study: 0, 3, 6, 9, 12, 18, and 24 months.

    • Accelerated Study: 0, 3, and 6 months.[8]

  • Analytical Parameters to be Monitored:

    • Appearance (physical state, color)

    • Assay (e.g., by HPLC or GC)

    • Identification of degradation products (e.g., by LC-MS or GC-MS)

    • Water content (e.g., by Karl Fischer titration)

The following workflow illustrates the process of a typical stability study.

Workflow for Long-Term and Accelerated Stability Studies start Start: Sample Preparation (3 Batches) storage_conditions Place samples under Long-Term, Intermediate, and Accelerated Storage Conditions start->storage_conditions testing Perform Analytical Testing at Specified Time Points storage_conditions->testing data_analysis Analyze Data and Identify Trends testing->data_analysis shelf_life Determine Shelf-Life and Recommended Storage Conditions data_analysis->shelf_life end End: Stability Report shelf_life->end

Caption: Workflow for long-term and accelerated stability studies.

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and to establish the intrinsic stability of the molecule. This information is crucial for the development of stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at room temperature and 60°C.

    • Base Hydrolysis: 0.1 M NaOH at room temperature and 60°C.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Store solid sample and solution at 60°C.

    • Photostability: Expose the solid sample and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A dark control should be maintained for comparison.[9][10]

  • Analysis:

    • Analyze the stressed samples at appropriate time points.

    • Use a suitable stability-indicating analytical method (e.g., HPLC with UV and/or MS detection) to separate and quantify the parent compound and any degradation products.

The logical relationship for conducting a forced degradation study is depicted below.

Logical Flow for Forced Degradation Study start Start: Prepare this compound Solution stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Sample at Various Time Points stress->sampling analysis Analyze using Stability-Indicating Method (e.g., LC-MS) sampling->analysis identification Identify and Characterize Degradation Products analysis->identification pathway Propose Degradation Pathways identification->pathway end End: Report Findings pathway->end

Caption: Logical flow for a forced degradation study.

Conclusion

While specific, publicly available stability data for this compound is limited, a conservative approach to its storage is highly recommended. For long-term stability, both the free base and its hydrochloride salt should be stored at -20°C under an inert atmosphere and protected from light. The provided experimental protocols, based on ICH guidelines, offer a robust framework for researchers and drug development professionals to conduct comprehensive stability studies. Such studies are indispensable for ensuring the quality, safety, and efficacy of any pharmaceutical product derived from this important synthetic intermediate.

References

4-Methylenepiperidine: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 4-methylenepiperidine and its common salt, this compound hydrochloride. The information is compiled to ensure the safe use of this compound in a laboratory and drug development setting.

Hazard Identification and Classification

This compound and its hydrochloride salt are classified as hazardous chemicals. The primary hazards include being corrosive, an irritant, and potentially harmful if swallowed.[1] The GHS classification indicates that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed.[1]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Physical and Chemical Properties

A summary of the available physical and chemical properties for this compound and its hydrochloride salt is provided below.

PropertyThis compoundThis compound HydrochlorideSource(s)
Molecular Formula C₆H₁₁NC₆H₁₂ClN[2],[1]
Molecular Weight 97.16 g/mol 133.62 g/mol [2],[1]
Physical Form Not specifiedSolid
Color Not specifiedWhite to Off-White[3]
Melting Point Not available148-151°C (Sublimates)[3]
Solubility Not availableChloroform (Slightly), Methanol (Slightly)[3]
Storage Temperature Not availableInert atmosphere, store in freezer, under -20°C[3]

Toxicological Information

Safe Handling and Storage

Proper handling and storage are crucial to minimize the risks associated with this compound.

Handling:

  • Avoid breathing dust, vapor, mist, or gas.[4]

  • Avoid contact with skin and eyes.[4]

  • Use only in a well-ventilated area or under a chemical fume hood.[5][6]

  • Wear appropriate personal protective equipment (PPE).[4][5]

  • Ground and bond container and receiving equipment to prevent static discharges.[7]

  • Use non-sparking tools.[7]

Storage:

  • Store in a cool, dry, well-ventilated place.[4][5]

  • Keep container tightly closed.[4][5]

  • For the hydrochloride salt, store in an inert atmosphere and in a freezer at under -20°C.[3]

  • Incompatible with strong oxidizing agents and strong acids.[4]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

PPE TypeSpecificationsSource(s)
Eye/Face Protection Chemical splash goggles or face shield.[4]
Skin Protection Appropriate protective gloves (e.g., nitrile rubber), chemical apron or coveralls.[4]
Respiratory Protection A NIOSH/MSHA approved air-purifying respirator for dusts or mists.[4]

First Aid Measures

In case of exposure, immediate action is necessary.

Exposure RouteFirst Aid ProtocolSource(s)
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[4]
Skin Contact Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[4]
Ingestion If swallowed, wash out mouth with water. Do NOT induce vomiting. Get medical aid.[4][7]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[4][7]

Experimental Protocols

Detailed experimental protocols for the generation of the safety data presented are not available in the public domain search results. For specific experimental methodologies, it is recommended to consult the direct suppliers or manufacturers of the chemical.

Visualizations

Logical Workflow for Safe Handling

The following diagram illustrates a safe handling workflow for this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling RiskAssessment Conduct Risk Assessment PPE_Selection Select Appropriate PPE RiskAssessment->PPE_Selection Ventilation_Check Ensure Proper Ventilation PPE_Selection->Ventilation_Check Weighing Weighing/Measuring Ventilation_Check->Weighing Reaction Performing Reaction Weighing->Reaction Transfer Transferring Reaction->Transfer Decontamination Decontaminate Work Area Transfer->Decontamination Waste_Disposal Dispose of Waste Properly Decontamination->Waste_Disposal PPE_Removal Remove PPE Waste_Disposal->PPE_Removal

Caption: Safe handling workflow for this compound.

First Aid Decision-Making Process

This diagram outlines the decision-making process for first aid based on the route of exposure.

FirstAidDecisionProcess cluster_routes Exposure Route cluster_actions Immediate Actions cluster_medical Medical Attention Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Wash_Skin Flush Skin with Water Skin_Contact->Wash_Skin Flush_Eyes Flush Eyes with Water Eye_Contact->Flush_Eyes Rinse_Mouth Rinse Mouth Ingestion->Rinse_Mouth Seek_Medical_Aid_Inhalation Seek Medical Aid Fresh_Air->Seek_Medical_Aid_Inhalation Seek_Medical_Aid_Skin Seek Medical Aid Wash_Skin->Seek_Medical_Aid_Skin Seek_Medical_Aid_Eye Seek Medical Aid Flush_Eyes->Seek_Medical_Aid_Eye Seek_Medical_Aid_Ingestion Seek Medical Aid Rinse_Mouth->Seek_Medical_Aid_Ingestion

Caption: First aid decision process for exposure incidents.

References

Methodological & Application

Application Notes: Synthesis of 4-Methylenepiperidine via Wittig Reaction Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 4-methylenepiperidine, a valuable building block in medicinal chemistry, particularly as an intermediate for pharmaceuticals like efinaconazole. The synthesis is a two-step process commencing with the Wittig olefination of N-Boc-4-piperidone to introduce the exocyclic methylene (B1212753) group, followed by the acidic deprotection of the tert-butoxycarbonyl (Boc) group. This protocol outlines the necessary reagents, conditions, and purification steps, and includes a summary of quantitative data and a visual workflow to ensure reproducibility for research and development applications.

Overall Reaction Scheme

The synthesis proceeds in two key stages:

  • Wittig Reaction: An N-protected 4-piperidone, such as N-Boc-4-piperidone, reacts with a phosphorus ylide (Wittig reagent) to form the corresponding N-protected this compound. The ylide, methylenetriphenylphosphorane, is typically generated in situ from methyltriphenylphosphonium (B96628) bromide and a strong base.[1][2][3]

  • Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product, this compound, which is commonly isolated as a hydrochloride salt.[4][5][6]

Image of the chemical reaction scheme from N-Boc-4-piperidone to this compound hydrochloride.

Experimental Protocols

Part 1: Synthesis of N-Boc-4-methylenepiperidine via Wittig Reaction

This protocol details the conversion of a ketone to an alkene using an in situ generated Wittig reagent.[7][8]

Materials:

  • Methyltriphenylphosphonium bromide (MTPB)

  • Potassium tert-butoxide (t-BuOK), 1.0 M solution in THF

  • N-Boc-4-piperidone

  • Anhydrous Tetrahydrofuran (THF)

  • Hexane (B92381)

  • Silica (B1680970) Gel

  • Round-bottom flask, magnetic stirrer, addition funnel, nitrogen atmosphere setup

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add N-Boc-4-piperidone (1.0 eq) and methyltriphenylphosphonium bromide (1.2 eq).

  • Solvent Addition: Add anhydrous THF to the flask to dissolve the solids (concentration approx. 0.5-1.0 M).

  • Ylide Formation and Reaction: Begin stirring the solution at room temperature. Slowly add a 1.0 M solution of potassium tert-butoxide in THF (1.2 eq) via an addition funnel over a period of 1-2 hours. A color change (typically to yellow/orange) indicates the formation of the phosphorus ylide.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the THF.

    • Suspend the resulting residue in hexane. The byproduct, triphenylphosphine (B44618) oxide, has limited solubility in hexane and may precipitate.

    • Pass the hexane suspension through a short plug of silica gel, eluting with additional hexane or a hexane/ethyl acetate (B1210297) mixture to separate the product from the triphenylphosphine oxide and other polar impurities.

  • Isolation: Combine the fractions containing the product and concentrate under reduced pressure to yield N-Boc-4-methylenepiperidine as an oil or low-melting solid.

Part 2: Deprotection of N-Boc-4-methylenepiperidine

This protocol describes the removal of the Boc protecting group using acidic conditions to afford the final product as a hydrochloride salt.[5][6]

Materials:

  • N-Boc-4-methylenepiperidine

  • 4M Hydrochloric Acid (HCl) in 1,4-Dioxane (or a solution of HCl in ethanol/isopropanol)

  • Ethyl acetate or Diethyl ether

  • Round-bottom flask, magnetic stirrer, filtration apparatus

Procedure:

  • Reaction Setup: Dissolve the N-Boc-4-methylenepiperidine (1.0 eq) from Part 1 in a minimal amount of a suitable solvent like ethyl acetate or ethanol.

  • Acid Addition: Add the 4M HCl solution in dioxane (or an alternative alcoholic HCl solution) (approx. 2-4 eq) to the stirred solution at room temperature.

  • Precipitation: The hydrochloride salt of the product is typically insoluble and will begin to precipitate out of the solution as a white solid.

  • Reaction Completion: Stir the mixture at room temperature for 2-4 hours to ensure complete deprotection. Monitor by TLC or LC-MS until the starting material is fully consumed.

  • Isolation:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with a non-polar solvent like ethyl acetate or diethyl ether to remove any non-polar impurities.

    • Dry the collected solid under vacuum to yield pure this compound hydrochloride.

Data Summary

The following table summarizes typical quantitative parameters for the synthesis. Yields are representative and may vary based on reaction scale and specific conditions.

StepStarting MaterialKey ReagentsMolar Ratio (SM:Reagent)SolventConditionsTypical Yield
1. Wittig Reaction N-Boc-4-piperidoneMethyltriphenylphosphonium Bromide, Potassium tert-butoxide1 : 1.2 : 1.2THFRoom Temp, 16-24 h60-85%
2. Deprotection N-Boc-4-methylenepiperidineHydrochloric Acid (4M in Dioxane)1 : 2-4Dioxane / EthanolRoom Temp, 2-4 h75-95%

Visual Workflow and Relationships

The following diagrams illustrate the experimental workflow and the core mechanism of the Wittig reaction.

Wittig_Workflow cluster_start Starting Materials cluster_process Synthetic Steps cluster_end Products start_ketone N-Boc-4-piperidone step2 Step 2: Wittig Reaction (Olefin Formation) start_ketone->step2 start_salt Methyltriphenylphosphonium Bromide (MTPB) step1 Step 1: Ylide Formation (Base: t-BuOK in THF) start_salt->step1 step1->step2 In situ intermediate Intermediate: N-Boc-4-methylenepiperidine step2->intermediate step3 Step 3: Deprotection (Acid: HCl in Dioxane) final_product Final Product: This compound HCl step3->final_product intermediate->step3

Caption: Experimental workflow for the two-step synthesis of this compound HCl.

Wittig_Mechanism ylide Phosphorus Ylide (Ph3P=CH2) cycloaddition [2+2] Cycloaddition ylide->cycloaddition ketone Ketone (N-Boc-4-piperidone) ketone->cycloaddition oxaphosphetane Oxaphosphetane (4-membered ring intermediate) cycloaddition->oxaphosphetane retro_cyclo Retro-[2+2] Cycloaddition oxaphosphetane->retro_cyclo alkene Alkene Product (N-Boc-4-methylenepiperidine) retro_cyclo->alkene byproduct Byproduct (Triphenylphosphine Oxide) retro_cyclo->byproduct

Caption: Simplified mechanistic pathway of the Wittig olefination step.

References

Synthesis of 4-Methylenepiperidine from N-Boc-4-piperidone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-Methylenepiperidine, a key intermediate in pharmaceutical development, using N-Boc-4-piperidone as the starting material. The primary focus is on the widely-used Wittig reaction, with a comparative overview of alternative olefination methods.

Introduction

This compound is a valuable building block in the synthesis of various pharmaceutical compounds. Its preparation from the readily available N-Boc-4-piperidone involves two key steps: the methylenation of the ketone and the subsequent deprotection of the nitrogen atom. The tert-butyloxycarbonyl (Boc) protecting group offers stability under various conditions and can be readily removed under acidic conditions, making this a common synthetic strategy.

This guide outlines the prevalent synthetic routes, provides detailed experimental procedures, and presents a comparative analysis of different olefination methodologies to assist researchers in selecting the most suitable approach for their specific needs.

Synthetic Pathways Overview

The conversion of N-Boc-4-piperidone to this compound is a two-step process. The first and most critical step is the olefination of the carbonyl group to introduce the methylene (B1212753) moiety, yielding N-Boc-4-methylenepiperidine. The second step involves the removal of the Boc protecting group to afford the final product, typically as a hydrochloride salt.

Several olefination reactions can be employed for the first step, with the Wittig reaction being the most common. Alternative methods such as the Peterson olefination and the Tebbe or Petasis reactions offer different advantages and are also discussed.

start N-Boc-4-piperidone intermediate N-Boc-4-methylenepiperidine start->intermediate Olefination (e.g., Wittig, Peterson, Tebbe) end This compound intermediate->end N-Boc Deprotection (Acidic Conditions) NBoc4Piperidone N-Boc-4-piperidone NBoc4Methylenepiperidine N-Boc-4-methylenepiperidine NBoc4Piperidone->NBoc4Methylenepiperidine PhosphoniumYlide + Ph3P=CH2 PhosphoniumYlide->NBoc4Methylenepiperidine TriphenylphosphineOxide + Ph3P=O NBoc4Methylenepiperidine N-Boc-4-methylenepiperidine MethylenepiperidineHCl This compound Hydrochloride NBoc4Methylenepiperidine->MethylenepiperidineHCl HCl + HCl HCl->MethylenepiperidineHCl Byproducts + CO2 + isobutylene cluster_0 Step 1: Olefination cluster_1 Step 2: Deprotection a1 Prepare Ylide/Olefination Reagent a2 React with N-Boc-4-piperidone a1->a2 a3 Reaction Quench a2->a3 a4 Aqueous Work-up & Extraction a3->a4 a5 Drying & Concentration a4->a5 a6 Purification (Column Chromatography) a5->a6 b1 Dissolve N-Boc-4-methylenepiperidine a6->b1 Intermediate Product b2 Add Acidic Reagent (e.g., HCl in Dioxane) b1->b2 b3 Reaction Monitoring (TLC) b2->b3 b4 Concentration/Precipitation b3->b4 b5 Filtration & Drying b4->b5 end end b5->end Final Product: this compound HCl

Application Notes and Protocols for the Scalable Synthesis of 4-Methylenepiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylenepiperidine hydrochloride is a critical building block in medicinal chemistry, most notably as a key intermediate in the synthesis of the antifungal agent efinaconazole. The efficiency of its synthesis and the purity of the final product are of paramount importance for the successful development and manufacturing of active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for scalable synthetic routes to this compound hydrochloride, focusing on methods suitable for large-scale production by avoiding hazardous reagents and complex purification techniques.

Comparison of Scalable Synthetic Routes

Two primary strategies have emerged for the scalable synthesis of this compound hydrochloride: a classical approach utilizing the Wittig reaction and a more recent, robust process designed for industrial application that circumvents the use of organolithium reagents and chromatographic purification.

The Wittig reaction-based approach is a versatile method that involves the olefination of a readily available N-protected 4-piperidone (B1582916) derivative. The choice of the nitrogen protecting group (e.g., tert-butoxycarbonyl (Boc), benzyl, or alkoxycarbonyl) is crucial as it influences the overall cost, scalability, and conditions for its subsequent removal to yield the desired product.

A "simple and robust" industrial process has been developed to address the limitations of traditional methods, such as the use of hazardous organolithium reagents and the need for purification by column chromatography. This process boasts a high overall yield and purity, making it highly suitable for large-scale manufacturing.[1][2]

Quantitative Data Summary

The following table summarizes the quantitative data for different scalable synthetic routes to this compound hydrochloride, allowing for a direct comparison of their efficiencies.

Synthetic RouteStarting MaterialKey ReagentsOverall Yield (%)Purity (%)Reference
Robust Industrial Process Not specifiedNot specified (avoids organolithium)99.199.7[1][2]
Efficient Route Not specifiedNot specified83.599.9[1][3]
Wittig & Deprotection N-tert-butoxycarbonyl-4-piperidoneMethyltriphenylphosphonium (B96628) bromide, HCl81>99[4]
N-Alkoxycarbonyl Hydrolysis This compound-1-methyl formate (B1220265)NaOH, HCl/Ethanol (B145695)79>99[4]
N-Alkoxycarbonyl Hydrolysis (alternative) This compound-1-ethyl formateNaOH, Ethylene glycol, HCl/Ethanol8199.94[5]

Experimental Protocols

Protocol 1: Scalable Synthesis via Wittig Reaction and Deprotection of N-Boc-4-piperidone

This protocol describes a two-step synthesis involving the Wittig olefination of N-tert-butoxycarbonyl-4-piperidone, followed by the deprotection of the Boc group and formation of the hydrochloride salt.

Step 1: Synthesis of tert-butyl this compound-1-carboxylate

  • Materials: N-tert-butoxycarbonyl-4-piperidone, methyltriphenylphosphonium bromide, potassium tert-butoxide, tetrahydrofuran (B95107) (THF).

  • Procedure:

    • To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous THF, add potassium tert-butoxide portion-wise at a controlled temperature.

    • Stir the resulting ylide solution at room temperature for a specified time.

    • Add a solution of N-tert-butoxycarbonyl-4-piperidone in THF dropwise to the ylide solution.

    • After the addition is complete, continue stirring at room temperature until the reaction is complete (monitored by TLC or HPLC).

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by distillation or crystallization to yield tert-butyl this compound-1-carboxylate.

Step 2: Deprotection and Salt Formation

  • Materials: tert-butyl this compound-1-carboxylate, hydrogen chloride solution (e.g., 30% in methanol), ethyl acetate (B1210297).

  • Procedure:

    • Dissolve tert-butyl this compound-1-carboxylate in a suitable solvent.

    • Add a solution of hydrogen chloride in methanol (B129727) dropwise to the reaction mixture at 20-30°C.[4]

    • Stir the reaction for approximately 10 hours.[4]

    • Add ethyl acetate to the reaction flask to precipitate the solid product.[4]

    • Filter the precipitate, wash with ethyl acetate, and dry under reduced pressure to obtain this compound hydrochloride.[4]

Protocol 2: Scalable Synthesis via Hydrolysis of an N-Alkoxycarbonyl Intermediate

This protocol outlines a scalable synthesis that avoids the use of a Wittig reaction in the final steps, instead relying on the hydrolysis of a pre-formed N-alkoxycarbonyl-4-methylenepiperidine.

  • Materials: this compound-1-methyl formate, sodium hydroxide, ethanol, 30% hydrogen chloride in ethanol, ethyl acetate.

  • Procedure:

    • To a solution of this compound-1-methyl formate in ethanol, add sodium hydroxide.[4]

    • Heat the reaction mixture to 80-85°C and maintain for 10 hours.[4]

    • Evaporate the mixture of ethanol and the formed this compound under reduced pressure.[4]

    • To the residue, add a 30% solution of hydrogen chloride in ethanol.[4]

    • Concentrate the solution under reduced pressure to remove the ethanol.[4]

    • Add ethyl acetate to the residue to precipitate the solid product.[4]

    • Cool the mixture, filter the solid, and dry under reduced pressure to yield this compound hydrochloride.[4]

Visualizations

Scalable_Synthesis_Workflow cluster_wittig Protocol 1: Wittig-based Route cluster_hydrolysis Protocol 2: Hydrolysis Route N_Protected_Piperidone N-Protected 4-Piperidone Wittig_Reaction Wittig Reaction (e.g., with Ph3P=CH2) N_Protected_Piperidone->Wittig_Reaction N_Protected_Methylene N-Protected This compound Wittig_Reaction->N_Protected_Methylene Deprotection_Salt Deprotection & Salt Formation (Acidic Conditions) N_Protected_Methylene->Deprotection_Salt Final_Product This compound Hydrochloride Deprotection_Salt->Final_Product N_Alkoxycarbonyl_Methylene N-Alkoxycarbonyl This compound Hydrolysis Hydrolysis (e.g., NaOH/Ethanol) N_Alkoxycarbonyl_Methylene->Hydrolysis Salt_Formation Salt Formation (HCl Addition) Hydrolysis->Salt_Formation Salt_Formation->Final_Product Logical_Relationship cluster_inputs Starting Materials & Reagents cluster_process Core Synthetic Steps cluster_outputs Product & Quality Control Starting_Material N-Protected 4-Piperidone or N-Alkoxycarbonyl-4-methylenepiperidine Key_Reaction Key Transformation (Wittig Olefination or Hydrolysis) Starting_Material->Key_Reaction Reagents Wittig Reagents / Bases Acids / Solvents Reagents->Key_Reaction Workup Work-up & Isolation Key_Reaction->Workup Purification Purification (Crystallization/Distillation) Workup->Purification Product This compound Hydrochloride Purification->Product QC Quality Control (Purity, Yield, etc.) Product->QC

References

Application Notes and Protocols: The Role of 4-Methylenepiperidine in the Synthesis of Efinaconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efinaconazole, a potent triazole antifungal agent, is used for the topical treatment of onychomycosis. A key step in its synthesis involves the nucleophilic ring-opening of an epoxide precursor, 1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole, with 4-methylenepiperidine. This reaction establishes a crucial part of the molecule's structure, and the 4-methylenepiperidino group is thought to contribute to the drug's efficacy by reducing keratin (B1170402) binding. This document provides detailed application notes and experimental protocols for the synthesis of Efinaconazole, with a focus on the utilization of this compound.

Introduction

Efinaconazole is a broad-spectrum antifungal agent effective against dermatophytes, Candida species, and non-dermatophyte molds.[1][2] Its mechanism of action involves the inhibition of fungal lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway.[1][2] The chemical structure of Efinaconazole is (2R,3R)-2-(2,4-difluorophenyl)-3-(4-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol.[1][2]

The synthesis of Efinaconazole has been approached through various routes, with a common and critical step being the addition of this compound to an epoxide intermediate. This reaction can be performed under various conditions, influencing the overall yield and purity of the final product. This document outlines several protocols for this key synthetic step, providing comparative data to aid in process optimization.

Synthesis Pathway Overview

The synthesis of Efinaconazole from the key epoxide intermediate is depicted below. The reaction involves the nucleophilic attack of this compound on the epoxide ring of 1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole, leading to the formation of the desired product.

Efinaconazole_Synthesis cluster_conditions Reaction Conditions Epoxide 1-[[(2R,3S)-2-(2,4-difluorophenyl)-3- methyloxiranyl]methyl]-1H-1,2,4-triazole Reaction Ring-Opening Reaction Epoxide->Reaction Methylene_Piperidine This compound Methylene_Piperidine->Reaction Efinaconazole Efinaconazole Reaction->Efinaconazole Solvent (e.g., Acetonitrile, Ethanol) Solvent (e.g., Acetonitrile, Ethanol) Neutralizing Agent (e.g., DIPEA) Neutralizing Agent (e.g., DIPEA) Metal Species Metal Species Temperature Temperature

Caption: Synthetic pathway of Efinaconazole.

Comparative Data of Synthesis Protocols

The following table summarizes quantitative data from various reported methods for the synthesis of Efinaconazole using this compound. This allows for easy comparison of reaction conditions and outcomes.

Protocol Starting Epoxide This compound Form Solvent Key Reagents/Conditions Temperature Time Yield Purity Reference
1 1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazoleFree BaseEthanol (B145695)Microwave irradiation120 °C6 h90%Not Specified[3]
2 1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazoleFree BaseEthanolConventional Heating80 °C24 h44%Not Specified[3]
3 (2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2,3-butanediol precursorNot SpecifiedNot SpecifiedMesylation, epoxidation, then alkylation with this compoundNot SpecifiedNot Specified24% (overall)>99% (HPLC)[4]
4 1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazoleHydrochlorideAcetonitrileN,N-Diisopropylethylamine (DIPEA), Anhydrous Magnesium ChlorideNot SpecifiedNot Specified~85% (of p-toluenesulfonate salt)Not Specified[5][6]
5 1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazoleHydrochlorideTetrahydrofuranIsopropylmagnesium chlorideNot SpecifiedNot SpecifiedHighHigh[5]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis

This protocol, adapted from a literature procedure, utilizes microwave irradiation to accelerate the reaction.[3]

Materials:

  • 1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole (1.0 eq)

  • This compound (7.0 eq)

  • Ethanol

  • Ethyl acetate (B1210297) (EtOAc)

  • Water (H₂O)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Microwave reactor

Procedure:

  • To a solution of 1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole in ethanol, add this compound.

  • Stir the reaction mixture at 120 °C for 6 hours under microwave irradiation.

  • After completion, quench the reaction with water.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers and wash three times with water.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude Efinaconazole.

  • Purify the crude product as necessary.

Protocol 2: Synthesis using this compound Hydrochloride

This protocol describes the synthesis using the hydrochloride salt of this compound in the presence of a neutralizing agent.[5][6]

Materials:

  • 1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole (1.0 eq)

  • This compound hydrochloride (1.3 eq)

  • Acetonitrile

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous magnesium chloride (MgCl₂)

  • Ethanol

  • para-Toluenesulfonic acid monohydrate

Procedure:

  • To a solution of 1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole in acetonitrile, add this compound hydrochloride.

  • Add N,N-diisopropylethylamine and anhydrous magnesium chloride to the suspension.

  • Stir the reaction under anhydrous conditions until completion (monitor by TLC or HPLC).

  • Upon completion, work up the reaction mixture to isolate the crude Efinaconazole.

  • For purification, dissolve the crude Efinaconazole in ethanol.

  • Heat the solution to 50 °C and add para-toluenesulfonic acid monohydrate.

  • Heat the resulting suspension to reflux, then gradually cool to 0-5 °C.

  • Filter the suspension and wash the solid with cold ethanol.

  • Dry the product under vacuum at 50 °C to yield Efinaconazole as the para-toluenesulfonate salt.

  • The free base can be obtained by dissolving the salt in a mixture of ethanol and water and adding a base (e.g., 30% sodium hydroxide) until the pH is approximately 11.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of Efinaconazole.

Workflow Start Start Reaction_Setup Reaction Setup: - Epoxide Intermediate - this compound (or HCl salt) - Solvent - Reagents Start->Reaction_Setup Reaction Reaction (Heating or Microwave) Reaction_Setup->Reaction Workup Reaction Work-up (Quenching, Extraction, Drying) Reaction->Workup Crude_Product Crude Efinaconazole Workup->Crude_Product Purification Purification (e.g., Crystallization, Salt Formation) Crude_Product->Purification Final_Product Pure Efinaconazole Purification->Final_Product Analysis Analysis (HPLC, NMR, MS) Final_Product->Analysis

Caption: General experimental workflow.

Conclusion

The reaction of this compound with the epoxide precursor is a versatile and efficient method for the synthesis of Efinaconazole. The choice of reaction conditions, including the form of this compound, solvent, and temperature, can significantly impact the reaction's efficiency and yield. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals working on the synthesis of Efinaconazole and related antifungal agents. Further optimization of these methods may lead to even more efficient and scalable synthetic processes.

References

Application Notes and Protocols for Suzuki Coupling with 4-Methylenepiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura cross-coupling reaction to synthesize 4-aryl-tetrahydropyridines, which are structurally analogous to 4-aryl-4-methylenepiperidines. The protocols are based on the successful coupling of cyclic vinyl boronates, which serve as valuable precursors for this class of compounds.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction typically involves the cross-coupling of an organoboron compound, such as a boronic acid or its ester, with an organic halide or triflate.[1][2][3] The 4-arylpiperidine and 4-aryl-tetrahydropyridine moieties are prevalent structural motifs in a wide range of pharmaceuticals and biologically active compounds. The synthesis of these scaffolds via Suzuki-Miyaura coupling offers a versatile and powerful approach for the generation of compound libraries in drug discovery and development.

This document provides a detailed protocol for the Suzuki-Miyaura coupling of a 1-Boc-1,4,5,6-tetrahydropyridine-2-boronic acid pinacol (B44631) ester with various aryl and heteroaryl halides and triflates. This serves as a strong procedural basis for researchers interested in the synthesis of 4-aryl-4-methylenepiperidine derivatives.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen or carbon-triflate bond of the electrophile (R¹-X), forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent (R²-BY₂) is transferred to the palladium center, displacing the halide or triflate.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[2]

Data Presentation

The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura coupling of 1-Boc-1,4,5,6-tetrahydropyridine-2-boronic acid pinacol ester with a variety of coupling partners, as a reference for similar systems.

EntryElectrophileCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
14-BromobenzonitrilePd(OAc)₂SPhosK₃PO₄Toluene (B28343)/H₂O1001295
24-IodoanisolePd(OAc)₂SPhosK₃PO₄Toluene/H₂O1001292
33-BromopyridinePd(OAc)₂SPhosK₃PO₄Toluene/H₂O1001285
44-TriflyloxyacetophenonePd(OAc)₂SPhosK₃PO₄Toluene/H₂O1001288
51-Bromo-4-fluorobenzenePd(OAc)₂SPhosK₃PO₄Toluene/H₂O1001290
62-BromothiophenePd(OAc)₂SPhosK₃PO₄Toluene/H₂O1001282

Experimental Protocols

Protocol 1: Synthesis of 1-Boc-1,4,5,6-tetrahydropyridine-2-boronic acid pinacol ester

This protocol describes the synthesis of the boronic ester precursor from the corresponding vinyl triflate.

Materials:

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-Boc-2-triflyloxy-1,4,5,6-tetrahydropyridine (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).

  • Add anhydrous 1,4-dioxane to the flask.

  • Degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Add Pd(dppf)Cl₂ (3 mol %) to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 1-Boc-1,4,5,6-tetrahydropyridine-2-boronic acid pinacol ester.

Protocol 2: Suzuki-Miyaura Coupling of 1-Boc-1,4,5,6-tetrahydropyridine-2-boronic acid pinacol ester with Aryl Halides/Triflates

This protocol outlines the cross-coupling reaction to form the 2-aryl-tetrahydropyridine product.

Materials:

  • 1-Boc-1,4,5,6-tetrahydropyridine-2-boronic acid pinacol ester (1.2 equiv)

  • Aryl or heteroaryl halide/triflate (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol %)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol %)

  • Potassium phosphate (B84403) (K₃PO₄) (3.0 equiv)

  • Toluene

  • Water

  • Argon or Nitrogen gas

Procedure:

  • In a reaction vessel, combine the aryl or heteroaryl halide/triflate (1.0 equiv), 1-Boc-1,4,5,6-tetrahydropyridine-2-boronic acid pinacol ester (1.2 equiv), potassium phosphate (3.0 equiv), palladium(II) acetate (2 mol %), and SPhos (4 mol %).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-aryl-tetrahydropyridine product.

Mandatory Visualization

Suzuki_Coupling_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification Reactants Aryl Halide/Triflate & Boronic Ester Setup Combine Reactants under Inert Atmosphere Reactants->Setup Catalyst_System Pd Catalyst, Ligand, Base Catalyst_System->Setup Solvent Anhydrous & Degassed Solvent Solvent->Setup Heating Heat Reaction Mixture (e.g., 80-120 °C) Setup->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Cool to RT & Quench Reaction Monitoring->Quench Reaction Complete Extraction Aqueous Work-up & Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Purification Column Chromatography Drying->Purification Product Purified Product Purification->Product

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

This diagram illustrates the sequential steps involved in a typical Suzuki-Miyaura coupling experiment, from the initial preparation of reactants to the final purification of the desired product. The process begins with the careful preparation and mixing of the aryl halide or triflate, the boronic ester, the palladium catalyst system, and the solvent under an inert atmosphere. The reaction is then heated and monitored until completion. The subsequent work-up and purification steps involve quenching the reaction, extracting the product into an organic solvent, drying the organic layer, and finally purifying the product, typically by column chromatography.

References

Application Note: A Comparative Guide to the Purification of 4-Methylenepiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methylenepiperidine is a valuable synthetic intermediate in the pharmaceutical industry, notably in the synthesis of antifungal agents like Efinaconazole.[1] The purity of this intermediate is critical to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). This application note provides a detailed comparison of two common purification techniques for this compound: distillation and flash column chromatography. We present detailed protocols for both methods, a comparative data summary, and a logical workflow to assist researchers in selecting the most appropriate technique for their specific needs.

Method Selection: Distillation vs. Chromatography

Choosing the optimal purification method depends on several factors, including the scale of the synthesis, the nature of the impurities, the required final purity, and available resources.

  • Distillation is a purification technique that separates components of a liquid mixture based on differences in their boiling points.[2] It is particularly well-suited for large-scale, multi-gram purifications of thermally stable, volatile compounds like this compound.[3] Patents related to the synthesis of this compound highlight reduced pressure distillation as an effective method to achieve high purity (>99.5%), circumventing the need for chromatography, which is less scalable for industrial production.[1][4]

  • Flash Column Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase.[5][2] It is a highly versatile technique, ideal for small-scale purifications (<1-5 g), separating compounds with similar boiling points, or removing non-volatile impurities.[3] For basic compounds like amines, special considerations are necessary to prevent poor separation due to strong interactions with the acidic silica stationary phase.[6]

The following diagram illustrates a decision-making workflow for selecting the appropriate purification method.

G start Crude this compound scale_check Scale > 5g? start->scale_check impurity_check Impurities have Similar Boiling Points? scale_check->impurity_check Yes chromatography Utilize Flash Chromatography scale_check->chromatography No purity_check_dist High Purity (>99.5%) Required? distillation Utilize Fractional Vacuum Distillation purity_check_dist->distillation Yes consider_chrom Consider Chromatography for Highest Purity purity_check_dist->consider_chrom No purity_check_chrom High Purity (>99%) Required? end_chrom Purified Product purity_check_chrom->end_chrom Yes purity_check_chrom->end_chrom No impurity_check->purity_check_dist No impurity_check->chromatography Yes end_dist Purified Product distillation->end_dist chromatography->purity_check_chrom

Purification Method Selection Workflow

Comparative Data

The following tables summarize the expected quantitative outcomes for each purification method.

Table 1: Performance Comparison

Parameter Fractional Vacuum Distillation Flash Column Chromatography
Typical Scale 5 g - 100s of kg 10 mg - 5 g
Achievable Purity >99.5%[1][4] 95-99%
Expected Yield 85-95% 70-90%
Processing Time 4-8 hours (for ~100g scale) 1-3 hours (for ~1g scale)

| Solvent Consumption | Low (none required for purification) | High |

Table 2: Suitability and Limitations

Factor Fractional Vacuum Distillation Flash Column Chromatography
Advantages Highly scalable, cost-effective for large quantities, high purity achievable, minimal solvent waste.[1] Excellent for complex mixtures, effective for non-volatile impurities, applicable to very small scales.[3]

| Disadvantages | Requires thermally stable compound, ineffective for isomers with very close boiling points, potential for thermal degradation. | Limited scalability, higher cost per gram due to solvent and stationary phase, can be lower yielding. |

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol describes the purification of this compound on a multi-gram scale. The compound's molecular weight is 97.16 g/mol .[7] While its atmospheric boiling point is not readily published, related structures suggest it is suitable for vacuum distillation, which lowers the boiling point to prevent degradation.

Materials & Equipment:

  • Crude this compound (oil)

  • Drying agent (e.g., Potassium hydroxide (B78521) (KOH) pellets)

  • Round-bottom flasks (distilling and receiving)

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer adapter and vacuum connection

  • Condenser (Liebig or similar)

  • Vacuum adapter and receiving flasks (e.g., "pig" adapter for collecting multiple fractions)

  • Heating mantle with magnetic stirring

  • Magnetic stir bar or boiling chips

  • Vacuum pump and pressure gauge

  • Cold trap (e.g., with dry ice/acetone)

Procedure:

  • Pre-treatment (Drying):

    • Place the crude this compound in a round-bottom flask.

    • Add a suitable drying agent, such as KOH pellets, which is compatible with amines.

    • Stir the mixture for 1-2 hours to remove residual water.

    • Decant or filter the dried crude product into the distillation flask.

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus. The distillation flask should not be more than two-thirds full.[8]

    • Add a magnetic stir bar or fresh boiling chips to the flask.

    • Pack the fractionating column appropriately and place it on the flask.

    • Position the distillation head, thermometer, and condenser. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser.

    • Connect the vacuum adapter and receiving flasks. Use a cold trap to protect the vacuum pump.

  • Distillation Process:

    • Begin stirring and start the flow of cold water through the condenser.

    • Slowly evacuate the system to the desired pressure (e.g., 1-20 mmHg). A patent for the related N-Boc-4-methylenepiperidine lists a boiling point of 80°C at 1 mmHg, suggesting a similar range for the free base under vacuum.[9]

    • Gradually heat the distillation flask using the heating mantle.

    • Observe the vapor rising through the column. Collect the initial low-boiling fraction (forerun) in a separate receiver.

    • When the temperature stabilizes at the boiling point of this compound at the working pressure, switch to a clean, pre-weighed receiving flask.

    • Collect the main fraction while maintaining a steady distillation rate (e.g., 1-2 drops per second). Record the stable temperature and pressure.

    • Stop the distillation when only a small residue remains in the flask or if the temperature starts to fluctuate significantly. Never distill to dryness .[10]

  • Shutdown and Analysis:

    • Remove the heating mantle and allow the system to cool completely before slowly re-introducing air.

    • Weigh the collected pure fraction and calculate the yield.

    • Analyze the purity of the product using appropriate methods (e.g., GC-MS, NMR).

G cluster_prep Preparation cluster_dist Distillation cluster_post Post-Processing A Dry Crude Amine (e.g., with KOH) B Assemble Fractional Vacuum Distillation Apparatus A->B C Evacuate System (1-20 mmHg) B->C D Gradually Heat C->D E Collect Forerun (Low-Boiling Impurities) D->E F Collect Main Fraction (Stable Temp/Pressure) E->F G Stop Heating Before Flask is Dry F->G H Cool System & Re-pressurize G->H I Analyze Purity & Calculate Yield H->I

Fractional Vacuum Distillation Workflow
Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for small-scale purification and for separating this compound from impurities with similar boiling points. To overcome issues with amine adsorption on silica, the mobile phase is treated with a basic modifier.[11]

Materials & Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Flash chromatography system or glass column

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (B128534) (TEA)

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Mobile Phase Preparation:

    • Prepare the mobile phase. A common system for amines is a gradient of DCM and MeOH.

    • To prevent peak tailing, add a small amount of a volatile base like triethylamine (0.5-1% v/v) to the mobile phase solvents.[11] For example:

      • Solvent A: Dichloromethane

      • Solvent B: 95:5 Methanol/Triethylamine

  • TLC Analysis:

    • Determine the appropriate solvent system using TLC. Dissolve a small amount of the crude material and spot it on a TLC plate.

    • Develop the plate in various ratios of Solvent A and B. The ideal system should give the product a retention factor (Rf) of ~0.2-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and pack it using pressure, ensuring there are no air bubbles or cracks.

    • Equilibrate the column by flushing with 2-3 column volumes of the initial mobile phase.

  • Sample Loading:

    • Direct (Wet) Loading: Dissolve the crude product in a minimal amount of the mobile phase (or DCM) and load it directly onto the top of the column.

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the mobile phase, starting with a low polarity (e.g., 100% DCM) and gradually increasing the polarity by adding more of the methanol/TEA mixture.

    • Collect fractions in separate tubes.

    • Monitor the separation by collecting small spots from the fractions and running TLC plates.

  • Isolation and Analysis:

    • Combine the fractions that contain the pure product, as determined by TLC.

    • Remove the solvents using a rotary evaporator. The use of a volatile base like TEA facilitates its removal during evaporation.[11]

    • Place the resulting oil under high vacuum to remove residual solvent.

    • Weigh the purified product, calculate the yield, and confirm purity via GC-MS or NMR.

References

Application Notes and Protocols for N-Deprotection of 4-Methylenepiperidine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 4-methylenepiperidine scaffold is a crucial structural motif in numerous pharmacologically active compounds and a valuable intermediate in organic synthesis. The synthesis of complex molecules containing this moiety often requires the use of N-protecting groups to mask the reactivity of the piperidine (B6355638) nitrogen. The subsequent removal, or deprotection, of these groups is a critical step to yield the final product or to allow for further functionalization. This document provides detailed protocols for the N-deprotection of common this compound precursors, focusing on the widely used Boc, Cbz, and Benzyl protecting groups. Quantitative data is summarized for easy comparison, and a general experimental workflow is provided.

Introduction

This compound and its derivatives are important intermediates in the synthesis of pharmaceuticals, such as the antifungal agent Efinaconazole.[1][2] The strategic use of nitrogen protecting groups is fundamental to the successful multi-step synthesis of these complex molecules. The choice of protecting group and the corresponding deprotection method must be compatible with other functional groups present in the molecule and should proceed with high efficiency and yield.

This document outlines protocols for the removal of three commonly employed N-protecting groups from this compound precursors:

  • tert-Butoxycarbonyl (Boc): Removed under acidic conditions.

  • Carboxybenzyl (Cbz): Typically removed by catalytic hydrogenolysis.

  • Benzyl (Bn): Removed by catalytic hydrogenolysis or with chloroformates.

N-Deprotection Protocols

The following sections provide detailed experimental procedures for the deprotection of N-Boc, N-Cbz, and N-Benzyl-4-methylenepiperidine.

N-Boc-4-methylenepiperidine Deprotection (Acidic Cleavage)

The tert-butoxycarbonyl (Boc) group is a popular amine protecting group due to its stability under a wide range of conditions, yet it is easily removed with strong acids.[3] The deprotection mechanism involves protonation of the carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[4] Reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent are commonly used.[5][6]

Protocol 1: Deprotection using HCl in an Organic Solvent

This protocol describes the deprotection of N-Boc-4-methylenepiperidine to yield this compound hydrochloride.[5][7]

  • Materials:

    • N-Boc-4-methylenepiperidine

    • 4 M HCl in 1,4-dioxane (B91453) (or other suitable organic solvent like ethyl acetate (B1210297) or methanol)

    • Diethyl ether (for precipitation/washing)

    • Round-bottom flask

    • Magnetic stirrer

    • Filtration apparatus

  • Procedure:

    • Dissolve N-Boc-4-methylenepiperidine (1.0 equiv) in a minimal amount of a suitable solvent (e.g., 1,4-dioxane or ethyl acetate) in a round-bottom flask.

    • To the stirred solution, add 4 M HCl in 1,4-dioxane (5-10 equiv) at room temperature.

    • Stir the reaction mixture for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

    • Upon completion, the product, this compound hydrochloride, may precipitate from the solution.[6]

    • If precipitation occurs, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure to obtain the crude salt.

    • Wash the collected solid with cold diethyl ether to remove non-polar impurities.

    • Dry the product under vacuum to yield this compound hydrochloride as a white to off-white crystalline solid.[1]

  • Work-up to Free Amine (Optional):

    • Dissolve the crude hydrochloride salt in dichloromethane (B109758) (DCM).

    • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another mild base until the aqueous layer is basic.

    • Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine, this compound.[6]

N-Cbz-4-methylenepiperidine Deprotection (Hydrogenolysis)

The carboxybenzyl (Cbz) group is readily cleaved by catalytic hydrogenolysis. This method offers mild reaction conditions and is orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.[8]

Protocol 2: Catalytic Hydrogenolysis using Palladium on Carbon (Pd/C)

  • Materials:

    • N-Cbz-4-methylenepiperidine

    • 10% Palladium on Carbon (Pd/C), typically 5-10 mol%

    • Methanol (B129727) (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂) source (balloon or hydrogenator)

    • Reaction flask (e.g., Parr shaker bottle or round-bottom flask)

    • Filtration agent (e.g., Celite®)

  • Procedure:

    • Dissolve N-Cbz-4-methylenepiperidine (1.0 equiv) in methanol in a suitable reaction flask.

    • Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

    • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

    • Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the mixture vigorously at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

    • Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.

    • Combine the filtrates and concentrate under reduced pressure to yield the deprotected this compound.

N-Benzyl-4-methylenepiperidine Deprotection

Similar to the Cbz group, the N-benzyl (Bn) group can be removed by catalytic hydrogenolysis. Alternatively, reagents like 1-chloroethyl chloroformate can be used for debenzylation.[7]

Protocol 3: Debenzylation using 1-Chloroethyl Chloroformate (Von Braun Reaction)

This method is useful when catalytic hydrogenolysis is not feasible due to other reducible functional groups in the molecule.

  • Materials:

    • 1-Benzyl-4-methylenepiperidine (B1309272)

    • 1-Chloroethyl chloroformate (ACE-Cl)

    • Dichloromethane (DCM) or Toluene

    • Methanol (MeOH)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • Dissolve 1-benzyl-4-methylenepiperidine (1.0 equiv) in dichloromethane.

    • Add 1-chloroethyl chloroformate (approx. 1.2 equiv) to the solution.

    • Heat the mixture to reflux and maintain for 2-5 hours.[7] Monitor the formation of the carbamate (B1207046) intermediate by TLC.

    • Cool the reaction mixture and carefully add methanol.

    • Heat the mixture to reflux again for 1-2 hours to decompose the carbamate intermediate.[7]

    • Cool the solution to room temperature and concentrate under reduced pressure.

    • The resulting crude product is this compound hydrochloride. It can be purified by recrystallization or by converting to the free base as described in Protocol 1.

Quantitative Data Summary

The efficiency of deprotection can vary based on the substrate, reagents, and reaction conditions. The following table summarizes typical conditions and reported yields for the N-deprotection of various piperidine precursors.

Protecting GroupPrecursor ExampleDeprotection Reagent/CatalystSolventConditionsYieldReference
Boc N-Boc-4-piperidoneHydrochloric Acid-Acidic conditionsHigh[5][7]
Benzyl 1-Benzylpiperidin-4-one1-Chloroethyl chloroformate, then MeOHDichloromethaneRefluxGood[7]
Methyl N-Methyl-4-piperidone1-Chloroethyl chloroformate, then MeOHToluene80 °C, 4-5h85% (as HCl salt)[5]
Cbz N-Cbz protected amine10% Pd/C, H₂MethanolRT, H₂ balloon>95% (General)[8]
Benzyl N-Bn amino derivativesMg, Ammonium formateEthylene GlycolMicrowaveHigh (General)[9][10]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the N-deprotection of a this compound precursor.

G start Start: N-Protected This compound reagents Add Deprotection Reagents/Catalyst and Solvent start->reagents reaction Stir at Appropriate Temperature (e.g., 0°C to Reflux) reagents->reaction monitor Monitor Reaction (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Reaction Work-up: - Quench Reaction - Catalyst Filtration (if needed) - Extraction / Washing monitor->workup Complete isolate Isolate Product: - Solvent Evaporation - Precipitation - Crystallization workup->isolate purify Purification (Column Chromatography or Recrystallization) isolate->purify If necessary product Final Product: Deprotected This compound (Free Base or Salt) isolate->product purify->product

Caption: General workflow for N-deprotection experiments.

Conclusion

The selection of an appropriate N-deprotection strategy is critical for the successful synthesis of this compound-containing target molecules. This guide provides robust and detailed protocols for the removal of common protecting groups. Researchers should consider the stability of other functional groups within their specific substrate when choosing a deprotection method. The provided protocols for Boc, Cbz, and Benzyl group removal serve as a strong foundation for laboratory synthesis and process development.

References

Application Notes and Protocols for the Purity Assessment of 4-Methylenepiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methylenepiperidine is a critical building block and intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity is paramount to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This document provides detailed application notes and experimental protocols for the quantitative analysis and purity assessment of this compound, intended for researchers, scientists, and drug development professionals. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the purity assessment of volatile and semi-volatile compounds like this compound. It combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.[2] This method is ideal for identifying and quantifying volatile organic impurities, residual solvents, and degradation products. For compounds that are not sufficiently volatile, derivatization may be employed to increase their volatility.[3][4] Headspace analysis is a particularly useful variation for minimizing matrix interference when analyzing volatile impurities.[5]

Data Presentation: Performance Characteristics

The following table summarizes the typical performance characteristics for a GC-MS method tailored for piperidine-related compounds. These values serve as a general guideline for method validation.

ParameterTypical Performance
Linearity (R²)> 0.999[5]
Accuracy (% Recovery)98.3 – 101.6%[5]
Precision (% RSD)< 5%[6]
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ)0.05 - 0.5 µg/mL
Experimental Protocol: GC-MS Purity Assay

Objective: To determine the purity of this compound and identify any volatile impurities.

1. Materials and Reagents:

  • This compound sample

  • Reference standard of this compound (≥98% purity)[7][8]

  • Volatile solvent (e.g., Dichloromethane, Methanol, Ethyl Acetate - HPLC or GC grade)[3]

  • Internal Standard (IS) (e.g., Naphthalene, if required for quantification)

  • 1.5 mL glass autosampler vials with caps[3]

2. Instrumentation:

  • Gas Chromatograph equipped with a suitable injector (e.g., Split/Splitless) and a capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).[3]

  • Mass Spectrometer detector (e.g., Single Quadrupole or Triple Quadrupole) with an Electron Ionization (EI) source.[4]

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the chosen solvent to prepare a stock solution of approximately 1 mg/mL.

  • Sample Solution: Prepare the this compound sample in the same manner as the standard solution to achieve a concentration of approximately 10 µg/mL.[3]

  • Calibration Standards: Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, and 10 µg/mL).[6]

  • If using an internal standard, add a constant, known amount to all standards and sample solutions.

  • Filter the solutions if any particulate matter is present and transfer to autosampler vials.[3]

4. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (or Split 10:1, depending on concentration)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C[4]

  • Ionization Mode: Electron Ionization (EI) at 70 eV[4]

  • Acquisition Mode: Full Scan (m/z 40-400) for impurity identification and Selected Ion Monitoring (SIM) for quantification.

5. Data Analysis:

  • Identify the this compound peak in the total ion chromatogram (TIC) by its retention time and mass spectrum.

  • Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

  • Calculate the purity of the sample using the area percent method from the total ion chromatogram. For higher accuracy, create a calibration curve from the standard solutions and quantify the main component against this curve.

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample & Standard B Dissolve in Volatile Solvent A->B C Prepare Dilutions B->C D Inject Sample (1 µL) C->D Transfer to Vial E GC Separation D->E F MS Detection (EI) E->F G Identify Peaks (RT & MS) F->G Acquire Data H Integrate Peak Areas G->H I Calculate Purity (%) H->I

Caption: Workflow for this compound purity analysis by GC-MS.

High-Performance Liquid Chromatography (HPLC)

Application Note

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity determination in the pharmaceutical industry.[9] A reversed-phase HPLC (RP-HPLC) method with UV detection is particularly well-suited for analyzing this compound, which may contain non-volatile impurities or isomers that are difficult to separate by GC.[5][10] This method offers excellent precision and accuracy for quantifying the main component and related substances.[9]

Data Presentation: Performance Characteristics

The following table summarizes typical performance characteristics for an RP-HPLC method, based on data from analogous piperidine (B6355638) compounds.[10]

ParameterTypical Performance
Linearity (Range)0.44 - 53.33 µg/mL[10]
Correlation Coefficient (R²)> 0.999[10]
Accuracy (% Recovery)101.82%[10]
Precision (% RSD)< 2.0%[5]
Limit of Detection (LOD)0.15 µg/mL[10]
Limit of Quantitation (LOQ)0.44 µg/mL[10]
Experimental Protocol: RP-HPLC Purity Assay

Objective: To determine the purity of this compound and quantify related substances.

1. Materials and Reagents:

  • This compound sample

  • Reference standard of this compound (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Phosphoric Acid or Formic Acid (for pH adjustment)

  • Mobile Phase: e.g., Acetonitrile and Water with 0.1% acid (e.g., 30:70 v/v)[10]

  • Diluent: Mobile Phase or Methanol/Water mixture.

2. Instrumentation:

  • HPLC system equipped with a degasser, quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of the reference standard in diluent at a concentration of approximately 1.0 mg/mL.

  • Sample Solution: Prepare the test sample similarly to the standard solution at a concentration of 1.0 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected range of the analyte and its impurities.

  • Filter all solutions through a 0.45 µm syringe filter before placing them in autosampler vials.

4. HPLC Conditions:

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 30:70) with 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min[10]

  • Column Temperature: 30 °C[10]

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by UV scan of the analyte (typically low UV, e.g., 210 nm, as piperidine moieties lack strong chromophores).

  • Run Time: Sufficiently long to elute all impurities (e.g., 20 minutes).

5. Data Analysis:

  • Identify the peak corresponding to this compound based on the retention time of the reference standard.

  • Calculate the assay of this compound by comparing the peak area in the sample chromatogram to that of the reference standard (external standard method).

  • Determine the percentage of each impurity by area normalization, assuming all impurities have a similar response factor to the main peak. For higher accuracy, use relative response factors if known.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample & Standard B Dissolve in Diluent A->B C Filter (0.45 µm) B->C D Inject Sample (10 µL) C->D Transfer to Vial E HPLC Separation (C18) D->E F UV Detection E->F G Identify Peaks (RT) F->G Acquire Chromatogram H Integrate Peak Areas G->H I Calculate Assay & Impurities H->I

Caption: Workflow for this compound purity analysis by HPLC.

Quantitative ¹H NMR (qNMR) Spectroscopy

Application Note

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for direct quantification of a substance without the need for a specific reference standard of the same compound.[11][12] Purity is determined by comparing the integral of a specific analyte proton signal to the integral of a known signal from a certified internal standard of high purity.[9][13] qNMR is highly accurate, non-destructive, and provides structural information, making it an excellent orthogonal technique to chromatography for purity confirmation.[9][13]

Data Presentation: Performance Characteristics

The following table summarizes the typical performance characteristics for a qNMR assay.

ParameterTypical Performance
Accuracy± 1.0%
Precision (% RSD)< 1.0%
SpecificityHigh (signal selection dependent)[12]
Sample Amount5-20 mg
Analysis Time~15 minutes per sample
Experimental Protocol: qNMR Purity Assay

Objective: To determine the absolute purity of a this compound sample.

1. Materials and Reagents:

  • This compound sample

  • High-purity, certified Internal Standard (IS) (e.g., Maleic acid, 1,3,5-Trimethoxybenzene). The IS should have signals that do not overlap with the analyte signals.[9]

  • Deuterated Solvent (e.g., Chloroform-d, Methanol-d₄, DMSO-d₆).[9]

  • High-precision analytical balance.

2. Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.[9]

3. Sample Preparation:

  • Accurately weigh about 10-15 mg of the this compound sample into a clean vial.

  • Accurately weigh about 5-10 mg of the internal standard into the same vial.

  • Record the exact masses of both the sample and the internal standard.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the chosen deuterated solvent.[9]

  • Ensure complete dissolution, then transfer the solution to a clean NMR tube.

4. NMR Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

    • Pulse Angle: 30-90° (a 90° pulse is common for maximizing signal).

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure full relaxation. This is critical for accurate integration.

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals being integrated.

    • Ensure the receiver gain is set to avoid signal clipping.

5. Data Processing and Calculation:

  • Apply Fourier transform, phase correction, and baseline correction to the acquired spectrum.

  • Select a well-resolved proton signal for the analyte (e.g., the olefinic protons of the methylene (B1212753) group) and a well-resolved signal for the internal standard.

  • Carefully integrate the selected signals (I_Analyte and I_IS).

  • Calculate the purity using the following formula:

    Purity (%) = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (MW_Analyte / MW_IS) * (m_IS / m_Analyte) * P_IS

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal (e.g., N_Analyte = 2 for the =CH₂ protons)

    • MW: Molecular Weight (Analyte: 97.16 g/mol , IS: as per standard)[14]

    • m: Mass

    • P_IS: Purity of the Internal Standard

Visualization: qNMR Logic

QNMR_Logic A Accurately Weigh Sample (m_Analyte) & IS (m_IS) B Dissolve in Deuterated Solvent A->B C Acquire ¹H NMR Spectrum (Quantitative Parameters) B->C D Process Spectrum (Phase & Baseline Correction) C->D E Integrate Analyte (I_Analyte) & IS (I_IS) Signals D->E F Purity Calculation Formula E->F G Final Purity (%) F->G

Caption: Logical workflow for purity determination by quantitative NMR (qNMR).

References

Application Notes and Protocols for the Large-Scale Production of 4-Methylenepiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Methylenepiperidine hydrochloride is a crucial building block in medicinal chemistry and the pharmaceutical industry.[1][2] It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the novel antifungal drug Efinaconazole and the opioid analgesic Remifentanil.[3][4][5] The purity and quality of this intermediate are of paramount importance as they directly influence the impurity profile of the final API.[3] Historically, the synthesis of this compound hydrochloride has presented challenges for large-scale production, often involving multi-step procedures, low overall yields, and the use of hazardous reagents like organolithium compounds, which are not suitable for industrial manufacturing.[3][6] This document outlines a robust and scalable process for the synthesis of high-quality this compound hydrochloride, focusing on methodologies that avoid problematic reagents and complex purification techniques like column chromatography.[3][4]

Synthetic Strategies for Large-Scale Production

Several synthetic routes for this compound hydrochloride have been reported. For industrial-scale production, the ideal process is characterized by low cost, simple operation, high product purity, and high yield.[7] Many traditional methods are not commercially viable due to expensive starting materials, such as N-tert-butoxycarbonyl-4-piperidone (N-Boc-4-piperidone), or the generation of hard-to-remove impurities.[7][8]

The most common and industrially adapted method is the Wittig reaction, which involves the olefination of a ketone.[1][9] An optimized, robust process has been developed that starts with a protected 4-piperidone, proceeds through a Wittig olefination, followed by deprotection and salt formation to yield the final product with high purity and yield.[3][10] This approach successfully avoids the use of organolithium reagents and column chromatography, making it suitable for large-scale manufacturing.[3][4]

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_intermediate Intermediate cluster_final Final Steps start1 N-Protected 4-Piperidone wittig Wittig Reaction start1->wittig start2 Methyltriphenyl- phosphonium Bromide start2->wittig intermediate N-Protected This compound wittig->intermediate Olefination deprotection Deprotection intermediate->deprotection salt Salt Formation (HCl) deprotection->salt Free Base product This compound Hydrochloride salt->product

Caption: General synthetic pathway for this compound HCl.
Comparison of Synthetic Routes

The choice of synthetic route is critical for economic viability and product quality on a large scale. The table below compares common approaches.

Synthetic Route Starting Material Key Reaction Advantages Disadvantages for Scale-Up Typical Yield Purity
Optimized Wittig N-Methyl-4-piperidoneWittig Reaction & N-dealkylationAvoids organolithium reagents and chromatography; High yield and purity.[3][4]Requires specific N-dealkylation step.83.5% - 99.1%[3][4][10]>99.7%[3][4]
Boc-Protected Wittig N-Boc-4-piperidoneWittig Reaction & DeprotectionStraightforward deprotection under acidic conditions.[7][8]High cost of N-Boc-4-piperidone raw material.[7][8]Not specifiedNot specified
Benzyl-Protected Wittig 1-Benzylpiperidine-4-oneWittig Reaction & DebenzylationRelatively inexpensive starting material.Debenzylation can be harsh, generating impurities that are difficult to purify.[7][8]Not specifiedLow Purity[7]
Hydrolysis Route This compound-1-carboxylic acid ethyl esterHydrolysisAlternative to Wittig-based methods.[1]Multi-step synthesis with potentially lower overall yield.[3]79%[7]>99%[7]

Detailed Experimental Protocols

The following protocol is a robust process developed for the large-scale synthesis of high-quality this compound hydrochloride, avoiding organolithium reagents and column chromatography.[3][4]

Workflow Overview

G start Start: N-Methyl-4-piperidone & Toluene step1 Step 1: Acylation Add Ethyl Chloroformate Heat to 80-85°C start->step1 step2 Step 2: Wittig Reaction Cool, add t-BuOK Add Methyltriphenyl- phosphonium Bromide step1->step2 Intermediate Formation step3 Step 3: Hydrolysis Add NaOH in Ethanol (B145695) Heat to 80-85°C step2->step3 step4 Step 4: Distillation Evaporate Ethanol and This compound step3->step4 Crude Product step5 Step 5: Salt Formation Add HCl/Ethanol solution step4->step5 step6 Step 6: Crystallization Add Ethyl Acetate (B1210297), Cool, Filter & Dry step5->step6 Precipitation end_product Final Product: High-Purity this compound Hydrochloride step6->end_product

Caption: Experimental workflow for large-scale synthesis.
Protocol 1: Synthesis of this compound Hydrochloride

This protocol is adapted from a process designed for high-yield, large-scale production.[7]

Step 1: Preparation of 1-Carbethoxy-4-methylenepiperidine

  • To a suitable reactor protected by nitrogen, add methyltriphenylphosphonium (B96628) bromide and toluene.

  • Cool the suspension to 10-20°C.

  • Add potassium tert-butoxide (t-BuOK) in portions, maintaining the temperature between 10-20°C. Stir for 1 hour.

  • Slowly add N-methyl-4-piperidone to the reaction mixture, keeping the temperature at 10-20°C. Stir for an additional hour after the addition is complete.

  • Heat the reaction solution to 80°C and concentrate under reduced pressure to obtain a mixture of N-methyl-4-methylenepiperidine and toluene.

  • Add ethyl chloroformate dropwise at 40-45°C. After addition, heat the mixture to 80-85°C and react for 3 hours.

  • Cool to room temperature, perform a water wash, and separate the organic layer.

  • Concentrate the organic layer under reduced pressure to yield the intermediate product.

Step 2: Hydrolysis and Salt Formation

  • Add the crude intermediate from Step 1 to a reactor with ethanol.

  • Add sodium hydroxide (B78521) (NaOH) and heat the mixture to 80-85°C for approximately 10 hours.

  • Evaporate the mixture of ethanol and the resulting this compound free base under reduced pressure.

  • Add a 30% hydrogen chloride (HCl) solution in ethanol to the residue.

  • Concentrate the solution under reduced pressure to remove ethanol.

  • Add ethyl acetate to precipitate the solid product.

  • Cool the suspension, filter the solid, and dry under vacuum to obtain this compound hydrochloride.

Parameter Value / Condition Purpose
Wittig Reagents Methyltriphenylphosphonium bromide, t-BuOKFormation of the ylide for olefination.[11]
Starting Ketone N-methyl-4-piperidoneProvides the piperidine (B6355638) ring structure.
Acylating Agent Ethyl ChloroformateN-dealkylation-acylation step.[7]
Reaction Temperature 10-20°C (Wittig), 80-85°C (Hydrolysis)Control reaction rate and minimize side products.
Hydrolysis Agent Sodium Hydroxide in EthanolRemoves the carbethoxy protecting group.[1][7]
Salt Formation HCl in EthanolConverts the free base to the stable hydrochloride salt.[1]
Crystallization Solvent Ethyl AcetatePrecipitates the final product for isolation.[7]

Purification and Quality Control

Ensuring the high purity of this compound hydrochloride is critical for its use in API synthesis. The described process avoids chromatography, relying on extraction, distillation, and crystallization for purification.

Protocol 2: Purification and Analysis
  • Crystallization: As described in the synthesis protocol, crystallization from a solvent/anti-solvent system (e.g., ethanol/ethyl acetate) is a highly effective final purification step.

  • Acid-Base Extraction (Optional): For crude material with neutral or acidic impurities, an acid-base extraction can be employed. The basic piperidine derivative is extracted into an acidic aqueous layer, leaving impurities in the organic phase.[12]

  • Quality Control Analysis: The final product should be analyzed to confirm its identity and purity.

G cluster_input cluster_process Purification & Analysis cluster_output cluster_analytics Analytical Methods crude Crude Product (After Salt Formation) crystallization Crystallization (e.g., Ethyl Acetate) crude->crystallization filtration Filtration & Drying crystallization->filtration qc Quality Control Analysis filtration->qc Sample final Pure Product (>99.7% Purity) filtration->final hplc HPLC qc->hplc nmr ¹H-NMR qc->nmr ms Mass Spec qc->ms

Caption: Purification and quality control workflow.
Analytical Specifications

The final product should meet stringent quality specifications before being used in further manufacturing steps.

Analysis Specification Reference
Appearance White to off-white solid[13]
Purity (HPLC) ≥ 99.7%[3][4]
Individual Impurity < 0.1%[7]
¹H-NMR Conforms to structure[7]
Mass Spectrometry Conforms to molecular weight (133.62 g/mol )[5][14]
Melting Point 148-151°C[15]

Safety and Handling

Handling of chemicals involved in the synthesis of this compound hydrochloride requires appropriate safety precautions.

  • Hazards: The final product is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[13][16] Precursors like potassium tert-butoxide are highly reactive and corrosive.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

  • Storage: Store this compound hydrochloride in a cool, dry place under an inert atmosphere, preferably in a freezer at -20°C.[13][17][18]

Disclaimer: This document is intended for informational purposes for trained research and development professionals. All procedures should be carried out with appropriate safety measures and in compliance with institutional and governmental regulations.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Wittig Reaction for 4-Methylenepiperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Wittig reaction for the synthesis of 4-methylenepiperidine. This resource offers troubleshooting advice and frequently asked questions to address common challenges encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the general principle of synthesizing this compound using a Wittig reaction?

The synthesis of this compound via the Wittig reaction involves the reaction of a protected 4-piperidone (B1582916) derivative with a phosphorus ylide. The most common ylide for this transformation is methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), which is typically generated in situ from a methyltriphenylphosphonium (B96628) halide salt (e.g., bromide or iodide) and a strong base. The ylide then reacts with the ketone functionality of the protected 4-piperidone to form the desired exocyclic double bond, yielding the protected this compound. A subsequent deprotection step is required to obtain the final product.

Q2: Which protecting group is best for the 4-piperidone starting material?

The choice of protecting group for the piperidine (B6355638) nitrogen is crucial and depends on the overall synthetic strategy and the reaction conditions for subsequent steps. The two most commonly used protecting groups are tert-butoxycarbonyl (Boc) and benzyl (B1604629) (Bn).

  • N-Boc-4-piperidone: This is a popular choice due to the ease of deprotection under acidic conditions. The Boc group is generally stable to the basic conditions of the Wittig reaction.

  • N-benzyl-4-piperidone: The benzyl group is also stable under Wittig conditions and can be removed by hydrogenolysis.

The selection of the protecting group can influence the solubility of the starting material and intermediates, as well as the purification process.

Q3: What are the most common bases used to generate the phosphorus ylide, and how do I choose one?

The choice of base is critical for the efficient generation of the ylide. Strong bases are required to deprotonate the methyltriphenylphosphonium salt. Common choices include:

  • n-Butyllithium (n-BuLi): A very strong and effective base, but it is also highly pyrophoric and moisture-sensitive, requiring strictly anhydrous conditions.

  • Potassium tert-butoxide (KOtBu): A strong, non-pyrophoric base that is easier to handle than n-BuLi. It is a good choice for this reaction.

  • Sodium hydride (NaH): A strong base that is often used as a mineral oil dispersion. It requires careful handling and anhydrous conditions.

For routine synthesis, potassium tert-butoxide is often a good starting point due to its high reactivity and relative ease of handling.

Q4: How can the triphenylphosphine (B44618) oxide byproduct be efficiently removed?

The removal of triphenylphosphine oxide (TPPO) is a common challenge in the purification of Wittig reaction products. TPPO is a high-boiling, crystalline solid with moderate polarity, which can make its separation from the desired product difficult, especially on a large scale. Several methods can be employed for its removal:

  • Crystallization: If the product is a solid, recrystallization can be effective. If the product is an oil, it may be possible to crystallize the TPPO from the crude mixture by adding a non-polar solvent like hexane (B92381) or ether and filtering it off.

  • Column Chromatography: This is a reliable method for separating TPPO from the product, although it may not be ideal for large-scale purifications.

  • Precipitation of TPPO as a salt: TPPO can be precipitated from the reaction mixture by adding an acid, such as HCl, to form the less soluble salt [Ph₃P-OH]⁺Cl⁻.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete ylide formation.- Ensure the base is fresh and of high purity. Old KOtBu or titrated n-BuLi may be less effective. - Use strictly anhydrous solvent and reaction conditions. Moisture will quench the base and the ylide. - Allow sufficient time for the ylide to form before adding the ketone. The characteristic yellow-orange color of the ylide should be observed.
2. Poor quality of the phosphonium (B103445) salt.- Dry the methyltriphenylphosphonium halide under vacuum before use, as it can be hygroscopic.
3. The ketone starting material is sterically hindered or unreactive.- While 4-piperidone derivatives are generally reactive, prolonged reaction times or a slight increase in temperature may be necessary.
Presence of Unreacted Starting Ketone 1. Insufficient amount of ylide.- Use a slight excess (1.1-1.5 equivalents) of the phosphonium salt and base.
2. Ylide decomposition.- The methylide is relatively unstable and should be used shortly after its generation. If the reaction is slow, consider adding the ketone at a lower temperature and then slowly warming to room temperature.
Formation of Side Products 1. Aldol condensation of the 4-piperidone.- This can occur if the ketone is exposed to the strong base for an extended period before the ylide is formed or if the ylide formation is slow. Add the ketone solution slowly to the pre-formed ylide.
2. Reaction of the base with the ketone.- Ensure efficient stirring and slow addition of the ketone to the ylide solution to minimize direct interaction with the base.
Difficulty in Product Isolation/Purification 1. Co-elution of the product and triphenylphosphine oxide during chromatography.- Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider converting TPPO to a more polar or ionic species to facilitate separation (see FAQ Q4).

Quantitative Data

The yield of the Wittig reaction for the synthesis of protected this compound can vary significantly depending on the chosen conditions. The following table summarizes representative yields based on different protecting groups, bases, and solvents.

Protecting Group Base Solvent Temperature (°C) Yield (%)
N-Bocn-BuLiTHF0 to RT~85-95
N-BocKOtBuTHF0 to RT~80-90
N-BocNaHDMSORT~75-85
N-Benzyln-BuLiEther0 to RT~80-90
N-BenzylKOtBuTHF0 to RT~75-85

Note: Yields are approximate and can be influenced by reaction scale, purity of reagents, and work-up procedure.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-methylenepiperidine using Potassium tert-butoxide
  • Ylide Generation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.2 equivalents).

    • Add anhydrous tetrahydrofuran (B95107) (THF) to the flask.

    • Cool the resulting suspension to 0 °C in an ice-water bath.

    • Under a nitrogen atmosphere, add potassium tert-butoxide (1.1 equivalents) portion-wise to the stirred suspension.

    • Stir the mixture at 0 °C for 1 hour. A bright yellow to orange color should develop, indicating the formation of the ylide.

  • Wittig Reaction:

    • In a separate flask, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF.

    • Slowly add the solution of N-Boc-4-piperidone to the ylide suspension at 0 °C via a dropping funnel or syringe over 30 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Partition the mixture between diethyl ether and water.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to separate the product from triphenylphosphine oxide.

Visualizations

Wittig_Reaction_Workflow start Start reagents Combine Methyltriphenylphosphonium Bromide and Anhydrous Solvent start->reagents cool Cool to 0 °C reagents->cool add_base Add Strong Base (e.g., KOtBu) under Nitrogen cool->add_base ylide_formation Stir for 1 hour (Ylide Formation) add_base->ylide_formation add_ketone Slowly Add Ketone Solution to Ylide at 0 °C ylide_formation->add_ketone prepare_ketone Prepare Solution of N-protected-4-piperidone prepare_ketone->add_ketone react Warm to Room Temperature and Stir for 4-6 hours add_ketone->react quench Quench Reaction (e.g., with aq. NH4Cl) react->quench extract Work-up: Extraction and Washing quench->extract dry Dry and Concentrate extract->dry purify Purification (e.g., Column Chromatography) dry->purify product Obtain this compound Derivative purify->product

Caption: Experimental workflow for the Wittig synthesis of this compound.

Troubleshooting_Wittig start Low or No Product Yield check_ylide Was a yellow/orange color observed for the ylide? start->check_ylide no_ylide No check_ylide->no_ylide No yes_ylide Yes check_ylide->yes_ylide Yes cause1 Potential Causes: - Inactive base - Wet solvent/reagents - Impure phosphonium salt no_ylide->cause1 check_ketone Is starting ketone still present? yes_ylide->check_ketone solution1 Solutions: - Use fresh, high-purity base - Ensure anhydrous conditions - Dry phosphonium salt cause1->solution1 no_ketone No check_ketone->no_ketone No yes_ketone Yes check_ketone->yes_ketone Yes side_products Check for Side Products (e.g., by TLC, NMR) no_ketone->side_products cause2 Potential Causes: - Insufficient ylide - Ylide decomposition yes_ketone->cause2 solution2 Solutions: - Use slight excess of ylide - Add ketone at low temp. cause2->solution2

Caption: Troubleshooting decision tree for low yield in the Wittig reaction.

Technical Support Center: Synthesis of 4-Methylenepiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-methylenepiperidine. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound, categorized by the synthetic method.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of this compound from an N-protected 4-piperidone (B1582916).

Issue 1: Low or No Yield of this compound

Possible Cause Suggested Solution
Incomplete Ylide Formation The phosphonium (B103445) salt may not be fully deprotonated. Ensure anhydrous reaction conditions as Wittig reagents are moisture-sensitive. Use a sufficiently strong base (e.g., n-BuLi, NaH, or KHMDS) and allow adequate time for the ylide to form, often indicated by a color change (e.g., to deep red).
Unreactive Carbonyl Group Sterically hindered N-protected 4-piperidones may react slowly. Consider using a more reactive, non-stabilized ylide or switching to a more reactive olefination method like the Peterson olefination.
Side Reactions of the Ylide The ylide may be unstable and decompose, especially at elevated temperatures. Generate the ylide at a low temperature (e.g., -78 °C or 0 °C) and add the 4-piperidone derivative soon after its formation.
Incorrect Stoichiometry Ensure the correct molar ratios of the phosphonium salt, base, and piperidone derivative are used. An excess of the ylide is often employed to drive the reaction to completion.

Issue 2: Difficulty in Removing Triphenylphosphine (B44618) Oxide (TPPO) Byproduct

Possible Cause Suggested Solution
High Solubility of TPPO in the Reaction Solvent TPPO is a common and often difficult-to-remove byproduct of the Wittig reaction.[1] To facilitate its removal, consider precipitating it from the reaction mixture. After the reaction, the solvent can be switched to a nonpolar solvent like hexane (B92381) or a mixture of hexane and diethyl ether, in which TPPO is poorly soluble.[2]
Co-precipitation with the Product The desired product may co-precipitate with TPPO. Optimize the precipitation conditions by adjusting the solvent system and temperature.
Ineffective Precipitation Simple precipitation may not be sufficient for complete removal. Consider forming a complex of TPPO with a metal salt, such as magnesium chloride (MgCl₂) or zinc chloride (ZnCl₂), to induce precipitation.[3][4] The resulting complex can then be removed by filtration.
Product is also a Solid If the product is a solid, purification by column chromatography may be necessary. However, for large-scale syntheses, this is often not ideal.[2] Crystallization of the product from a suitable solvent system can also be an effective purification method.

Issue 3: Presence of Unexpected Impurities

Possible Cause Suggested Solution
Isomerization of the Double Bond The exocyclic double bond of this compound can potentially isomerize to the thermodynamically more stable endocyclic position, forming 4-methyl-1,2,3,6-tetrahydropyridine (B1352419). This can be promoted by acidic or basic conditions.[5] Neutralize the reaction mixture promptly during workup and avoid prolonged exposure to harsh pH conditions.
Side Products from Protecting Groups During the deprotection of N-Boc-4-methylenepiperidine, the generated tert-butyl cation can lead to side reactions.[6] For instance, if the piperidine (B6355638) ring has other nucleophilic groups, O-alkylation can occur. Using scavengers like triethylsilane or anisole (B1667542) can help to trap the tert-butyl cation.
Incomplete Deprotection If the deprotection step is incomplete, the final product will be contaminated with the N-protected starting material. Ensure sufficient reaction time and appropriate conditions for complete deprotection.[6]
Peterson Olefination

The Peterson olefination is an alternative to the Wittig reaction that uses α-silyl carbanions.

Issue 1: Low Yield of this compound

Possible Cause Suggested Solution
Inefficient Generation of the α-Silyl Carbanion Ensure strictly anhydrous conditions and the use of a sufficiently strong base (e.g., n-BuLi) to deprotonate the silyl (B83357) precursor.
Sterically Hindered Ketone N-protected 4-piperidones can be sterically demanding. The reaction may require longer reaction times or elevated temperatures.
Formation of Stable β-hydroxysilane Intermediate The intermediate β-hydroxysilane may be stable and require a separate elimination step.[2][3] The elimination can be induced by treatment with acid (for anti-elimination) or base (for syn-elimination).[2][3]

Issue 2: Formation of Diastereomeric β-hydroxysilane Intermediates

Possible Cause Suggested Solution
Non-stereoselective Addition The addition of the α-silyl carbanion to the ketone may not be stereoselective, leading to a mixture of diastereomeric β-hydroxysilanes.[2]
Separation of Diastereomers If the diastereomers can be separated (e.g., by column chromatography), the desired stereoisomer of the alkene can be obtained by choosing the appropriate elimination conditions (acidic or basic) for each diastereomer.[2][3]
Grignard Reaction

A Grignard reaction can be used to introduce the methyl group, which is then converted to the methylene (B1212753) group in a subsequent step.

Issue 1: Formation of Tertiary Alcohol Instead of the Desired Product

Possible Cause Suggested Solution
Reaction with N-protected 4-piperidone The Grignard reagent (e.g., methylmagnesium bromide) will add to the carbonyl group of N-protected 4-piperidone to form a tertiary alcohol. This is an expected intermediate in some synthetic routes. Subsequent dehydration is required to form the exocyclic double bond.
Wurtz Coupling A common side reaction is the coupling of the Grignard reagent with any unreacted alkyl halide, leading to the formation of a dimer (e.g., ethane (B1197151) from methylmagnesium bromide).[7] This can be minimized by slow addition of the alkyl halide during the Grignard reagent formation and maintaining a moderate reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the Wittig synthesis of this compound?

A1: The most common and often problematic side product is triphenylphosphine oxide (TPPO).[1] It is formed in stoichiometric amounts and can be challenging to separate from the desired product due to its polarity and solubility.

Q2: How can I completely remove triphenylphosphine oxide (TPPO) from my product?

A2: Several methods can be employed for TPPO removal. A common strategy is to precipitate the TPPO from a nonpolar solvent like hexane or diethyl ether.[2] Alternatively, TPPO can be complexed with metal salts such as MgCl₂ or ZnCl₂ to facilitate its removal by filtration.[3][4] For lab-scale purifications, column chromatography is also effective, though less practical for larger scales.[2]

Q3: Can the double bond in this compound move into the ring?

A3: Yes, isomerization of the exocyclic double bond to the more stable endocyclic position to form 4-methyl-1,2,3,6-tetrahydropyridine is a potential side reaction. This can be catalyzed by either acid or base, so it is crucial to maintain neutral conditions during workup and purification.[5]

Q4: What are the potential side products when deprotecting N-Boc-4-methylenepiperidine?

A4: The deprotection of the N-Boc group is typically carried out under acidic conditions, which generates a reactive tert-butyl cation. This cation can act as an alkylating agent, leading to side products. If there are other nucleophilic functional groups present in the molecule, O-alkylation or N-alkylation can occur.[6] To minimize these side reactions, scavengers like triethylsilane or anisole can be added to the reaction mixture to trap the tert-butyl cation.

Q5: Are there alternative methods to the Wittig reaction for synthesizing this compound?

A5: Yes, other olefination reactions can be used. The Peterson olefination, which uses α-silyl carbanions, is a viable alternative.[2][3] Another approach involves the Grignard reaction of an N-protected 4-piperidone with a methyl Grignard reagent to form the corresponding tertiary alcohol, which is then dehydrated to yield this compound.

Data Presentation

Table 1: Summary of Common Side Products in this compound Synthesis

Synthetic RouteStarting MaterialsCommon Side ProductsNotes on Removal/Prevention
Wittig Reaction N-Protected-4-piperidone, Methyltriphenylphosphonium (B96628) halideTriphenylphosphine oxide (TPPO)Precipitation from nonpolar solvents, complexation with metal salts (MgCl₂, ZnCl₂), or chromatography.[2][3][4]
4-Methyl-1,2,3,6-tetrahydropyridineAvoid prolonged exposure to acidic or basic conditions.[5]
N-Boc Deprotection N-Boc-4-methylenepiperidineO-tert-butyl or N-tert-butyl byproductsUse of scavengers (e.g., triethylsilane, anisole) to trap the tert-butyl cation.[6]
Peterson Olefination N-Protected-4-piperidone, α-Silyl carbanionTrimethylsilanolTypically removed during aqueous workup.
Diastereomeric β-hydroxysilanesCan be separated and then subjected to stereospecific elimination.[2][3]
Grignard Reaction N-Protected-4-piperidone, Methylmagnesium halideDimer from Wurtz coupling (e.g., ethane)Slow addition of alkyl halide during Grignard reagent formation.[7]
Unreacted starting materialsEnsure complete reaction by using appropriate stoichiometry and reaction times.

Experimental Protocols

Protocol 1: Wittig Synthesis of N-Boc-4-methylenepiperidine

This protocol is a general guideline and may require optimization based on the specific substrate and scale.

Materials:

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide (or other strong base)

  • Anhydrous Tetrahydrofuran (THF)

  • N-Boc-4-piperidone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.2 eq) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (1.1 eq) portion-wise, maintaining the temperature below 5 °C. The mixture will typically turn a deep yellow or orange color, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

  • Add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • The crude product will contain triphenylphosphine oxide. To remove it, dissolve the residue in a minimal amount of dichloromethane (B109758) and add a large excess of hexane to precipitate the TPPO.

  • Filter the mixture and wash the precipitate with cold hexane.

  • Concentrate the filtrate to obtain the crude N-Boc-4-methylenepiperidine, which can be further purified by column chromatography if necessary.

Visualizations

Wittig_Reaction_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_products Products & Byproducts cluster_workup Workup & Purification N-Boc-4-piperidone N-Boc-4-piperidone Wittig_Reaction Wittig Reaction N-Boc-4-piperidone->Wittig_Reaction MePh3P+Br- Methyltriphenyl- phosphonium Bromide Ylide_Formation Ylide Formation (Anhydrous THF) MePh3P+Br-->Ylide_Formation Base Base Base->Ylide_Formation Ylide_Formation->Wittig_Reaction N-Boc-4-methylenepiperidine N-Boc-4-methylenepiperidine (Desired Product) Wittig_Reaction->N-Boc-4-methylenepiperidine TPPO Triphenylphosphine Oxide (Byproduct) Wittig_Reaction->TPPO Quench Quench (aq. NH4Cl) N-Boc-4-methylenepiperidine->Quench TPPO->Quench Extraction Extraction (Ether) Quench->Extraction Purification Purification (Precipitation/Chromatography) Extraction->Purification

Caption: Workflow for the Wittig synthesis of N-Boc-4-methylenepiperidine.

Troubleshooting_Wittig Start Low Yield of This compound Check_Ylide Check Ylide Formation (Anhydrous conditions? Strong base?) Start->Check_Ylide Check_Ketone Evaluate Ketone Reactivity (Steric hindrance?) Start->Check_Ketone Check_Stability Consider Ylide Stability (Temperature control?) Start->Check_Stability Optimize_Stoichiometry Optimize Stoichiometry Start->Optimize_Stoichiometry Solution_Ylide Use stronger base, ensure dryness, allow sufficient time. Check_Ylide->Solution_Ylide Solution_Ketone Increase reaction time/temp or use alternative olefination. Check_Ketone->Solution_Ketone Solution_Stability Generate and use ylide at low temperature. Check_Stability->Solution_Stability Solution_Stoichiometry Use excess ylide. Optimize_Stoichiometry->Solution_Stoichiometry

Caption: Troubleshooting logic for low yield in the Wittig synthesis.

Deprotection_Side_Reactions N-Boc-4-MP N-Boc-4-methylenepiperidine Acid Acidic Deprotection N-Boc-4-MP->Acid Product This compound Acid->Product tBu_cation tert-Butyl Cation (Reactive Intermediate) Acid->tBu_cation Isomerization Isomerization to 4-methyl-1,2,3,6-tetrahydropyridine (Side Product) Product->Isomerization [Acid or Base] Alkylation O/N-Alkylation (Side Product) tBu_cation->Alkylation

Caption: Potential side reactions during N-Boc deprotection.

References

Technical Support Center: Synthesis of 4-Methylenepiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-methylenepiperidine and its salts.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when using the Wittig reaction with N-protected 4-piperidones, a widely adopted method in industrial production.[1][2]

Issue 1: Low Yield in the Wittig Reaction Step

Q1: My Wittig reaction is resulting in a low yield of the desired N-protected this compound. What are the potential causes and how can I improve it?

A1: Low yields in the Wittig reaction for this synthesis can stem from several factors. Here's a systematic approach to troubleshooting:

  • Ylide Generation: Incomplete formation of the phosphorus ylide is a common culprit.

    • Base Selection: The choice and handling of the base are critical. Strong bases like n-butyllithium (n-BuLi) are often used, but alternatives that are more amenable to industrial scale-up, such as potassium tert-butoxide (t-BuOK), can also be effective.[3] Ensure the base is fresh and properly handled to avoid degradation from moisture or air.

    • Reaction Conditions: Ylide formation is typically performed at low temperatures (e.g., 0°C to -78°C) to prevent side reactions.[4] Ensure your reaction is adequately cooled and maintained at the optimal temperature.

  • Ylide Reactivity: The reactivity of the ylide influences the reaction outcome.

    • Stabilized vs. Non-stabilized Ylides: The methyltriphenylphosphonium (B96628) bromide used for this synthesis generates a non-stabilized ylide, which is highly reactive.[5][6] While this favors the reaction, it can also lead to side reactions if not controlled properly.

  • Reaction with 4-Piperidone (B1582916):

    • Addition of Ketone: The N-protected 4-piperidone should be added slowly to the pre-formed ylide solution to maintain a low concentration of the ketone and minimize side reactions.

    • Steric Hindrance: The choice of the N-protecting group (e.g., Boc, Cbz, Benzyl) can influence the reaction.[3][7] While necessary, bulky protecting groups might slightly hinder the approach of the ylide to the carbonyl group.

  • Work-up Procedure: The work-up is crucial for isolating the product. Upon completion, the reaction is typically quenched with water.[4] The triphenylphosphine (B44618) oxide byproduct is often removed through extraction or crystallization.[4] Inefficient separation can lead to product loss.

Issue 2: Formation of Impurities

Q2: I am observing significant impurity formation during my synthesis. What are the common impurities and how can I minimize them?

A2: Impurity generation is a known challenge, especially in large-scale synthesis.[1][2] Common impurities can arise from both the Wittig reaction and the subsequent deprotection step.

  • Isomerization: The exocyclic double bond of this compound can be sensitive to acidic conditions, leading to isomerization to the more stable endocyclic isomer, 4-methyl-1,2,3,6-tetrahydropyridine.[4] This is particularly problematic during the deprotection of N-Boc or N-benzyl groups under acidic conditions.[3][7]

    • Mitigation: Use mild deprotection conditions. For N-benzyl groups, debenzylation using ethyl chloroformate followed by hydrolysis can be an effective strategy that avoids strong acids.[4]

  • Side Products from the Wittig Reaction:

    • Betaine (B1666868) Formation: The formation of a betaine intermediate can be stabilized by lithium salts, potentially leading to side products.[5][8] Using sodium-based strong bases (e.g., NaH) can sometimes mitigate this.[5]

  • Incomplete Deprotection: Residual protected this compound can be a significant impurity. Ensure the deprotection reaction goes to completion by monitoring with appropriate analytical techniques (e.g., TLC, HPLC).

Issue 3: Difficulties in Product Purification

Q3: I am struggling to purify the final this compound product. What are the recommended purification methods?

A3: Purification strategies often aim to avoid column chromatography, which is not ideal for large-scale production.[1][2]

  • Salt Formation: A highly effective method for purification is the formation of a salt, typically the hydrochloride or hydrobromide salt.[1][3] This allows for the product to be crystallized from a suitable solvent system, leaving many impurities behind in the mother liquor. The free base can be regenerated if needed.[3]

  • Distillation: For the free base of N-protected this compound intermediates, distillation under reduced pressure can be an effective purification method.[3]

  • Extraction: A carefully planned extraction work-up after the Wittig reaction is crucial to remove triphenylphosphine oxide. This involves partitioning the reaction mixture between an aqueous and an organic phase.[4]

Frequently Asked Questions (FAQs)

Q4: What are the most common synthetic routes to this compound?

A4: The most prevalent and scalable synthetic routes typically start from a protected 4-piperidone.[1]

  • Wittig Reaction: This is a widely used industrial method involving the reaction of an N-protected 4-piperidone (e.g., N-Boc, N-Cbz, or N-benzyl) with a phosphorus ylide (e.g., from methyltriphenylphosphonium bromide) to form the exocyclic double bond. This is followed by the removal of the protecting group.[1][3][4][7]

  • Elimination Reaction: An alternative route involves the synthesis of a 4-(chloromethyl)piperidine (B1605206) derivative followed by an elimination reaction using a strong base like potassium tert-butoxide to form the double bond.[4]

Q5: What are the typical yields for the synthesis of this compound hydrochloride?

A5: With optimized processes, high overall yields are achievable. For instance, a robust process starting from N-benzylpiperidinone has been reported to provide this compound hydrochloride in an overall yield of 83.5% with a purity of 99.9%.[9][10] Another process reported a yield of 99.1% with a purity of 99.7% on a large scale.[2]

Q6: Why is an N-protecting group necessary for the 4-piperidone starting material?

A6: The nitrogen in the piperidine (B6355638) ring is a nucleophilic secondary amine. A protecting group is essential to prevent unwanted side reactions during the Wittig reaction, where the strongly basic conditions could lead to N-alkylation or other undesired transformations.[11] The protecting group is then removed in a subsequent step to yield the final product.

Q7: Are there any safety concerns I should be aware of during the synthesis?

A7: Yes, several safety precautions are necessary:

  • Organolithium Reagents: If using n-BuLi, it is highly pyrophoric and reacts violently with water. It should be handled under an inert atmosphere (e.g., argon or nitrogen) by trained personnel.[4]

  • Solvents: Many of the organic solvents used (e.g., THF, toluene, dichloromethane) are flammable and/or toxic. Work should be conducted in a well-ventilated fume hood.

  • Corrosive Reagents: Reagents like hydrochloric acid used for salt formation are corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Data Presentation

Table 1: Comparison of Common N-Protecting Groups in this compound Synthesis

Protecting GroupStarting MaterialDeprotection ConditionsAdvantagesDisadvantages
Boc (tert-Butoxycarbonyl)N-Boc-4-piperidoneAcidic conditions (e.g., HCl in an organic solvent)[3][7]Easily removedThe starting material can be expensive; acidic deprotection may cause isomerization.[3][7]
Benzyl N-Benzyl-4-piperidoneHydrogenolysis or reaction with chloroformates followed by hydrolysis[3][7]Starting material is relatively inexpensiveHydrogenolysis may not be suitable for all substrates; multi-step deprotection can be required.[3][7]
Cbz (Carboxybenzyl)N-Cbz-4-piperidoneHydrogenolysisClean deprotectionStarting material can be costly; potential for catalyst poisoning.

Table 2: Reported Yields for Key Reaction Steps

Reaction StepStarting MaterialProductReagentsReported YieldReference
Wittig Reaction & N-DebenzylationN-BenzylpiperidinoneThis compound Hydrochloride1. Methyltriphenylphosphonium bromide, base 2. Ethyl chloroformate 3. HCl83.5% (overall)[10]
Deprotection & Salt FormationN-Boc-4-methylenepiperidineThis compound HydrochlorideHCl in methanol/ethyl acetate81%[7]
EliminationN-Boc-4-(mesyloxymethyl)piperidineN-Boc-4-methylenepiperidinet-BuOK86%[3]

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride via Wittig Reaction from N-Benzyl-4-piperidone (Adapted from[4])

  • Wittig Reaction:

    • Suspend methyltriphenylphosphonium bromide in a suitable anhydrous solvent (e.g., toluene) under an inert atmosphere.

    • Add a strong base (e.g., potassium tert-butoxide) portion-wise at a controlled temperature (e.g., 0-10°C) to generate the ylide.

    • Slowly add a solution of N-benzyl-4-piperidone in the same solvent to the ylide mixture.

    • Allow the reaction to proceed until completion, monitoring by TLC or HPLC.

    • Quench the reaction with water and separate the aqueous and organic layers. The product, N-benzyl-4-methylenepiperidine, will be in the organic layer.

  • N-Debenzylation:

    • To the organic solution containing N-benzyl-4-methylenepiperidine, add ethyl chloroformate at a controlled temperature.

    • Heat the reaction mixture to drive the reaction to completion.

    • After cooling, wash the organic layer to remove any byproducts.

  • Hydrolysis and Salt Formation:

    • Treat the resulting N-ethoxycarbonyl-4-methylenepiperidine intermediate with a solution of hydrochloric acid in an alcohol (e.g., ethanol).

    • Heat the mixture to effect hydrolysis and salt formation.

    • Cool the reaction mixture to induce crystallization of this compound hydrochloride.

    • Isolate the product by filtration, wash with a cold solvent (e.g., isopropyl acetate), and dry under vacuum.[4][10]

Visualizations

experimental_workflow cluster_wittig Step 1: Wittig Reaction cluster_deprotection Step 2: N-Debenzylation & Hydrolysis start N-Benzyl-4-piperidone wittig_reaction Wittig Reaction start->wittig_reaction ylide Methyltriphenyl-phosphonium Bromide + Base ylide->wittig_reaction product1 N-Benzyl-4-methylenepiperidine wittig_reaction->product1 deprotection Debenzylation product1->deprotection reagent1 Ethyl Chloroformate reagent1->deprotection intermediate N-Ethoxycarbonyl-4-methylenepiperidine deprotection->intermediate hydrolysis Hydrolysis intermediate->hydrolysis reagent2 HCl / Ethanol reagent2->hydrolysis product2 This compound HCl hydrolysis->product2

Caption: Workflow for the synthesis of this compound HCl.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield in Wittig Reaction cause1 Incomplete Ylide Generation low_yield->cause1 cause2 Poor Ylide Reactivity low_yield->cause2 cause3 Suboptimal Reaction with Ketone low_yield->cause3 cause4 Product Loss during Work-up low_yield->cause4 sol1 Check Base Quality & Reaction Temperature cause1->sol1 sol2 Control Reaction Conditions cause2->sol2 sol3 Slow Addition of Ketone cause3->sol3 sol4 Optimize Extraction & Purification cause4->sol4

Caption: Troubleshooting logic for low Wittig reaction yield.

References

Technical Support Center: Purification of 4-Methylenepiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the purification of 4-Methylenepiperidine. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound?

A1: Common impurities in the synthesis of this compound can be categorized by their origin:

  • From the Wittig Reaction:

    • Triphenylphosphine (B44618) oxide: A byproduct of the Wittig reaction. It is typically a high-boiling, crystalline solid.

    • Unreacted N-protected 4-piperidone: The starting material for the Wittig reaction (e.g., N-Boc-4-piperidone).

  • From the Deprotection Step (e.g., of N-Boc-4-methylenepiperidine):

    • N-Boc-4-methylenepiperidine: Incomplete deprotection will leave the starting material in the product mixture.

    • Isomerization byproduct (4-methyl-1,2,3,6-tetrahydropyridine): Acidic conditions used for deprotection can catalyze the isomerization of the exocyclic double bond to a more stable endocyclic position.

    • Side-products from tert-butyl cation: During the cleavage of a Boc protecting group, the liberated tert-butyl cation can react with nucleophiles present in the reaction mixture.

Q2: My purified this compound is a salt (e.g., hydrochloride). How can I obtain the free base?

A2: To obtain the free base from its salt, you can perform a liquid-liquid extraction. Dissolve the salt in water and basify the solution with a suitable base such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) to a pH greater than 10. Then, extract the aqueous layer with an organic solvent like dichloromethane (B109758) or diethyl ether. The organic layers containing the free base can then be combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent evaporated under reduced pressure.

Q3: My this compound appears to be degrading or polymerizing upon storage. What are the proper storage conditions?

A3: this compound, particularly the free base, can be unstable and prone to polymerization or degradation over time. It is also reported to be light-sensitive.[1] For long-term storage, it is recommended to store the compound as its hydrochloride salt.[2][3] The hydrochloride salt is a stable, crystalline solid. Store in a tightly sealed container in a cool, dry place, protected from light, and preferably under an inert atmosphere (e.g., argon or nitrogen). For the hydrochloride salt, storage at -20°C is often recommended.[2][3][4]

Troubleshooting Guides

Problem 1: Low Purity After Distillation

Symptoms:

  • GC-MS or NMR analysis of the distilled product shows the presence of significant impurities.

  • The boiling point observed during distillation is not sharp.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inadequate separation from high-boiling impurities. High-boiling impurities, such as triphenylphosphine oxide, may be carried over if the distillation is performed too quickly or at too high a temperature. Ensure slow and steady distillation. A fractional distillation column can improve separation.
Co-distillation with impurities. Some impurities may have boiling points close to that of this compound. In such cases, distillation alone may not be sufficient. Consider a preliminary purification step like acid-base extraction to remove basic or acidic impurities.
Thermal degradation. This compound may be sensitive to high temperatures. Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.
Isomerization during workup. If an acidic workup was performed prior to distillation, isomerization to 4-methyl-1,2,3,6-tetrahydropyridine (B1352419) may have occurred. Neutralize the crude product before distillation.
Problem 2: Difficulty in Removing Triphenylphosphine Oxide

Symptoms:

  • A white solid precipitates from the crude product.

  • NMR analysis shows characteristic peaks for triphenylphosphine oxide.

Possible Causes & Solutions:

Possible CauseRecommended Solution
High solubility of triphenylphosphine oxide in the crude mixture. Triphenylphosphine oxide can be challenging to remove completely by a single purification method. A combination of techniques is often most effective.
Co-crystallization with the product. During recrystallization, triphenylphosphine oxide may co-crystallize with the desired product if the solvent system is not optimal.

Recommended Purification Strategy:

  • Initial Removal: After the Wittig reaction, much of the triphenylphosphine oxide can be removed by precipitation from a non-polar solvent like hexane (B92381) or a mixture of hexane and ethyl acetate (B1210297), followed by filtration.

  • Column Chromatography: If precipitation is insufficient, column chromatography on silica (B1680970) gel is an effective method for separating the more polar triphenylphosphine oxide from the less polar this compound.

  • Recrystallization: For the final purification of this compound hydrochloride, recrystallization can be used. Triphenylphosphine oxide has different solubility profiles and can often be removed in the mother liquor.

Problem 3: Suspected Isomerization to 4-methyl-1,2,3,6-tetrahydropyridine

Symptoms:

  • NMR spectrum shows unexpected peaks in the olefinic region and additional aliphatic signals.

  • GC-MS analysis shows a peak with the same mass-to-charge ratio as the product but a different retention time.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Exposure to acidic conditions. The deprotection of N-Boc-4-methylenepiperidine using strong acids (e.g., HCl, TFA) can lead to the isomerization of the exocyclic double bond.
High temperatures during distillation of the free base. Thermal stress can also promote isomerization.

Identification and Mitigation:

  • Identification: The presence of 4-methyl-1,2,3,6-tetrahydropyridine can be confirmed by careful analysis of NMR and Mass Spec data.

  • Mitigation:

    • Use milder deprotection conditions where possible.

    • Ensure complete neutralization of the reaction mixture after acidic deprotection and before any heating steps.

    • Purify the product as its hydrochloride salt, which is less prone to isomerization.

    • If distillation of the free base is necessary, use a lower temperature under high vacuum.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification TechniqueTypical Starting Purity (%)Typical Final Purity (%)Typical Yield (%)Notes
Vacuum Distillation 70 - 90> 99.580 - 95Effective for removing non-volatile impurities and solvents.
Recrystallization (HCl salt) 85 - 95> 9970 - 90Excellent for achieving high purity of the solid hydrochloride salt.
Column Chromatography 50 - 80> 9860 - 85Useful for removing impurities with different polarities, such as triphenylphosphine oxide.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation (Free Base)

  • Preparation: Ensure the crude this compound free base is dry and free of acidic residues. If necessary, wash the crude organic extract with a saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and filter.

  • Apparatus Setup: Assemble a vacuum distillation apparatus with a short path distillation head. Use a magnetic stirrer and a suitable heating mantle. Ensure all glassware is free of cracks.

  • Distillation:

    • Add the crude this compound to the distillation flask.

    • Apply vacuum slowly to avoid bumping. A typical pressure is in the range of 10-20 mmHg.

    • Begin heating the distillation flask gently.

    • Collect the fraction that distills at the expected boiling point for this compound under the applied pressure. The boiling point at atmospheric pressure is approximately 125-126 °C; under vacuum, it will be significantly lower.

  • Collection: Collect the purified product in a pre-weighed receiving flask cooled in an ice bath to minimize loss due to volatility.

Protocol 2: Purification by Recrystallization (Hydrochloride Salt)

  • Solvent Selection: A common solvent system for the recrystallization of this compound hydrochloride is a mixture of a polar solvent in which it is soluble at high temperatures (e.g., ethanol (B145695), isopropanol) and a non-polar solvent in which it is less soluble at low temperatures (e.g., diethyl ether, ethyl acetate).

  • Procedure:

    • Dissolve the crude this compound hydrochloride in a minimal amount of hot ethanol or isopropanol.

    • If there are insoluble impurities, perform a hot filtration.

    • Slowly add diethyl ether or ethyl acetate to the hot solution until it becomes slightly cloudy (the cloud point).

    • Add a few drops of the hot alcohol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold diethyl ether, and dry them under vacuum.

Visualizations

Purification_Workflow crude Crude this compound (Free Base or HCl Salt) distillation Vacuum Distillation (Free Base) crude->distillation High boiling impurities recrystallization Recrystallization (HCl Salt) crude->recrystallization Solid impurities chromatography Column Chromatography crude->chromatography Polar impurities pure_product Pure this compound distillation->pure_product recrystallization->pure_product chromatography->pure_product

General purification workflow for this compound.

Troubleshooting_Logic start Low Purity Detected check_impurities Identify Impurities (NMR, GC-MS) start->check_impurities is_tppo Triphenylphosphine Oxide Present? check_impurities->is_tppo is_isomer Isomerization Product Present? is_tppo->is_isomer No chromatography Column Chromatography or Recrystallization is_tppo->chromatography Yes is_starting_material Unreacted Starting Material Present? is_isomer->is_starting_material No optimize_deprotection Optimize Deprotection (Time, Temp, Acid Conc.) is_isomer->optimize_deprotection Yes is_starting_material->optimize_deprotection Yes (Deprotection SM) optimize_wittig Optimize Wittig Reaction (Stoichiometry, Time) is_starting_material->optimize_wittig Yes (Wittig SM) end Purity Improved chromatography->end optimize_deprotection->end optimize_wittig->end

Troubleshooting decision tree for purity issues.

References

Technical Support Center: Troubleshooting Low Yield in the Synthesis of 4-Methylenepiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 4-Methylenepiperidine, a key intermediate in pharmaceutical development. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges that can lead to low yields in the synthesis of this compound, categorized by the synthetic route.

Route 1: The Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of this compound, typically starting from an N-protected 4-piperidone (B1582916) derivative.

Q1: My Wittig reaction yield is low. What are the common causes?

A1: Low yields in the Wittig reaction for this compound synthesis can stem from several factors:

  • Inefficient Ylide Formation: The phosphorus ylide may not be forming in sufficient quantities. This can be due to an inappropriate choice of base, insufficient amount of base, or the presence of moisture which can quench the strong base.

  • Steric Hindrance: While N-Boc-4-piperidone is generally reactive, bulky protecting groups on the nitrogen can sometimes hinder the approach of the ylide to the carbonyl group.

  • Side Reactions: The highly reactive ylide can participate in side reactions if not controlled properly.

  • Difficult Purification: The primary byproduct of the Wittig reaction, triphenylphosphine (B44618) oxide, can be challenging to remove completely, leading to an impure product and an artificially low yield of the isolated, pure compound.

Q2: I'm having trouble with the ylide formation. What should I check?

A2: Successful ylide formation is critical. Here are some key points to verify:

  • Anhydrous Conditions: The strong bases used to deprotonate the phosphonium (B103445) salt (e.g., n-BuLi, NaH, t-BuOK) are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Base Strength: The pKa of the phosphonium salt requires a strong base for deprotonation. Ensure the base you are using is sufficiently strong. For methyltriphenylphosphonium (B96628) bromide, bases like n-butyllithium (n-BuLi), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK) are commonly used.[1]

  • Solvent Choice: The choice of solvent can influence the solubility of the reagents and the stability of the ylide. Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether are common choices.

Q3: How do I choose the right base for the Wittig reaction?

A3: The choice of base is crucial for efficient ylide formation. Here's a comparison of common strong bases:

  • n-Butyllithium (n-BuLi): A very strong and effective base, but it is pyrophoric and requires careful handling under strictly anhydrous and inert conditions.

  • Sodium Hydride (NaH): A strong base that is easier to handle than n-BuLi. It is a solid and is typically used as a dispersion in mineral oil, which should be washed away with a dry solvent like hexane (B92381) before use.

  • Potassium tert-Butoxide (t-BuOK): A strong, non-pyrophoric base that is often a good choice for this reaction. It is a solid and is commercially available in high purity.[2]

For the synthesis of this compound, potassium tert-butoxide is often a practical and effective choice, offering a good balance of reactivity and ease of handling.[3]

Q4: What are the optimal solvent and temperature conditions?

A4: The optimal conditions can vary slightly depending on the specific substrate and base used. However, a general guideline is as follows:

  • Solvent: Anhydrous THF is a common and effective solvent as it dissolves the phosphonium salt and the resulting ylide.

  • Temperature: The ylide is typically generated at a low temperature (e.g., 0 °C or even -78 °C with n-BuLi) to control its reactivity and prevent side reactions. The reaction with the N-protected 4-piperidone is then often allowed to slowly warm to room temperature.

Q5: I'm struggling to remove triphenylphosphine oxide. Any tips?

A5: Triphenylphosphine oxide is a common and often troublesome byproduct of the Wittig reaction. Here are some strategies for its removal:

  • Crystallization: If your product is a solid, recrystallization can be an effective method to separate it from the more soluble triphenylphosphine oxide.

  • Chromatography: Column chromatography on silica (B1680970) gel is a reliable method for separating this compound from triphenylphosphine oxide. A non-polar eluent system is typically used.

  • Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a non-polar solvent like hexane or a mixture of hexane and diethyl ether, while the product remains in solution.

Q6: Are there any common side reactions to be aware of?

A6: Besides incomplete reaction, the main side reaction to be aware of is the potential for the ylide to react with other functional groups if present in the molecule. However, for the synthesis of this compound from a protected 4-piperidone, the reaction is generally clean if performed under optimal conditions.

Route 2: The Elimination Reaction

This route typically involves the conversion of a 4-hydroxymethylpiperidine derivative to a species with a good leaving group (e.g., a mesylate or tosylate), followed by base-induced elimination.

Q1: My elimination reaction is giving a poor yield. What could be the problem?

A1: Low yields in the elimination route can be attributed to several factors:

  • Incomplete Formation of the Leaving Group: The initial step of converting the hydroxyl group to a good leaving group (e.g., mesylate or tosylate) may be incomplete.

  • Competing Substitution Reaction: The base used for elimination can also act as a nucleophile, leading to a competing SN2 substitution reaction.[4]

  • Steric Hindrance: A bulky base may have difficulty accessing the proton that needs to be abstracted for the elimination to occur.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are all critical for favoring the elimination pathway.

Q2: I'm observing a significant amount of substitution byproduct instead of the desired alkene. How can I fix this?

A2: The formation of a substitution byproduct is a common issue where the base acts as a nucleophile. To favor elimination over substitution:

  • Use a Bulky, Non-Nucleophilic Base: Sterically hindered bases are less likely to act as nucleophiles. Examples include potassium tert-butoxide (t-BuOK), sodium tert-butoxide (NaOtBu), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[5]

  • Solvent Choice: Aprotic solvents are generally preferred for elimination reactions.

  • Temperature: Higher temperatures generally favor elimination over substitution.

Q3: What is the best leaving group to use for this elimination?

A3: Both mesylate (-OMs) and tosylate (-OTs) are excellent leaving groups for this elimination reaction. Mesylates are often preferred due to the smaller size of the mesyl group and the typically easier workup.

Q4: Which base is most effective for the elimination step?

A4: As mentioned, a strong, sterically hindered, non-nucleophilic base is ideal. Potassium tert-butoxide (t-BuOK) is a very common and effective choice for this transformation.[6]

Q5: What are the recommended reaction conditions for the elimination?

A5: A typical procedure would involve:

  • Solvent: Anhydrous THF or DMF.

  • Base: Potassium tert-butoxide (t-BuOK).

  • Temperature: The reaction is often performed at room temperature or with gentle heating to drive the elimination to completion.

General Troubleshooting

Q1: How do I effectively remove the N-protecting group (Boc or Benzyl)?

A1: The final step in many syntheses of this compound is the removal of the nitrogen protecting group.

  • N-Boc Deprotection: The Boc group is readily removed under acidic conditions. A common method is treatment with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or with a solution of hydrochloric acid (HCl) in an organic solvent like dioxane or ethanol (B145695).[6]

  • N-Benzyl Deprotection: The benzyl (B1604629) group is typically removed by catalytic hydrogenation. This involves reacting the N-benzyl-4-methylenepiperidine with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C).

Q2: What are the best methods for purifying the final this compound product?

A2: The final product, often isolated as its hydrochloride salt, can be purified by:

  • Recrystallization: If the hydrochloride salt is a solid, recrystallization from a suitable solvent system (e.g., ethanol/ether) is an excellent method for obtaining high purity material.

  • Distillation: The free base of this compound is a liquid and can be purified by distillation under reduced pressure.

  • Column Chromatography: While less common for the final salt, the free base can be purified by column chromatography on silica gel if necessary.

Quantitative Data Summary

The following tables provide a summary of reported yields for different synthetic approaches to this compound, offering a basis for comparison.

Table 1: Comparison of Reported Yields for Different Synthetic Routes

Synthetic RouteStarting MaterialKey ReagentsReported YieldReference
Wittig Reaction & DeprotectionN-Boc-4-piperidoneCH₃PPh₃Br, t-BuOK, HCl~85% (for the Wittig step)[7]
Elimination & DeprotectionN-Boc-4-hydroxymethylpiperidineMsCl, Et₃N, t-BuOK, HCl86% (for the elimination step)[6]
N-Debenzylation & WittigN-Benzyl-4-piperidoneCH₃PPh₃Br, Base, DeprotectionNot explicitly stated as a single value
Multi-step from IsonipecotateEthyl IsonipecotateAcylation, Reduction, Halogenation, Elimination, HydrolysisNot explicitly stated as a single value

Table 2: Example of Reaction Conditions and Yields for the Wittig Step

BaseSolventTemperatureReaction TimeYieldReference
t-BuOKToluene10-20 °C1 hour85%[7]
n-BuLiTHF-78 °C to RT12 hoursNot specified
NaHDMSORoom Temp.1-2 hoursNot specified

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound.

Protocol 1: Synthesis of this compound Hydrochloride via Wittig Reaction from N-Boc-4-piperidone

  • Ylide Formation: To a stirred suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add potassium tert-butoxide (1.1 eq) portion-wise.

  • Stir the resulting yellow-orange suspension at 0 °C for 1 hour.

  • Wittig Reaction: Add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise to the ylide suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with water and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purification of Intermediate: Purify the crude N-Boc-4-methylenepiperidine by column chromatography on silica gel (eluting with a hexane/ethyl acetate (B1210297) gradient).

  • Deprotection: Dissolve the purified N-Boc-4-methylenepiperidine in a solution of HCl in ethanol (e.g., 3M) and stir at room temperature for 2-4 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to afford this compound hydrochloride.

Protocol 2: Synthesis of this compound Hydrochloride via Elimination from N-Boc-4-hydroxymethylpiperidine

  • Mesylation: To a stirred solution of N-Boc-4-hydroxymethylpiperidine (1.0 eq) and triethylamine (B128534) (1.5 eq) in anhydrous DCM at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to give the crude mesylate.

  • Elimination: Dissolve the crude mesylate in anhydrous THF and add potassium tert-butoxide (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Work-up: Quench the reaction with water and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection and Isolation: Follow steps 7 and 8 from Protocol 1.

Protocol 3: Synthesis of this compound from N-Benzyl-4-piperidone

  • Wittig Reaction: Follow steps 1-6 of Protocol 1, using N-benzyl-4-piperidone as the starting material.

  • Debenzylation: Dissolve the purified N-benzyl-4-methylenepiperidine in ethanol and add a catalytic amount of 10% Pd/C.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or GC-MS).

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol. Concentrate the filtrate under reduced pressure to obtain this compound. The hydrochloride salt can be prepared by adding a solution of HCl in ethanol.

Visual Guides

The following diagrams illustrate the synthetic pathways and troubleshooting logic.

Synthetic_Pathways cluster_0 Wittig Reaction Route cluster_1 Elimination Route N-Protected_4-Piperidone N-Protected 4-Piperidone Wittig Wittig Reaction (CH₃PPh₃Br, Base) N-Protected_4-Piperidone->Wittig N-Protected_4-MP N-Protected This compound Wittig->N-Protected_4-MP Deprotection_W Deprotection N-Protected_4-MP->Deprotection_W 4-MP_W This compound Deprotection_W->4-MP_W N-Protected_4-HMP N-Protected 4-Hydroxymethylpiperidine Activation Activation (e.g., Mesylation) N-Protected_4-HMP->Activation N-Protected_4-LG N-Protected 4-(Leaving Group)methylpiperidine Activation->N-Protected_4-LG Elimination Elimination (Bulky Base) N-Protected_4-LG->Elimination N-Protected_4-MP_E N-Protected This compound Elimination->N-Protected_4-MP_E Deprotection_E Deprotection N-Protected_4-MP_E->Deprotection_E 4-MP_E This compound Deprotection_E->4-MP_E Troubleshooting_Wittig Low_Yield Low Yield in Wittig Reaction Check_Ylide Check Ylide Formation Low_Yield->Check_Ylide Optimize_Conditions Optimize Reaction Conditions Low_Yield->Optimize_Conditions Purification Improve Purification Low_Yield->Purification Anhydrous Ensure Anhydrous Conditions Check_Ylide->Anhydrous Base_Strength Verify Base Strength (e.g., t-BuOK, n-BuLi) Check_Ylide->Base_Strength Solvent Use Anhydrous Solvent (e.g., THF) Optimize_Conditions->Solvent Temperature Control Temperature (e.g., 0°C to RT) Optimize_Conditions->Temperature Remove_TPPO Efficiently Remove Triphenylphosphine Oxide Purification->Remove_TPPO Competing_Pathways_Elimination Start N-Protected 4-(Leaving Group)methylpiperidine Base Base Start->Base Elimination Elimination (E2) Base->Elimination Bulky, Non-nucleophilic (e.g., t-BuOK) Substitution Substitution (SN2) Base->Substitution Small, Nucleophilic (e.g., NaOH) Product This compound (Desired Product) Elimination->Product Byproduct Substitution Byproduct (Undesired) Substitution->Byproduct

References

preventing byproduct formation in the Wittig reaction of N-Boc-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the Wittig reaction of N-Boc-4-piperidone.

Troubleshooting Guides

Problem 1: Low Yield of the Desired 4-Methylene-N-Boc-piperidine Product

Researchers often encounter low yields in the Wittig reaction with N-Boc-4-piperidone. This is primarily due to the steric hindrance of the cyclic ketone, which can slow down the reaction and allow side reactions to become more competitive.

Possible Causes and Solutions:

CauseRecommended Solution
Steric Hindrance: N-Boc-4-piperidone is a sterically hindered ketone, which can impede the approach of the Wittig ylide.Consider switching to the Horner-Wadsworth-Emmons (HWE) reaction, which is generally more effective for hindered ketones. Phosphonate (B1237965) carbanions used in the HWE reaction are more nucleophilic and less basic than Wittig ylides, often leading to higher yields.
Inefficient Ylide Formation: The base used may not be strong enough to completely deprotonate the phosphonium (B103445) salt, leading to a lower concentration of the active ylide.Use a strong, non-nucleophilic base such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK). Ensure the reaction is performed under strictly anhydrous conditions, as any moisture will quench the base and the ylide.
Suboptimal Reaction Temperature: The reaction temperature may be too low for the sterically hindered ketone to react efficiently.While ylide formation is often carried out at low temperatures, the reaction with the ketone may require higher temperatures. Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal temperature. A gradual increase in temperature after the addition of the ketone may be beneficial.
Choice of Wittig Reagent: Unstabilized ylides (e.g., from methyltriphenylphosphonium (B96628) bromide) are generally more reactive and may be necessary for this hindered ketone.Ensure you are using a highly reactive, non-stabilized ylide. If using a stabilized ylide, the reaction is unlikely to proceed with a ketone.
Problem 2: Formation of a Major Byproduct with a Higher Molecular Weight

A common issue is the formation of byproducts, particularly those resulting from self-condensation of the N-Boc-4-piperidone starting material.

Likely Cause: Aldol (B89426) Condensation

The use of a strong base in the Wittig reaction can lead to the deprotonation of the α-carbon of the N-Boc-4-piperidone, forming an enolate. This enolate can then act as a nucleophile and attack the carbonyl group of another molecule of N-Boc-4-piperidone, leading to an aldol addition product. Subsequent dehydration of this aldol adduct can lead to an aldol condensation product.

Solutions to Minimize Aldol Byproduct Formation:

StrategyDetailed Explanation
Use a Less Basic, More Nucleophilic Reagent: The Horner-Wadsworth-Emmons (HWE) reaction is the recommended alternative. The phosphonate carbanions are less basic than Wittig ylides, which significantly reduces the likelihood of enolate formation and subsequent aldol reactions.
Optimize the Order of Addition: Add the N-Boc-4-piperidone slowly to a pre-formed solution of the ylide. This ensures that the concentration of the ketone is always low relative to the ylide, favoring the Wittig reaction over self-condensation.
Control the Reaction Temperature: Perform the reaction at the lowest temperature that allows for the formation of the desired product. Lower temperatures generally disfavor the aldol reaction.
Choice of Base: If performing the Wittig reaction is necessary, consider using a bulkier base which may selectively deprotonate the phosphonium salt over the α-carbon of the ketone. However, the HWE reaction remains the more robust solution.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the Wittig reaction of N-Boc-4-piperidone and how can I identify it?

The most likely byproduct is the aldol condensation product of N-Boc-4-piperidone. This will have a molecular weight roughly double that of the starting material, minus the mass of a water molecule. It can be identified by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, which would show characteristic signals for the newly formed carbon-carbon double bond and the presence of two piperidine (B6355638) rings.

Q2: Why is the Horner-Wadsworth-Emmons (HWE) reaction a better alternative for N-Boc-4-piperidone?

The HWE reaction offers several advantages in this case:

  • Higher Reactivity with Hindered Ketones: The phosphonate carbanions used in the HWE reaction are more nucleophilic than Wittig ylides, leading to better yields with sterically hindered ketones like N-Boc-4-piperidone.

  • Reduced Basicity: Phosphonate carbanions are less basic, minimizing the formation of the enolate of N-Boc-4-piperidone and thus preventing the aldol condensation side reaction.

  • Easier Purification: The phosphate (B84403) byproduct of the HWE reaction is water-soluble and can be easily removed by an aqueous workup, whereas the triphenylphosphine (B44618) oxide byproduct of the Wittig reaction often requires column chromatography for removal.

Q3: What are the recommended reaction conditions for the HWE reaction with N-Boc-4-piperidone?

A typical procedure involves the use of a phosphonate ester, such as diethyl (cyanomethyl)phosphonate or a similar reagent, and a base like sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF).

Q4: Can I use a stabilized Wittig reagent with N-Boc-4-piperidone?

No, stabilized Wittig reagents are generally not reactive enough to react with ketones, especially sterically hindered ones. An unstabilized ylide is required for the Wittig reaction to proceed with N-Boc-4-piperidone, although this may still result in low yields and byproduct formation.

Data Presentation

The following table summarizes the expected outcomes when comparing the Wittig and Horner-Wadsworth-Emmons reactions for the olefination of N-Boc-4-piperidone, based on general principles and observations with similar hindered ketones.

ReactionReagentBaseTypical Yield of Desired ProductMajor Byproduct
Wittig Methyltriphenylphosphonium bromiden-BuLiLow to Moderate (e.g., 20-50%)Aldol Condensation Product
HWE Triethyl phosphonoacetateNaHHigh (e.g., >80%)Minimal

Experimental Protocols

Protocol 1: Standard Wittig Reaction (Illustrative)
  • Reagents: Methyltriphenylphosphonium bromide, n-Butyllithium (n-BuLi), N-Boc-4-piperidone, Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon), add methyltriphenylphosphonium bromide (1.2 equivalents).

    • Add anhydrous THF via syringe.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add n-BuLi (1.1 equivalents) dropwise. The formation of the ylide is often indicated by a color change to deep red or orange.

    • Stir the mixture at 0°C for 1 hour.

    • Slowly add a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF via syringe.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to separate the desired alkene from triphenylphosphine oxide and any byproducts.

Protocol 2: Recommended Horner-Wadsworth-Emmons (HWE) Reaction
  • Reagents: Triethyl phosphonoacetate (or similar phosphonate), Sodium Hydride (NaH, 60% dispersion in mineral oil), N-Boc-4-piperidone, Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add NaH (1.2 equivalents).

    • Wash the NaH with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

    • Add anhydrous THF to the flask.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF dropwise.

    • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature for 30 minutes.

    • Cool the reaction mixture back to 0°C and slowly add a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Carefully quench the reaction at 0°C by the slow addition of water.

    • Extract the product with ethyl acetate. The aqueous layer will contain the water-soluble phosphate byproduct.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by column chromatography if necessary.

Visualizations

Wittig_vs_HWE_Byproducts cluster_wittig Wittig Reaction Pathway cluster_hwe HWE Reaction Pathway NBoc_piperidone_wittig N-Boc-4-piperidone Desired_Product_wittig 4-Methylene-N-Boc-piperidone NBoc_piperidone_wittig->Desired_Product_wittig Reacts with Ylide Enolate Enolate Intermediate NBoc_piperidone_wittig->Enolate Deprotonation by Strong Base Ylide Wittig Ylide (Strong Base) Ylide->Desired_Product_wittig TPPO Triphenylphosphine Oxide Aldol_Byproduct Aldol Condensation Byproduct Enolate->Aldol_Byproduct Reacts with another N-Boc-4-piperidone NBoc_piperidone_hwe N-Boc-4-piperidone Desired_Product_hwe 4-Methylene-N-Boc-piperidone NBoc_piperidone_hwe->Desired_Product_hwe Reacts with Phosphonate Phosphonate Phosphonate Carbanion (Less Basic) Phosphonate->Desired_Product_hwe Phosphate_Byproduct Water-Soluble Phosphate Byproduct

Caption: Comparison of Wittig and HWE reaction pathways for N-Boc-4-piperidone.

Experimental_Workflow cluster_wittig Wittig Workflow cluster_hwe HWE Workflow W_Start Phosphonium Salt + Strong Base W_Ylide Ylide Formation W_Start->W_Ylide W_Add_Ketone Add N-Boc-4-piperidone W_Ylide->W_Add_Ketone W_Reaction Reaction W_Add_Ketone->W_Reaction W_Quench Aqueous Quench W_Reaction->W_Quench W_Extraction Extraction W_Quench->W_Extraction W_Purification Column Chromatography (to remove TPPO) W_Extraction->W_Purification W_Product Final Product W_Purification->W_Product H_Start Phosphonate + Base H_Carbanion Carbanion Formation H_Start->H_Carbanion H_Add_Ketone Add N-Boc-4-piperidone H_Carbanion->H_Add_Ketone H_Reaction Reaction H_Add_Ketone->H_Reaction H_Quench Aqueous Quench H_Reaction->H_Quench H_Extraction Extraction (removes phosphate byproduct) H_Quench->H_Extraction H_Purification Concentration +/- Chromatography H_Extraction->H_Purification H_Product Final Product H_Purification->H_Product

Caption: Comparison of experimental workflows for the Wittig and HWE reactions.

managing temperature for selective 4-Methylenepiperidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-methylenepiperidine and its derivatives. The focus is on managing reaction temperature to achieve desired selectivity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Wittig reaction to synthesize this compound is giving low yields. Could temperature be the issue?

A1: Yes, temperature is a critical parameter in the Wittig reaction for this compound synthesis. The formation of the ylide and the subsequent reaction with the piperidone are temperature-sensitive steps.

Troubleshooting Steps:

  • Ylide Formation: Ensure the initial reaction to form the phosphonium (B103445) ylide is conducted at a sufficiently low temperature. For instance, when using a strong base like n-butyllithium, temperatures as low as -78°C are employed to prevent side reactions.[1] For bases like potassium tert-butoxide (t-BuOK), a temperature range of 10-20°C is often optimal for ylide formation.[2]

  • Aldehyde/Ketone Addition: The addition of the N-protected 4-piperidone (B1582916) to the ylide solution should also be carefully temperature-controlled. A slow, dropwise addition at a maintained low temperature (e.g., 10-20°C) is recommended to control the exothermic reaction and minimize side products.[2]

  • Reaction Progression: After the addition, allowing the reaction to gradually warm up to room temperature or slightly above (e.g., 20-30°C) can be necessary to drive the reaction to completion.[2]

Q2: I am observing poor site-selectivity in the C-H functionalization of my N-protected piperidine (B6355638). How can I improve this with temperature control?

A2: Temperature plays a significant role in controlling the regioselectivity of C-H functionalization reactions on the piperidine ring.

Troubleshooting Steps:

  • Higher Temperatures for Higher Selectivity (in some cases): In certain rhodium-catalyzed C-H insertion reactions, a higher temperature can surprisingly lead to improved stereoselectivity with only a minor decrease in yield. For example, increasing the temperature from 23°C to 39°C has been shown to enhance stereoselectivity.[3]

  • Low-Temperature Reactions for Kinetic Control: Conversely, for other selective functionalizations, lower temperatures might be necessary to favor the kinetically controlled product over the thermodynamically favored one. For instance, in the synthesis of 1-acetyl-4-methylenepiperidine (B1620564) via Wittig olefination, the reaction is performed at low temperatures (-78°C) to achieve high yields.[1]

Q3: During the removal of an acyl protecting group from the piperidine nitrogen, I am getting significant byproducts. What temperature considerations should I take into account?

A3: The deprotection of the nitrogen is often a hydrolysis reaction where temperature control is crucial to prevent degradation of the this compound product.

Troubleshooting Steps:

  • Moderate Heating: The removal of an acyl group can be achieved by heating in a solvent.[1] The temperature for this deacylation reaction can range from 30-150°C, with a more preferable range being 60-130°C.[2][4] It is advisable to start at the lower end of the range and monitor the reaction progress to avoid decomposition.

  • Reaction Monitoring: Closely monitor the reaction by techniques like TLC or LC-MS to determine the optimal reaction time at a given temperature and avoid prolonged heating that could lead to side reactions.

Data Presentation

Table 1: Temperature Effects on Wittig Reaction for this compound Synthesis

ReagentsBaseYlide Formation Temp.Piperidone Addition Temp.Post-Addition Temp.Reported YieldReference
Methyltriphenylphosphonium (B96628) bromide, N-methyl-4-piperidonet-BuOK10-20°C10-20°C10-20°CNot specified[2]
N-acetyl-4-piperidone, methyltriphenylphosphonium bromiden-BuLi-78°C-78°CNot specified~75%[1]

Table 2: Influence of Temperature on C-H Functionalization Selectivity

Catalyst SystemSubstrateTemperatureYieldDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee)Reference
Rh₂(R-TCPTAD)₄N-Boc-piperidine39°C87%22:176%[3]
Rh₂(R-TCPTAD)₄N-Boc-piperidine0°CLowerLowerLower[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

This protocol is based on the methodology described in patent CN108017573B.[2]

Materials:

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide (t-BuOK)

  • N-methyl-4-piperidone

  • Toluene (B28343)

  • Nitrogen gas supply

  • Three-necked flask and standard glassware

Procedure:

  • To a three-necked flask, add methyltriphenylphosphonium bromide (1.32 mol) and toluene (1600 mL).

  • Purge the flask with nitrogen gas.

  • Cool the mixture to 10-20°C using an ice bath.

  • Add t-BuOK (1.32 mol) in batches while maintaining the temperature between 10-20°C.

  • Stir the mixture at 10-20°C for 1 hour to ensure complete ylide formation.

  • Slowly add N-methyl-4-piperidone (0.884 mol) dropwise, ensuring the temperature remains between 10-20°C.

  • After the addition is complete, continue stirring at 10-20°C for an additional hour.

  • The reaction can then be worked up as required.

Protocol 2: Acyl Group Removal

This protocol is a general guideline based on information for deprotection reactions.[1][2][4]

Materials:

Procedure:

  • Dissolve the N-acyl-4-methylenepiperidine in ethanol in a round-bottom flask.

  • Add a solution of sodium hydroxide in water.

  • Heat the mixture to a temperature between 60-130°C under reflux.

  • Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Proceed with standard aqueous workup and extraction to isolate the this compound product.

Visualizations

experimental_workflow cluster_wittig Wittig Reaction Workflow start Start ylide_formation Ylide Formation (10-20°C) start->ylide_formation Add PPh3CH3Br & t-BuOK piperidone_addition Piperidone Addition (10-20°C) ylide_formation->piperidone_addition Add N-protected 4-piperidone reaction_completion Reaction Completion (10-20°C) piperidone_addition->reaction_completion workup Workup reaction_completion->workup product This compound workup->product

Caption: Workflow for the Wittig synthesis of this compound.

troubleshooting_logic cluster_temp Temperature Troubleshooting cluster_solutions Potential Solutions start Low Yield or Poor Selectivity? check_ylide_temp Check Ylide Formation Temperature start->check_ylide_temp Yes check_addition_temp Check Addition Temperature start->check_addition_temp Yes check_reaction_temp Check Overall Reaction Temperature start->check_reaction_temp Yes optimize_cooling Optimize Cooling/ Heating Protocol check_ylide_temp->optimize_cooling slow_addition Slower Reagent Addition check_addition_temp->slow_addition monitor_reaction Monitor Reaction Progress (TLC/LC-MS) check_reaction_temp->monitor_reaction end Successful Reaction optimize_cooling->end Improved Results slow_addition->end Improved Results monitor_reaction->end Improved Results

Caption: Troubleshooting logic for temperature-related issues.

References

Technical Support Center: N-Boc Deprotection of 4-Methylenepiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the N-Boc deprotection of 4-methylenepiperidine.

Troubleshooting Guide

This section addresses specific issues that may arise during the N-Boc deprotection of this compound in a question-and-answer format.

Q1: My N-Boc deprotection reaction is incomplete or proceeding very slowly. What are the possible causes and solutions?

A1: Incomplete or sluggish deprotection is a common issue. Several factors can contribute to this, primarily related to the acid reagent and reaction conditions.

  • Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions. If the acid is not strong enough or is too dilute, the reaction rate will be slow.

    • Solution: Ensure you are using a sufficiently strong acid and appropriate concentration. Standard conditions often involve strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). For instance, a 4M solution of HCl in an organic solvent like dioxane is a common reagent. If using TFA, a mixture of 20-50% TFA in dichloromethane (B109758) (DCM) is typical.[1] If the reaction is still slow, a modest increase in the acid concentration may be beneficial.

  • Reaction Time and Temperature: While many N-Boc deprotections are complete within a few hours at room temperature, some substrates may require longer reaction times.

    • Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction appears to have stalled, extending the reaction time is a primary step. Gentle heating can also be considered to accelerate the reaction, but this should be done cautiously as it can also promote side reactions.

  • Moisture in the Reaction: The presence of water can hydrolyze the acid and reduce its effectiveness, slowing down the deprotection.

    • Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize exposure to atmospheric moisture.

Q2: I am observing unexpected side products in my reaction mixture. What are the likely side reactions and how can I mitigate them?

A2: The primary culprits for side product formation are the reactive tert-butyl cation generated during the deprotection and the potential reactivity of the exocyclic double bond under acidic conditions.

  • Alkylation by the tert-butyl cation: The highly electrophilic tert-butyl cation can be trapped by nucleophiles present in the reaction mixture. While this compound itself lacks highly nucleophilic centers other than the newly deprotected amine, impurities or solvents could potentially be alkylated.

    • Solution: The most effective strategy to prevent side reactions from the tert-butyl cation is the use of a scavenger. A scavenger is a compound added to the reaction mixture to trap the carbocation. Common scavengers include triethylsilane (TES), triisopropylsilane (B1312306) (TIS), or anisole.

  • Isomerization of the Exocyclic Double Bond: A significant concern with this compound under acidic conditions is the potential for isomerization of the exocyclic double bond to the thermodynamically more stable endocyclic position, forming a 1,2,3,6-tetrahydropyridine (B147620) derivative.

    • Solution: To minimize isomerization, it is crucial to use the mildest effective acidic conditions and the shortest possible reaction time. Lowering the reaction temperature (e.g., performing the reaction at 0°C) can also help to suppress this side reaction. Monitoring the reaction closely and stopping it as soon as the starting material is consumed is critical.

  • Polymerization: The vinyl group of this compound can be susceptible to acid-catalyzed polymerization, leading to the formation of oligomeric or polymeric byproducts.[2][3]

    • Solution: Similar to isomerization, using milder reaction conditions (lower temperature, shorter reaction time) can reduce the likelihood of polymerization. The addition of a radical inhibitor, such as hydroquinone (B1673460) or butylated hydroxytoluene (BHT), may also be beneficial in preventing polymerization, although this is less common for acid-mediated processes.[2][3]

  • Hydration of the Double Bond: In the presence of water, the exocyclic double bond could potentially undergo acid-catalyzed hydration to form 4-hydroxy-4-methylpiperidine.

    • Solution: As mentioned for incomplete reactions, ensuring strictly anhydrous conditions by using dry solvents and reagents, and running the reaction under an inert atmosphere will prevent this side reaction.[4][5]

Frequently Asked Questions (FAQs)

Q3: Which acidic condition is generally preferred for the N-Boc deprotection of this compound, TFA in DCM or HCl in dioxane?

A3: Both TFA in DCM and HCl in dioxane are commonly and effectively used for this transformation.[1][6][7][8] The choice often depends on the subsequent steps in the synthetic route and the desired salt form of the product.

  • TFA/DCM: This system is often favored for its ease of removal, as both TFA and DCM are volatile. However, the resulting trifluoroacetate (B77799) salt can sometimes be difficult to handle (e.g., oily) and may need to be converted to a different salt form for purification or subsequent reactions.

  • HCl/Dioxane: This reagent provides the hydrochloride salt directly, which is often a crystalline and easily handled solid.[6] This can be advantageous for purification by recrystallization. However, dioxane has a higher boiling point than DCM and can be more difficult to remove completely.

Q4: How can I effectively monitor the progress of the deprotection reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. The N-Boc protected starting material is significantly less polar than the resulting free amine (or its salt). A suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) will show a clear separation between the starting material spot and the product spot at the baseline. Staining the TLC plate with a visualizing agent such as ninhydrin (B49086) can be helpful, as it will stain the product amine, which has a primary or secondary amine, but not the N-Boc protected starting material. LC-MS is another powerful tool for monitoring the reaction, providing both conversion and mass confirmation of the product.

Q5: What is the best way to work up the reaction and isolate the this compound product?

A5: The work-up procedure depends on the acidic conditions used and the desired final product (the free amine or its salt).

  • Isolation as the Hydrochloride Salt: If HCl in dioxane is used, the hydrochloride salt of this compound may precipitate directly from the reaction mixture. The product can then be isolated by filtration and washed with a non-polar solvent like diethyl ether. If it does not precipitate, the solvent can be removed under reduced pressure to yield the crude salt.

  • Isolation after TFA Deprotection: After deprotection with TFA/DCM, the volatile acid and solvent are typically removed in vacuo. The resulting residue is the trifluoroacetate salt. To obtain the hydrochloride salt, the residue can be dissolved in a minimal amount of a suitable solvent and treated with a solution of HCl in an organic solvent (e.g., diethyl ether or methanol), which often induces precipitation of the desired hydrochloride salt.

  • Isolation of the Free Amine: To obtain the free base, the crude salt (either trifluoroacetate or hydrochloride) is dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with an aqueous basic solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) until the aqueous layer is basic. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The free amine is often an oil and may be purified by distillation or chromatography if necessary.

Data Presentation

The following table summarizes various reported conditions for the N-Boc deprotection of piperidine (B6355638) derivatives, which can be adapted for this compound. Note that yields can be highly substrate-dependent.

Reagent/SolventTemperatureTimeTypical YieldReference
20-50% TFA in DCM0°C to Room Temp.1-4 hours>90%[1]
4M HCl in DioxaneRoom Temp.2-16 hours91-100%[9]

Experimental Protocols

Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

  • Dissolve N-Boc-4-methylenepiperidine (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (4-10 equiv) to the stirred solution.

  • Monitor the reaction progress by TLC (e.g., 10% methanol (B129727) in DCM, visualized with ninhydrin stain). The reaction is typically complete in 1-3 hours.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene (B28343) can help to remove residual TFA.

  • The resulting residue is the trifluoroacetate salt of this compound. For conversion to the hydrochloride salt or the free base, proceed with the appropriate work-up as described in the FAQs.

Protocol 2: N-Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

  • To a solution of N-Boc-4-methylenepiperidine (1.0 equiv) in a minimal amount of a suitable solvent (e.g., dioxane or methanol) in a round-bottom flask, add a 4M solution of HCl in dioxane (5-10 equiv).[9]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-16 hours.[9]

  • If a precipitate forms, collect the solid by filtration and wash with a cold, non-polar solvent (e.g., diethyl ether).

  • If no precipitate forms, remove the solvent under reduced pressure to obtain the crude this compound hydrochloride.

  • The crude product can be further purified by recrystallization or trituration with a suitable solvent.

Visualizations

experimental_workflow cluster_start Starting Material cluster_deprotection Deprotection cluster_monitoring Reaction Monitoring cluster_workup Work-up & Isolation cluster_product Final Product start N-Boc-4-methylenepiperidine deprotection Acidic Deprotection (e.g., TFA/DCM or HCl/Dioxane) start->deprotection monitoring TLC / LC-MS deprotection->monitoring Monitor Progress monitoring->deprotection Incomplete? Extend time workup_salt Isolate as Salt (Precipitation/Evaporation) monitoring->workup_salt Complete workup_freebase Aqueous Basic Wash (e.g., NaHCO₃) workup_salt->workup_freebase Optional product_salt This compound Salt (e.g., Hydrochloride) workup_salt->product_salt product_freebase This compound (Free Base) workup_freebase->product_freebase

Caption: A general experimental workflow for the N-Boc deprotection of this compound.

troubleshooting_logic cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Recommended Solutions issue Poor Yield / Impure Product incomplete_rxn Incomplete Reaction issue->incomplete_rxn isomerization Double Bond Isomerization issue->isomerization polymerization Polymerization issue->polymerization alkylation t-Butyl Alkylation issue->alkylation increase_acid_time Increase Acid Conc./Time incomplete_rxn->increase_acid_time anhydrous Ensure Anhydrous Conditions incomplete_rxn->anhydrous milder_conditions Use Milder Conditions (Lower Temp., Shorter Time) isomerization->milder_conditions polymerization->milder_conditions add_scavenger Add Scavenger (e.g., TES, Anisole) alkylation->add_scavenger

References

Technical Support Center: Purification of 4-Methylenepiperidine from Triphenylphosphine Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of removing triphenylphosphine (B44618) oxide (TPPO), a persistent byproduct of the Wittig reaction, during the synthesis of 4-Methylenepiperidine.

Frequently Asked Questions (FAQs)

Q1: Why is removing triphenylphosphine oxide (TPPO) so challenging?

A1: Triphenylphosphine oxide is a highly polar and crystalline byproduct that often exhibits similar solubility characteristics to the desired polar product, this compound. This makes its removal by standard extraction and crystallization techniques difficult and a common bottleneck in the purification process.[1][2]

Q2: What are the primary methods for removing triphenylphosphine oxide?

A2: The main strategies for TPPO removal can be categorized as follows:

  • Precipitation/Crystallization: This method leverages the differential solubility of TPPO and the product in various solvents.[1][3] It can be further enhanced by forming insoluble TPPO-metal salt complexes.[4][5][6][7][8]

  • Chromatography: Techniques like flash column chromatography or a simplified silica (B1680970) plug filtration can separate the highly polar TPPO from the desired product.[1][5][9][10]

  • Chemical Conversion: TPPO can be reacted with specific reagents, such as oxalyl chloride, to form an insoluble salt that is easily removed by filtration.[1][5][6]

Q3: My product, this compound, is polar. Which TPPO removal method is most suitable?

A3: For polar products like this compound, direct precipitation of TPPO with non-polar solvents is often challenging as the product may also precipitate. In this case, the following methods are generally more effective:

  • Precipitation of a TPPO-Metal Salt Complex: This is a highly effective method for polar products.[7][11][12] By adding a metal salt like zinc chloride (ZnCl₂) or calcium bromide (CaBr₂), an insoluble TPPO-metal complex is formed and can be filtered off, even from polar solvents in which your product is soluble.[6][7][13]

  • Silica Plug Filtration: If there is a sufficient polarity difference between this compound and TPPO, a silica plug filtration can be a quick and efficient purification method.[5][9][10]

Q4: Can I avoid column chromatography for large-scale reactions?

A4: Yes, several chromatography-free methods are suitable for large-scale applications. Precipitation of TPPO, either directly or as a metal salt complex, is a scalable and cost-effective approach.[3]

Troubleshooting Guides

Issue 1: My product and TPPO are co-eluting during column chromatography.

Solution:

  • Optimize Solvent System: Experiment with different solvent systems. For polar compounds, sometimes a combination of a polar aprotic solvent (e.g., acetone) and a non-polar solvent (e.g., hexane) can provide better separation than the more common ethyl acetate/hexane (B92381) system.[14]

  • Silica Plug Filtration: For a faster, less solvent-intensive approach, try a silica plug filtration. This technique relies on the high affinity of the very polar TPPO for silica.

Experimental Protocol: Silica Plug Filtration

  • Preparation: Concentrate the crude reaction mixture.

  • Suspension: Suspend the residue in a minimal amount of a suitable solvent system where the product is soluble but has low affinity for silica (e.g., a mixture of dichloromethane (B109758) and a small amount of methanol).

  • Filtration: Pass the suspension through a short column ("plug") of silica gel packed in a sintered glass funnel.

  • Elution: Elute your product with a slightly more polar solvent, leaving the highly polar TPPO adsorbed onto the silica gel.[5][9][10] This may require some optimization of the eluting solvent.

Issue 2: My product is precipitating along with TPPO when I try to crystallize the byproduct from a non-polar solvent.

Solution:

This is a common issue with polar products. The most effective alternative is to precipitate the TPPO as a metal salt complex.

Experimental Protocol: Precipitation with Zinc Chloride (ZnCl₂)[1][7]

  • Solvent Exchange: After the Wittig reaction, if the reaction was not performed in ethanol (B145695), remove the reaction solvent under reduced pressure and dissolve the crude residue in ethanol.

  • Precipitation: Add a solution of zinc chloride (approximately 2 equivalents relative to the triphenylphosphine used) in ethanol to the crude mixture at room temperature.

  • Stirring: Stir the mixture for a couple of hours. The insoluble ZnCl₂(TPPO)₂ complex will precipitate out of the solution.[4][7]

  • Filtration: Filter the mixture to remove the white precipitate.

  • Work-up: The filtrate, containing your product, can then be concentrated and subjected to further purification if necessary.

Summary of TPPO Removal Methods

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Precipitation with Non-Polar Solvents Low solubility of TPPO in solvents like hexane or pentane.[4][15][16]Simple, inexpensive, and scalable.[3]Not effective for polar products that may also be insoluble.Non-polar to moderately polar products.
**Precipitation with Metal Salts (e.g., ZnCl₂, CaBr₂) **Formation of an insoluble TPPO-metal salt complex.[4][6][7][13]Highly effective for polar products, often avoids chromatography.[7][11]Requires an additional reagent and filtration step.Polar products that are soluble in polar organic solvents.
Silica Plug Filtration Strong adsorption of the highly polar TPPO to silica gel.[5][9][10]Fast, uses less solvent than full column chromatography.May not be effective if the product is also very polar and has a high affinity for silica.Non-polar to moderately polar products.
Chemical Conversion (e.g., with Oxalyl Chloride) Conversion of TPPO to an insoluble phosphonium (B103445) salt.[5][6]Effective and results in an easily filterable solid.Requires an additional, often harsh, reagent and careful temperature control.Products that are stable to the reaction conditions.

Experimental Workflows

experimental_workflow_precipitation cluster_precipitation Precipitation of TPPO-Metal Salt Complex start Crude Reaction Mixture (this compound + TPPO) step1 Dissolve in Ethanol start->step1 step2 Add ZnCl2 Solution step1->step2 step3 Stir to Precipitate ZnCl2(TPPO)2 step2->step3 step4 Filter Mixture step3->step4 product Filtrate containing Purified this compound step4->product Liquid Phase waste Solid TPPO-Zn Complex step4->waste Solid Phase

Caption: Workflow for TPPO removal via metal salt precipitation.

experimental_workflow_silica_plug cluster_silica_plug Silica Plug Filtration start Crude Reaction Mixture (this compound + TPPO) step1 Concentrate and Suspend in Solvent start->step1 step2 Load onto Silica Plug step1->step2 step3 Elute with Appropriate Solvent step2->step3 waste TPPO Adsorbed on Silica Plug product Eluted Solution containing Purified this compound step3->product

Caption: Workflow for TPPO removal using silica plug filtration.

References

Validation & Comparative

Validating the Structure of 4-Methylenepiperidine: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural integrity of heterocyclic compounds is a cornerstone of modern drug discovery and development. 4-Methylenepiperidine, a versatile scaffold in medicinal chemistry, requires rigorous structural validation to ensure the desired molecular architecture for downstream applications. This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy for the structural elucidation of this compound. We present a combination of experimental data from closely related compounds, predicted spectral values, and a comparative analysis with its saturated analog, 4-methylpiperidine, to offer a robust validation framework. Additionally, alternative analytical techniques are discussed to provide a holistic view of structural characterization methodologies.

Spectroscopic Analysis: Unveiling the Molecular Fingerprint

NMR and IR spectroscopy are powerful, non-destructive techniques that provide detailed information about the chemical environment of atoms and the functional groups present within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the unambiguous structural confirmation of this compound.

Expected ¹H NMR Spectral Data:

The proton NMR spectrum of this compound is expected to show distinct signals for the vinyl, allylic, and amine-adjacent protons. Due to the challenges in obtaining direct experimental spectra of the free base, we present predicted chemical shifts and a comparison with the experimentally determined spectrum of an N-Boc protected derivative.

Proton Assignment Predicted ¹H Chemical Shift (ppm) N-tert-butoxycarbonyl-4-methylenepiperidine ¹H NMR Data (CDCl₃)[1] 4-Methylpiperidine ¹H NMR Data (CDCl₃)
Methylene Protons (=CH₂)~4.74.17 (d)N/A
Allylic Protons (H2, H6)~2.92.78-2.68 (m)3.03 (t)
Protons at C3, C5~2.4N/A2.57 (m)
NH ProtonVariableN/A1.84 (br s)

Expected ¹³C NMR Spectral Data:

The ¹³C NMR spectrum provides insight into the carbon skeleton. The presence of the exocyclic double bond in this compound is a key diagnostic feature, distinguishing it from its saturated counterpart.

Carbon Assignment Predicted ¹³C Chemical Shift (ppm) 4-Methylpiperidine ¹³C NMR Data
Quaternary Carbon (C4)~145N/A
Methylene Carbon (=CH₂)~107N/A
Allylic Carbons (C2, C6)~5047.0
Carbons at C3, C5~3535.2
Methyl Carbon (-CH₃)N/A22.5
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, key absorptions will correspond to the N-H, C-H, and C=C bonds.

Vibrational Mode Expected IR Absorption Range (cm⁻¹) Key Features for this compound
N-H Stretch3300 - 3500A weak to medium, sharp peak characteristic of a secondary amine.
C-H Stretch (sp²)3010 - 3100Indicates the presence of vinylic C-H bonds.
C-H Stretch (sp³)2800 - 3000Confirms the presence of the saturated portion of the ring.
C=C Stretch1640 - 1680A key peak confirming the exocyclic double bond.
C-N Stretch1000 - 1250Characteristic of aliphatic amines.

Experimental Protocols

Detailed and standardized experimental procedures are critical for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-5 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the proton-decoupled spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more).

  • Data Processing:

    • Apply Fourier transform to the Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

IR Spectroscopy Protocol
  • Sample Preparation (Neat Liquid):

    • Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Gently press the plates together to form a thin film.

  • Sample Preparation (Solid, KBr Pellet):

    • Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in a mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the sample holder in the IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.

Alternative Structural Validation Techniques

While NMR and IR are primary methods, other techniques can provide complementary or definitive structural information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for the analysis of volatile compounds. GC separates the components of a mixture, and MS provides information about the molecular weight and fragmentation pattern, which can be used to confirm the structure.

  • X-ray Crystallography: For crystalline derivatives of this compound, single-crystal X-ray diffraction can provide an unambiguous three-dimensional structure, including stereochemistry and conformation. This is considered the gold standard for structural determination.

Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow for the structural validation of this compound using spectroscopic methods.

Spectroscopic_Validation_Workflow Workflow for Spectroscopic Validation of this compound cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Validation cluster_alternative Alternative/Confirmatory Techniques Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Dissolve in deuterated solvent IR IR Spectroscopy Purification->IR Prepare sample (neat or KBr) GCMS GC-MS Purification->GCMS XRay X-ray Crystallography (for derivatives) Purification->XRay NMR_Data Analyze NMR Spectra: - Chemical Shifts - Coupling Patterns - Integration NMR->NMR_Data IR_Data Analyze IR Spectrum: - Characteristic Peaks IR->IR_Data Compare Compare with Predicted Data and Saturated Analog NMR_Data->Compare IR_Data->Compare Structure_Validation Structure Validated Compare->Structure_Validation GCMS->Structure_Validation XRay->Structure_Validation

Caption: Logical workflow for the structural validation of this compound.

Conclusion

The structural validation of this compound is reliably achieved through a combination of ¹H NMR, ¹³C NMR, and IR spectroscopy. By comparing experimental data with predicted values and the spectra of related compounds, researchers can confidently confirm the identity and purity of their synthesized material. For further confirmation, especially in complex cases or for regulatory submissions, techniques such as GC-MS and X-ray crystallography provide invaluable orthogonal data. The detailed protocols and comparative data presented in this guide serve as a practical resource for scientists engaged in the synthesis and characterization of piperidine-based compounds.

References

A Comparative Analysis of Synthetic Routes to 4-Methylenepiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Methylenepiperidine is a valuable building block in medicinal chemistry, notably as a precursor for antifungal agents like Efinaconazole.[1][2] This guide provides a comparative analysis of three prominent synthetic routes to this compound, offering an objective look at their performance based on experimental data.

This analysis focuses on the Wittig reaction, a Grignard reaction followed by elimination, and the Peterson olefination. Each method presents distinct advantages and disadvantages in terms of yield, reaction conditions, and scalability.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: Wittig ReactionRoute 2: Grignard Reaction & EliminationRoute 3: Peterson Olefination
Starting Materials N-protected-4-piperidone, Methyltriphenylphosphonium bromideN-protected-4-piperidone, Methylmagnesium bromideN-protected-4-piperidone, (Trimethylsilyl)methyllithium (B167594)
Key Intermediates Phosphonium ylide, OxaphosphetaneTertiary alcoholβ-hydroxysilane
Overall Yield ~80-85%[1]Variable, dependent on elimination efficiencyGenerally high
Reaction Steps 2 (Ylide formation, Wittig reaction)2 (Grignard addition, Elimination)1-2 (Addition, optional isolation of intermediate)
Reaction Conditions Strong base (e.g., n-BuLi, t-BuOK), Anhydrous solventAnhydrous solvent (e.g., ether, THF)Anhydrous solvent, often low temperatures
Byproducts Triphenylphosphine (B44618) oxideMagnesium saltsHexamethyldisiloxane
Scalability Well-established for large-scale production[2]Scalable, but elimination step may require optimizationScalable
Green Chemistry Generates stoichiometric phosphine (B1218219) oxide wasteGenerates salt wasteSilicon-based byproducts are generally considered less hazardous

Visualizing the Synthetic Pathways

The following diagram illustrates the logical flow of the three compared synthesis routes for this compound.

Comparative Synthesis Routes to this compound Start N-Protected-4-piperidone Route1 Route 1: Wittig Reaction Start->Route1 Route2 Route 2: Grignard Reaction Start->Route2 Route3 Route 3: Peterson Olefination Start->Route3 Wittig_Reagent Methyltriphenyl- phosphonium bromide + Base Route1->Wittig_Reagent Reacts with Grignard_Reagent Methylmagnesium bromide Route2->Grignard_Reagent Reacts with Peterson_Reagent (Trimethylsilyl)methyl- lithium Route3->Peterson_Reagent Reacts with Wittig_Intermediate Phosphonium Ylide Wittig_Reagent->Wittig_Intermediate Forms Grignard_Intermediate Tertiary Alcohol Grignard_Reagent->Grignard_Intermediate Forms Peterson_Intermediate β-hydroxysilane Peterson_Reagent->Peterson_Intermediate Forms Final_Product This compound Wittig_Intermediate->Final_Product Reacts with starting material to give Elimination Acid-catalyzed Dehydration Grignard_Intermediate->Elimination Undergoes Peterson_Intermediate->Final_Product Eliminates to give Elimination->Final_Product

Caption: Flowchart of the three main synthetic routes to this compound.

Experimental Protocols

Route 1: Wittig Reaction

The Wittig reaction is a widely used method for forming alkenes from carbonyl compounds.[3][4][5] In the synthesis of this compound, an N-protected 4-piperidone (B1582916) is treated with a phosphorus ylide.

Protocol:

  • Ylide Generation: Methyltriphenylphosphonium bromide is suspended in an anhydrous solvent like THF or diethyl ether under an inert atmosphere.[5][6]

  • A strong base, such as n-butyllithium or potassium tert-butoxide, is added dropwise at a low temperature (e.g., 0 °C) to form the bright orange or yellow methylenetriphenylphosphorane (B3051586) ylide.[6]

  • Wittig Reaction: A solution of N-Boc-4-piperidone in the same anhydrous solvent is then added slowly to the ylide solution.[1]

  • The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC or GC).

  • Work-up and Deprotection: The reaction is quenched with water, and the product is extracted with an organic solvent. The byproduct, triphenylphosphine oxide, can be challenging to remove completely and may require careful purification. The N-Boc protecting group is subsequently removed under acidic conditions (e.g., with hydrochloric acid in an alcohol) to yield this compound hydrochloride.[1] A patent describes obtaining a yield of 81% with a purity of 99.94% for the hydrochloride salt after crystallization.[1]

Route 2: Grignard Reaction and Elimination

This two-step route involves the addition of a methyl group to the carbonyl of 4-piperidone using a Grignard reagent, followed by the elimination of water to form the double bond.[7]

Protocol:

  • Grignard Reaction: In a flame-dried flask under an inert atmosphere, a solution of N-Boc-4-piperidone in anhydrous diethyl ether or THF is cooled in an ice bath.

  • A solution of methylmagnesium bromide in ether is added dropwise.[8] The reaction is highly exothermic and requires careful temperature control.

  • After the addition is complete, the mixture is stirred at room temperature until the reaction is complete.

  • Work-up: The reaction is carefully quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The resulting mixture is extracted with an organic solvent, and the organic layers are dried and concentrated to give the crude tertiary alcohol.

  • Elimination (Dehydration): The crude alcohol is dissolved in a suitable solvent (e.g., toluene) and treated with a strong acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid). The mixture is heated, often with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the alkene product.

  • Purification and Deprotection: The resulting N-Boc-4-methylenepiperidine is purified by distillation or chromatography. The Boc group is then removed as described in Route 1.

Route 3: Peterson Olefination

The Peterson olefination is an alternative to the Wittig reaction that uses α-silyl carbanions.[9][10][11] A key advantage is that the silicon-containing byproducts are often volatile and easily removed.

Protocol:

  • Reagent Preparation: (Trimethylsilyl)methylmagnesium chloride or (trimethylsilyl)methyllithium is prepared in situ or used as a commercially available solution.

  • Addition: Under anhydrous and inert conditions, a solution of N-Boc-4-piperidone in an appropriate solvent (e.g., THF) is cooled to a low temperature (e.g., -78 °C).

  • The (trimethylsilyl)methyllithium solution is added dropwise, and the reaction is stirred for a period at low temperature to form the β-hydroxysilane intermediate.

  • Elimination: The elimination to form the alkene can be achieved in two ways, leading to potential stereochemical control, although this is not relevant for the synthesis of a terminal alkene.[10]

    • Acidic conditions: Quenching the reaction with an acid (e.g., sulfuric acid or acetic acid) leads to an anti-elimination.

    • Basic conditions: Adding a base (e.g., potassium hydride) results in a syn-elimination.

  • For terminal alkenes, the elimination often occurs spontaneously upon work-up. The reaction mixture is allowed to warm to room temperature, quenched, and the product is extracted.

  • Purification and Deprotection: The N-Boc-4-methylenepiperidine is purified, and the Boc group is removed as previously described.

Conclusion

All three routes offer viable pathways to this compound. The Wittig reaction is a very common and well-understood method, with established protocols for scaling up production.[2] However, the formation of the stoichiometric byproduct triphenylphosphine oxide can complicate purification. The Grignard reaction followed by elimination is a classic organometallic approach, but the elimination step can sometimes lead to mixtures of products or require harsh conditions. The Peterson olefination presents a more modern alternative with the significant advantage of easier byproduct removal, which can simplify the purification process.[12]

The choice of the optimal synthesis route will depend on factors such as the scale of the reaction, the availability and cost of reagents, and the desired purity of the final product. For large-scale industrial production, routes with high yields, simple purification procedures, and low-cost starting materials are preferred.[1][13]

References

A Comparative Guide to 4-Methylenepiperidine and Other Piperidine Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine (B6355638) scaffold is a cornerstone in medicinal chemistry and organic synthesis, valued for its presence in numerous pharmaceuticals and its utility as a versatile synthetic intermediate.[1][2] Among the vast family of piperidine derivatives, 4-methylenepiperidine stands out due to its unique structural feature—an exocyclic double bond—which offers distinct reactivity and serves as a crucial building block for complex molecules. This guide provides an objective comparison of this compound with other notable piperidine derivatives, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal building block for their synthetic endeavors.

Overview of this compound and Its Alternatives

This compound is primarily recognized as a key intermediate in the synthesis of the antifungal agent Efinaconazole.[3] Its exocyclic methylene (B1212753) group provides a site for further functionalization, making it a valuable synthon. In contrast, other piperidine derivatives, such as piperidine itself, 4-methylpiperidine, and 4,4'-trimethylenedipiperidine (TMDP), are often employed as basic catalysts or as scaffolds for direct incorporation into target molecules.

The choice between these derivatives often hinges on factors such as basicity, steric hindrance, and the desired reactivity profile.

Comparative Catalytic Performance in the Knoevenagel Condensation

The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, serves as an excellent model for comparing the catalytic activity of basic amines.[4][5] The reaction typically involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base.

Basicity and Steric Hindrance: Key Performance Indicators

The catalytic efficiency of piperidine derivatives in the Knoevenagel condensation is influenced by their basicity (pKa of the conjugate acid) and the steric environment around the nitrogen atom.

  • Piperidine: With a pKa of approximately 11.1, piperidine is a relatively strong base and an effective catalyst for this transformation.[4]

  • 4-Methylpiperidine: The addition of a methyl group at the 4-position has a minor electronic effect, with a pKa of 11.23, making it a slightly stronger base than piperidine.

  • This compound: The exocyclic double bond in this compound has a slight electron-withdrawing effect, resulting in a predicted pKa of 10.40±0.20, making it a weaker base compared to piperidine and 4-methylpiperidine.[6]

  • 4,4'-Trimethylenedipiperidine (TMDP): This bidentate amine exhibits high thermal stability and low toxicity, presenting itself as a safer alternative to piperidine and triethylamine.[3]

Quantitative Comparison of Catalytic Activity

The following table summarizes the performance of various piperidine derivatives as catalysts in the Knoevenagel condensation of 4-chlorobenzaldehyde (B46862) with malononitrile (B47326) and barbituric acid. The data for this compound is an educated estimation based on its lower basicity, suggesting a potentially slower reaction rate.

CatalystpKa of Conjugate AcidReaction Time (min)Yield (%)Reference
Piperidine~11.11595[7]
4,4'-Trimethylenedipiperidine (TMDP)Not specified1098[3]
This compound~10.4 (predicted)25 (estimated)90 (estimated)[6]

Note: The data for this compound is an estimation based on its predicted pKa and is intended for illustrative comparison.

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride via Wittig Reaction

This protocol describes a common method for synthesizing the hydrochloride salt of this compound.

Materials:

Procedure:

  • To a solution of methyltriphenylphosphonium bromide in toluene, add potassium tert-butoxide at a controlled temperature.

  • Add N-tert-butoxycarbonyl-4-piperidone to the resulting ylide solution and stir.

  • After the reaction is complete, quench with water and separate the organic layer.

  • Remove the Boc protecting group by treating the organic phase with a solution of hydrochloric acid in ethanol (B145695).

  • Concentrate the mixture and induce crystallization by adding methyl tert-butyl ether.

  • Filter and dry the resulting solid to obtain this compound hydrochloride.

For a detailed, scalable process, refer to the patent literature.

Protocol 2: Knoevenagel Condensation Catalyzed by a Piperidine Derivative

This general protocol can be adapted for comparing the catalytic efficiency of different piperidine derivatives.

Materials:

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (0.5 mmol)

  • Active methylene compound (e.g., barbituric acid) (~0.5 mmol)

  • Malononitrile (0.5 mmol)

  • Piperidine derivative catalyst (e.g., TMDP) (0.1 mmol)

  • Solvent (e.g., 1:1 v/v water and ethanol) (2.0 mL)

Procedure:

  • In a round-bottom flask, combine the aldehyde, active methylene compound, malononitrile, and the piperidine derivative catalyst.[3]

  • Add the solvent to the flask.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the resulting solid precipitate by filtration, wash with cold deionized water, and then with ethanol to yield the crude product.[3]

  • The crude product can be further purified by recrystallization from ethanol if necessary.[3]

Logical Workflow and Signaling Pathway Involvement

The synthetic utility of piperidine derivatives extends to their incorporation into biologically active molecules that modulate various signaling pathways. For instance, piperidine-containing compounds have been shown to inhibit the PI3K/Akt signaling pathway, which is often dysregulated in cancer.

Below is a diagram illustrating a generalized workflow for the synthesis and biological evaluation of a novel piperidine-based therapeutic agent targeting a signaling pathway.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_pathway Target Signaling Pathway A Piperidine Derivative Selection (e.g., this compound) B Chemical Synthesis (e.g., Multi-step synthesis) A->B C Piperidine-based Inhibitor B->C D In vitro Assays (e.g., Enzyme inhibition) C->D Test Compound PI3K PI3K C->PI3K Inhibition E Cell-based Assays (e.g., Cytotoxicity) D->E F Signaling Pathway Analysis (e.g., Western Blot for p-Akt) E->F Receptor Receptor Receptor->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation Downstream Downstream Akt->Downstream Cell Survival, Proliferation

References

A Comparative Guide to the Synthesis of 4-Methylenepiperidine: Wittig Reaction vs. Peterson Olefination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of key intermediates is a critical step in the discovery pipeline. 4-Methylenepiperidine is a valuable building block in medicinal chemistry, and its efficient synthesis is of significant interest. This guide provides an objective comparison of two prominent olefination methods for the synthesis of this compound from N-protected 4-piperidone (B1582916): the Wittig reaction and the Peterson olefination. This comparison is supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.

Introduction to Olefination Reactions

Olefination reactions are indispensable tools in organic synthesis for the construction of carbon-carbon double bonds. The Wittig reaction, a Nobel Prize-winning discovery, has long been a workhorse in this area. The Peterson olefination, a silicon-based alternative, offers distinct advantages, particularly in terms of byproduct removal. Both methods can be employed to convert a ketone, such as N-protected 4-piperidone, into the corresponding exocyclic alkene, this compound.

The overall synthetic strategy involves two key steps: the olefination of an N-protected 4-piperidone to introduce the methylene (B1212753) group, followed by the removal of the protecting group to yield the final product, this compound, often isolated as its hydrochloride salt. The choice of the N-protecting group, typically tert-butoxycarbonyl (Boc) or benzyl (B1604629) (Bn), is crucial for the stability of the starting material and the ease of its subsequent removal.

Reaction Mechanisms and Key Differences

Wittig Reaction

The Wittig reaction involves the reaction of a phosphorus ylide with a ketone or aldehyde. For the synthesis of this compound, methyltriphenylphosphonium (B96628) bromide is treated with a strong base to generate the corresponding ylide. This ylide then attacks the carbonyl carbon of the N-protected 4-piperidone to form a betaine (B1666868) intermediate, which subsequently collapses to an oxaphosphetane. The decomposition of the oxaphosphetane yields the desired alkene and triphenylphosphine (B44618) oxide as a byproduct. A significant challenge in the Wittig reaction is the removal of the high-boiling and often crystalline triphenylphosphine oxide from the reaction mixture.

Peterson Olefination

The Peterson olefination utilizes an α-silyl carbanion, which reacts with a ketone to form a β-hydroxysilane intermediate. This intermediate can then be eliminated under either acidic or basic conditions to afford the alkene. A key advantage of the Peterson olefination is that the byproduct, a siloxane, is typically volatile and easily removed. The reaction conditions for the elimination step can be tuned to favor the formation of a specific stereoisomer, although for terminal alkenes like this compound, this is not a factor.

Quantitative Data Comparison

ParameterWittig ReactionPeterson Olefination (Representative)
Starting Material N-Boc-4-piperidoneN-Boc-4-piperidone
Olefination Reagent Methyltriphenylphosphonium bromide(Trimethylsilyl)methyllithium (B167594)
Base n-ButyllithiumNot required for olefination step
Solvent Tetrahydrofuran (B95107) (THF)Diethyl ether
Reaction Temperature -78 °C to room temperatureRoom temperature
Reaction Time 16 hours30 minutes
Yield (Olefination) ~75% (for N-acetyl-4-piperidone)Not specified for this substrate
Yield (Overall) 81% (of hydrochloride salt after deprotection)[1]Not specified
Byproduct Triphenylphosphine oxideHexamethyldisiloxane
Byproduct Removal Chromatography or crystallizationEvaporation

Experimental Protocols

Synthesis of this compound Hydrochloride via Wittig Reaction

This protocol involves the Wittig olefination of N-Boc-4-piperidone followed by the deprotection of the Boc group.

Step 1: Synthesis of tert-Butyl this compound-1-carboxylate

To a suspension of methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, n-butyllithium (as a solution in hexanes) is added dropwise. The resulting deep red solution is stirred for 1 hour at -78 °C. A solution of N-Boc-4-piperidone in anhydrous THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride, and the product is extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is purified by column chromatography to afford tert-butyl this compound-1-carboxylate.

Step 2: Synthesis of this compound Hydrochloride

To a solution of tert-butyl this compound-1-carboxylate in methanol (B129727), a 30% solution of hydrogen chloride in methanol is added dropwise at 20-30 °C. The reaction is stirred for 10 hours. Ethyl acetate is then added to precipitate the product. The solid is collected by filtration and dried under reduced pressure to yield this compound hydrochloride with a reported yield of 81%.[1]

Representative Peterson Olefination Protocol

This is a general protocol for the methylenation of a ketone and can be adapted for N-Boc-4-piperidone.

To a solution of N-Boc-4-piperidone in diethyl ether under an argon atmosphere at room temperature, (trimethylsilyl)methyllithium (as a solution in hexanes) is added. The resulting mixture is stirred for 30 minutes. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product, N-Boc-4-methylenepiperidine, can be purified by column chromatography. The subsequent deprotection to this compound hydrochloride can be carried out as described in the Wittig protocol.

Logical Workflow for Method Selection

G Workflow for Selecting an Olefination Method cluster_start cluster_considerations Key Considerations cluster_methods Olefination Methods cluster_outcomes Decision Factors cluster_end start Start: Need to synthesize This compound byproduct Byproduct Removal start->byproduct reagents Reagent Availability and Handling start->reagents yield Overall Yield start->yield wittig Wittig Reaction byproduct->wittig Compare peterson Peterson Olefination byproduct->peterson Compare reagents->wittig Compare reagents->peterson Compare yield->wittig Compare yield->peterson Compare wittig_adv Established Protocol High Overall Yield wittig->wittig_adv wittig_disadv Difficult Byproduct Removal (Triphenylphosphine oxide) wittig->wittig_disadv peterson_adv Easy Byproduct Removal (Volatile Siloxane) peterson->peterson_adv peterson_disadv Less Specific Data for Substrate peterson->peterson_disadv end Select Optimal Method wittig_adv->end wittig_disadv->end peterson_adv->end peterson_disadv->end

Caption: A flowchart outlining the decision-making process for selecting between the Wittig reaction and Peterson olefination for the synthesis of this compound.

Conclusion

Both the Wittig reaction and the Peterson olefination are viable methods for the synthesis of this compound from N-protected 4-piperidone. The Wittig reaction is a well-established method with documented high overall yields for this specific transformation. However, the primary drawback is the challenging removal of the triphenylphosphine oxide byproduct, which often requires chromatographic purification.

The Peterson olefination presents a significant advantage in its byproduct, a volatile siloxane, which is easily removed by evaporation. This can simplify the purification process considerably. While a specific, optimized protocol for the Peterson olefination of N-Boc-4-piperidone is not as readily available in the literature as for the Wittig reaction, the general methodology is straightforward and likely applicable.

For researchers prioritizing a well-documented and high-yielding protocol, the Wittig reaction is a strong choice. For those who wish to avoid the challenges associated with triphenylphosphine oxide removal and are willing to optimize the reaction conditions, the Peterson olefination offers a compelling alternative with a potentially simpler workup procedure. The choice between these two powerful olefination methods will ultimately depend on the specific priorities and resources of the research laboratory.

References

yield comparison of different 4-Methylenepiperidine synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 4-methylenepiperidine, a crucial intermediate for various pharmaceutical compounds, can be approached through several methodologies. This guide provides an objective comparison of the most common synthetic routes, supported by experimental data, to assist in selecting the optimal method based on factors such as yield, cost of starting materials, and operational simplicity.

Yield Comparison of Synthesis Methods

The efficiency of different synthetic pathways to this compound varies significantly. The following table summarizes the key quantitative data for the most prominent methods, allowing for a direct comparison of their performance.

Method No.Synthetic MethodStarting MaterialKey ReagentsOverall Yield (%)Product Form
1Wittig Reaction & N-Boc DeprotectionN-Boc-4-piperidoneMethyltriphenylphosphonium (B96628) bromide, Base, Acid~78-81%Hydrochloride Salt
2Wittig Reaction & Debenzylation1-Benzyl-4-piperidoneMethyltriphenylphosphonium bromide, 1-Chloroethyl chloroformate~72%Hydrochloride Salt
3Wittig Reaction from N-Methylated PrecursorN-Methyl-4-piperidoneMethyltriphenylphosphonium bromide, Base85%Hydrochloride Salt
4Elimination from 4-(Hydroxymethyl)piperidinetert-butyl 4-(hydroxymethyl)piperidine-1-carboxylateMethanesulfonyl chloride, t-BuOK, Acid~79.5%Free base / Hydrochloride Salt
5Hydrolysis of N-Acyl-4-methylenepiperidineThis compound-1-carboxylic acid esterNaOH, HCl75-81%Hydrochloride Salt

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on procedures reported in the literature and are intended to serve as a guide for laboratory-scale synthesis.

Method 1: Wittig Reaction from N-Boc-4-piperidone followed by Deprotection

This two-step method involves an initial Wittig olefination of commercially available but costly N-Boc-4-piperidone, followed by the removal of the Boc protecting group under acidic conditions.

Step 1: Synthesis of tert-butyl this compound-1-carboxylate

  • To a suspension of methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under a nitrogen atmosphere, add a strong base such as n-butyllithium dropwise.

  • Allow the resulting ylide solution to stir for 1 hour at -78 °C.

  • Add a solution of N-Boc-4-piperidone in anhydrous THF dropwise to the ylide solution.

  • The reaction mixture is then allowed to warm to room temperature and stirred for 16 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract the product with ethyl acetate (B1210297).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield tert-butyl this compound-1-carboxylate.

Step 2: Deprotection to this compound Hydrochloride

  • Dissolve the tert-butyl this compound-1-carboxylate in a 30% solution of hydrogen chloride in methanol (B129727).

  • Stir the reaction at room temperature for 10 hours.

  • Add ethyl acetate to the reaction flask to precipitate the product.

  • Filter the solid and dry under reduced pressure to obtain this compound hydrochloride.[1]

Method 2: Wittig Reaction from 1-Benzyl-4-piperidone and Debenzylation

This route utilizes the more accessible 1-benzyl-4-piperidone as the starting material. The synthesis involves a Wittig reaction followed by removal of the benzyl (B1604629) group.

Step 1: Synthesis of 1-Benzyl-4-methylenepiperidine (B1309272)

  • Perform a Wittig reaction similar to Method 1, Step 1, using 1-benzyl-4-piperidone as the ketone. The reaction yields 1-benzyl-4-methylenepiperidine.[1]

Step 2: Debenzylation to this compound Hydrochloride

  • Dissolve 1-benzyl-4-methylenepiperidine in toluene (B28343) and cool to 0-10 °C.

  • Add 1-chloroethyl chloroformate dropwise and then heat the mixture to 80 °C for 4-5 hours.

  • Add methanol and continue stirring for 1-2 hours.

  • After cooling, add water and separate the aqueous phase.

  • Concentrate the aqueous phase under reduced pressure, add ethyl acetate to precipitate the product, filter, and dry to yield this compound hydrochloride.[1]

Method 3: Wittig Reaction from N-Methyl-4-piperidone

This is a direct, one-step approach to a derivative of the target compound, starting from N-methyl-4-piperidone.

  • Prepare the phosphonium (B103445) ylide by reacting methyltriphenylphosphonium bromide with a base in a suitable solvent like toluene at 10-20 °C.

  • Add N-methyl-4-piperidone dropwise to the reaction mixture at 10-20 °C and stir for 1 hour.

  • Heat the reaction solution to 80 °C and concentrate under reduced pressure to obtain a mixture of N-methyl-4-methylenepiperidine and toluene.

  • Add concentrated hydrochloric acid and remove the toluene by concentration to yield N-methyl-4-methylenepiperidine hydrochloride.[1]

Method 4: Elimination from a 4-(Hydroxymethyl)piperidine Derivative

This two-step route avoids the Wittig reaction, instead relying on an elimination pathway.

Step 1: Synthesis of tert-butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate

  • Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (100g, 464mmol) in dichloromethane (B109758) (1000 mL).[1][2]

  • Add triethylamine (B128534) (56.4g, 558mmol) and cool the mixture in an ice-water bath.

  • Add methanesulfonyl chloride (63.8g, 557mmol) dropwise at a temperature below 10 °C.

  • Continue the reaction for 3 hours after the addition is complete.

  • Add 50 mL of water, stir, and separate the organic layer.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the mesylated intermediate (Yield: 92.4%).[1][2]

Step 2: Elimination to tert-butyl this compound-1-carboxylate

  • Dissolve the mesylated intermediate (100g, 340mmol) in DMF (500mL) at room temperature.[1]

  • Cool the solution to 0-10 °C under a nitrogen atmosphere.

  • Add potassium tert-butoxide (t-BuOK) (57.2g, 510mmol) in portions.

  • Warm the reaction to 50-60 °C and stir for 1 hour.

  • Cool to room temperature, add 1500 mL of water, and extract with ethyl acetate.

  • Wash the combined organic phases with saturated brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product as a pale yellow oil (Yield: 86%).[1]

  • The Boc-protected product can then be deprotected as described in Method 1, Step 2.

Synthesis Pathways Overview

The following diagram illustrates the logical flow of the primary synthetic routes to this compound, highlighting the key starting materials and intermediates.

Synthesis_Pathways N_Boc_Piperidone N-Boc-4-piperidone N_Boc_Methylene N-Boc-4-methylenepiperidine N_Boc_Piperidone->N_Boc_Methylene Wittig Reaction Benzyl_Piperidone 1-Benzyl-4-piperidone Benzyl_Methylene 1-Benzyl-4-methylenepiperidine Benzyl_Piperidone->Benzyl_Methylene Wittig Reaction Methyl_Piperidone N-Methyl-4-piperidone Methyl_Methylene_HCl N-Methyl-4-methylenepiperidine Hydrochloride Methyl_Piperidone->Methyl_Methylene_HCl Wittig Reaction & Salification Hydroxymethyl_Piperidine N-Boc-4-(hydroxymethyl) piperidine Mesylate_Intermediate Mesylated Intermediate Hydroxymethyl_Piperidine->Mesylate_Intermediate Mesylation Final_Product This compound Hydrochloride N_Boc_Methylene->Final_Product Deprotection (Acid) Benzyl_Methylene->Final_Product Debenzylation Mesylate_Intermediate->N_Boc_Methylene Elimination (Base)

Caption: Synthetic routes to this compound.

References

Assessing the Purity of Synthesized 4-Methylenepiperidine: A Comparative Guide to HPLC, GC-MS, and qNMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental data, as well as meeting regulatory standards. This guide provides a comprehensive comparison of three powerful analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for assessing the purity of synthesized 4-Methylenepiperidine.

This compound, a valuable building block in pharmaceutical synthesis, can present challenges in purification due to the potential for impurity generation during its synthesis, particularly under acidic conditions. This guide offers detailed experimental protocols, a comparative data summary, and visual workflows to aid in the selection of the most appropriate analytical method for your specific needs.

Method Comparison at a Glance

The choice of analytical technique for purity assessment depends on several factors, including the nature of the expected impurities, the required sensitivity, and the need for structural confirmation. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the analysis of this compound.

FeatureHPLC with UV/Fluorescence DetectionGas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Chromatographic separation based on polarity, with detection after derivatization.Separation of volatile compounds based on boiling point and polarity, with mass-based detection.Intrinsic quantitative analysis based on the relationship between signal intensity and the number of atomic nuclei.
Sample Derivatization Mandatory for UV or fluorescence detection.Generally not required, but can be used to improve peak shape.Not required.
Primary Application Quantitative purity determination and impurity profiling.Identification and quantification of volatile impurities.Absolute purity determination without a specific reference standard of the analyte.
Strengths High sensitivity for trace impurities, robust and widely available.High specificity and structural information from mass spectra.Non-destructive, provides structural confirmation, highly accurate for purity assessment.
Limitations Indirect method requiring a reference standard for quantification, derivatization adds complexity.Limited to thermally stable and volatile compounds.Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard.
Typical Purity Range >99% achievable with proper method development.Can detect impurities at low levels.Provides a direct measure of absolute purity (e.g., 99.5%).

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

Since this compound lacks a strong chromophore, pre-column derivatization is necessary for sensitive detection by UV or fluorescence detectors. Dansyl chloride is a common derivatizing agent for secondary amines, forming a highly fluorescent derivative.

1. Derivatization Procedure:

  • Reagents:

    • This compound sample

    • Dansyl chloride solution (1 mg/mL in acetone)

    • Sodium bicarbonate buffer (0.1 M, pH 10)

    • Methanol (B129727) (HPLC grade)

    • Water (HPLC grade)

  • Procedure:

    • Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of methanol to prepare a stock solution.

    • In a vial, mix 100 µL of the sample stock solution with 200 µL of the sodium bicarbonate buffer.

    • Add 200 µL of the dansyl chloride solution, vortex the mixture, and heat at 60 °C for 30 minutes in the dark.

    • After cooling to room temperature, filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 50% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 520 nm) or UV detector (254 nm)

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile amines like this compound and can provide valuable information about volatile impurities.

1. Sample Preparation:

  • Dissolve the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter.

2. GC-MS Conditions:

  • Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Injection Mode: Split (e.g., 20:1)

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-300

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary ratio method of measurement that allows for the determination of purity without the need for a reference standard of the analyte itself. The purity is calculated by comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample and a suitable, high-purity internal standard (e.g., maleic acid or 1,4-dinitrobenzene) into an NMR tube. The internal standard should have proton signals that do not overlap with the analyte signals.

  • Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., Chloroform-d, Methanol-d4) to completely dissolve the sample and internal standard.

2. NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation.

  • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).

3. Data Processing and Purity Calculation:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate the well-resolved signals of both the this compound and the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and the logic behind selecting an appropriate analytical method, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Assessment synthesis Synthesize This compound purification Purify by Distillation/Crystallization synthesis->purification sample_prep Sample Preparation purification->sample_prep hplc HPLC Analysis sample_prep->hplc gcms GC-MS Analysis sample_prep->gcms qnmr qNMR Analysis sample_prep->qnmr data_analysis Data Analysis & Purity Calculation hplc->data_analysis gcms->data_analysis qnmr->data_analysis final_report final_report data_analysis->final_report Final Report

Caption: Experimental workflow for the synthesis and purity assessment of this compound.

method_selection start Need to Assess Purity of This compound question1 Primary Goal? start->question1 quant_impurities Quantify known/unknown impurities with high sensitivity question1->quant_impurities Quantitation volatile_impurities Identify volatile impurities question1->volatile_impurities Identification absolute_purity Determine absolute purity without analyte standard question1->absolute_purity Absolute Purity hplc Choose HPLC with Derivatization quant_impurities->hplc gcms Choose GC-MS volatile_impurities->gcms qnmr Choose qNMR absolute_purity->qnmr

A Spectroscopic Comparison of 4-Methylenepiperidine and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the landscape of pharmaceutical development and organic synthesis, a thorough understanding of the structural and spectroscopic properties of key intermediates is paramount. This guide provides a detailed spectroscopic comparison of 4-methylenepiperidine, a valuable building block in medicinal chemistry, with its common precursors: 4-piperidone (B1582916), N-benzyl-4-piperidone, and 4-hydroxymethylpiperidine. This objective analysis, supported by experimental data, serves as a crucial resource for researchers, scientists, and professionals in drug development.

Introduction

This compound is a heterocyclic compound whose derivatives are integral to the synthesis of a variety of pharmacologically active agents. Its synthesis often proceeds from more readily available piperidine (B6355638) precursors. The transformation from a precursor to the final product is accompanied by distinct changes in their spectroscopic signatures. This guide elucidates these differences through a comparative analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Synthetic Pathway Overview

A prevalent method for the synthesis of this compound involves the Wittig reaction, starting from a protected 4-piperidone derivative, followed by deprotection. An alternative route can be envisaged from 4-hydroxymethylpiperidine through dehydration. The following diagram illustrates a common synthetic logic.

G cluster_0 Route 1: Wittig Reaction cluster_1 Route 2: Dehydration 4-Piperidone 4-Piperidone N-Benzyl-4-piperidone N-Benzyl-4-piperidone 4-Piperidone->N-Benzyl-4-piperidone Benzylation 1-Benzyl-4-methylenepiperidine 1-Benzyl-4-methylenepiperidine N-Benzyl-4-piperidone->1-Benzyl-4-methylenepiperidine Wittig Reaction This compound This compound 1-Benzyl-4-methylenepiperidine->this compound Debenzylation 4-Hydroxymethylpiperidine 4-Hydroxymethylpiperidine 4-Methylenepiperidine_route2 This compound 4-Hydroxymethylpiperidine->4-Methylenepiperidine_route2 Dehydration

Caption: Synthetic pathways to this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors. These values are compiled from various spectral databases and literature sources.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundH2, H6 (ppm)H3, H5 (ppm)Other Protons (ppm)
This compound ~2.9~2.34.7 (s, =CH₂)
4-Piperidone ~3.1~2.52.1 (s, NH)
N-Benzyl-4-piperidone ~2.8~2.57.3 (m, Ar-H), 3.6 (s, CH₂Ph)
4-Hydroxymethylpiperidine ~2.9 (axial), ~2.5 (equatorial)~1.6 (axial), ~1.1 (equatorial)3.4 (d, CH₂OH), ~1.5 (m, CH)
¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC2, C6 (ppm)C3, C5 (ppm)C4 (ppm)Other Carbons (ppm)
This compound 46.535.8148.7 (=C)106.5 (=CH₂)
4-Piperidone 41.341.3209.0 (C=O)-
N-Benzyl-4-piperidone 50.841.0207.5 (C=O)138.0, 129.2, 128.4, 127.3 (Ar-C), 63.0 (CH₂Ph)
4-Hydroxymethylpiperidine 46.530.041.067.9 (CH₂OH)
IR Spectroscopy Data

Table 3: Key IR Absorption Bands (in cm⁻¹)

CompoundN-H StretchC-H StretchC=O StretchC=C StretchO-H Stretch
This compound ~3300~2930, 2850-~1650-
4-Piperidone ~3300~2950, 2860~1715--
N-Benzyl-4-piperidone -~2920, 2850~1710--
4-Hydroxymethylpiperidine ~3300~2920, 2850--~3350 (broad)
Mass Spectrometry Data

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular WeightMolecular Ion (M⁺)Key Fragment Ions (m/z)
This compound 97.16 g/mol 9782, 68, 54
4-Piperidone 99.13 g/mol 9970, 56, 42
N-Benzyl-4-piperidone 189.25 g/mol 18991 (tropylium ion), 120, 146
4-Hydroxymethylpiperidine 115.17 g/mol 11598, 84, 70

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols for the acquisition of NMR, IR, and MS spectra for the compounds discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 300 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: The spectra were acquired with a spectral width of 0-12 ppm. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR Acquisition: The spectra were acquired with a spectral width of 0-220 ppm. Chemical shifts are reported in ppm relative to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film was prepared between two potassium bromide (KBr) plates. For solid samples, a KBr pellet was prepared by grinding a small amount of the sample with KBr powder and pressing the mixture into a thin disk.

  • Instrumentation: IR spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: The spectra were typically scanned over the range of 4000-400 cm⁻¹. The data is presented in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Samples were introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Electron ionization (EI) was typically used at 70 eV.

  • Instrumentation: A quadrupole or time-of-flight (TOF) mass analyzer was used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum plots the relative abundance of ions against their m/z values.

This comparative guide provides a foundational spectroscopic reference for this compound and its precursors, aiding in reaction monitoring, quality control, and the structural elucidation of related compounds.

A Comparative Guide to the Cost-Effectiveness of 4-Methylenepiperidine Synthesis Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Methylenepiperidine is a critical building block in the synthesis of numerous pharmaceutical compounds, most notably the antifungal agent efinaconazole. The efficiency and economic viability of its synthesis are paramount for drug development and manufacturing. This guide provides an objective comparison of three prominent synthesis strategies for this compound, focusing on their cost-effectiveness, experimental protocols, and overall scalability.

Executive Summary

The synthesis of this compound is dominated by strategies that prioritize high yields, purity, and cost-efficiency, particularly for industrial-scale production. The most common approaches utilize a Wittig reaction as the key step for introducing the methylene (B1212753) group. This guide evaluates three such strategies, each starting from a different commercially available piperidone derivative:

  • Strategy 1: From N-tert-Butoxycarbonyl-4-piperidone (N-Boc-4-piperidone)

  • Strategy 2: From 1-Benzylpiperidine-4-one

  • Strategy 3: From N-Methyl-4-piperidone

Our analysis indicates that while all three routes are viable, the strategy starting from N-Methyl-4-piperidone offers the most cost-effective solution due to the significantly lower price of the starting material. The route from 1-Benzylpiperidine-4-one presents a robust and widely used industrial method, though it involves an additional debenzylation step. The synthesis from N-Boc-4-piperidone , while straightforward, is hampered by the high cost of the starting material, making it less suitable for large-scale, cost-sensitive applications.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data for each synthesis strategy, providing a clear comparison of their performance metrics.

MetricStrategy 1: From N-Boc-4-piperidoneStrategy 2: From 1-Benzylpiperidine-4-oneStrategy 3: From N-Methyl-4-piperidone
Starting Material N-tert-Butoxycarbonyl-4-piperidone1-Benzylpiperidine-4-oneN-Methyl-4-piperidone
Starting Material Cost (approx. per kg) $180 - $600~$100 - $200$10 - $15
Key Reagents Methyl triphenylphosphonium bromide, Strong Base (e.g., n-BuLi), Acid (for deprotection)Methyl triphenylphosphonium bromide, Base, 1-Chloroethyl chloroformate, Methanol (B129727)Methyl triphenylphosphonium bromide, Strong Base (e.g., t-BuOK)
Overall Yield (approx.) High (specific yield data not consistently reported)75% - 85%~85%
Purity (approx.) High>99%>99%
Key Advantages Straightforward protection/deprotection chemistry.Well-established for industrial scale-up; avoids hazardous reagents in some variations.Most cost-effective starting material; high yield.
Key Disadvantages Very high cost of starting material.[1]Additional debenzylation step required; use of reagents like 1-chloroethyl chloroformate.Requires careful control of reaction conditions.
Purification Typically requires purification after Wittig and deprotection.Can be designed to avoid column chromatography.[2]Can be designed to avoid column chromatography.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments involved in each synthesis strategy.

Strategy 1: Synthesis from N-Boc-4-piperidone

This two-step process involves a Wittig reaction followed by the deprotection of the Boc group.

Step 1: Wittig Reaction to form N-Boc-4-methylenepiperidine

  • To a stirred solution of methyltriphenylphosphonium (B96628) bromide in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere, add a strong base such as n-butyllithium at a low temperature (-78°C to 0°C) to generate the ylide.

  • After stirring for 1-2 hours, a solution of N-Boc-4-piperidone in anhydrous THF is added dropwise at the same low temperature.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

  • The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography to yield N-Boc-4-methylenepiperidine.

Step 2: Deprotection to form this compound Hydrochloride

  • The purified N-Boc-4-methylenepiperidine is dissolved in a suitable solvent such as dioxane or methanol.

  • A solution of hydrochloric acid (e.g., 4M in dioxane or concentrated HCl) is added, and the mixture is stirred at room temperature for a few hours.

  • The solvent is removed under reduced pressure to yield this compound hydrochloride as a solid, which can be further purified by recrystallization.

Strategy 2: Synthesis from 1-Benzylpiperidine-4-one

This route involves a Wittig reaction followed by a debenzylation step.

Step 1: Wittig Reaction to form 1-Benzyl-4-methylenepiperidine (B1309272)

  • Similar to the procedure for N-Boc-4-piperidone, methyltriphenylphosphonium bromide is reacted with a base (e.g., sodium amide or potassium tert-butoxide) in a suitable solvent (e.g., THF or toluene) to form the corresponding ylide.

  • A solution of 1-benzylpiperidine-4-one in the same solvent is then added to the ylide suspension.

  • The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours.

  • After completion, the reaction is worked up by adding water and extracting the product with an organic solvent.

  • The organic layer is washed, dried, and concentrated to give crude 1-benzyl-4-methylenepiperidine, which can be purified if necessary.

Step 2: Debenzylation to form this compound Hydrochloride

  • The 1-benzyl-4-methylenepiperidine is dissolved in a solvent such as dichloromethane (B109758) or toluene.

  • The solution is cooled (e.g., to 0-10°C), and 1-chloroethyl chloroformate is added dropwise.[3]

  • The reaction mixture is then heated (e.g., to reflux) for a couple of hours.

  • After cooling, methanol is added, and the mixture is refluxed again to complete the debenzylation.

  • The solvent is evaporated, and the residue is treated with an appropriate solvent (e.g., methyl t-butyl ether) to precipitate the this compound hydrochloride, which is then collected by filtration and dried.[3]

Strategy 3: Synthesis from N-Methyl-4-piperidone

This is a direct and cost-effective one-step conversion.

Wittig Reaction to form N-Methyl-4-methylenepiperidine (and subsequent salt formation)

  • To a suspension of methyltriphenylphosphonium bromide in a solvent like toluene, a strong base such as potassium tert-butoxide (t-BuOK) is added in portions at a controlled temperature (e.g., 10-20°C) under a nitrogen atmosphere.[3]

  • The mixture is stirred for about an hour to ensure the formation of the ylide.

  • N-methyl-4-piperidone is then added dropwise to the reaction mixture while maintaining the temperature.[3]

  • After the addition is complete, the mixture is stirred for another hour at the same temperature.

  • The reaction mixture is then heated (e.g., to 80°C) and concentrated under reduced pressure to obtain a mixture of N-methyl-4-methylenepiperidine and the solvent.[3]

  • To form the hydrochloride salt, concentrated hydrochloric acid is added, and the remaining solvent is removed by concentration to yield N-methyl-4-methylenepiperidine hydrochloride.[3] This product can then be used in subsequent reactions or further purified. For obtaining this compound hydrochloride, a demethylation step would be required.

Visualization of Synthesis Pathways

The following diagrams illustrate the logical flow of each synthesis strategy.

G cluster_0 Strategy 1: From N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4-piperidone Wittig Reaction Wittig Reaction N-Boc-4-piperidone->Wittig Reaction Methyl triphenylphosphonium bromide, Base N-Boc-4-methylenepiperidine N-Boc-4-methylenepiperidine Wittig Reaction->N-Boc-4-methylenepiperidine Acidic Deprotection Acidic Deprotection N-Boc-4-methylenepiperidine->Acidic Deprotection HCl This compound HCl This compound HCl Acidic Deprotection->this compound HCl

Caption: Synthesis of this compound from N-Boc-4-piperidone.

G cluster_1 Strategy 2: From 1-Benzylpiperidine-4-one 1-Benzylpiperidine-4-one 1-Benzylpiperidine-4-one Wittig Reaction_2 Wittig Reaction_2 1-Benzylpiperidine-4-one->Wittig Reaction_2 Methyl triphenylphosphonium bromide, Base 1-Benzyl-4-methylenepiperidine 1-Benzyl-4-methylenepiperidine Wittig Reaction_2->1-Benzyl-4-methylenepiperidine Debenzylation Debenzylation 1-Benzyl-4-methylenepiperidine->Debenzylation 1-Chloroethyl chloroformate, Methanol This compound HCl_2 This compound HCl_2 Debenzylation->this compound HCl_2

Caption: Synthesis of this compound from 1-Benzylpiperidine-4-one.

G cluster_2 Strategy 3: From N-Methyl-4-piperidone N-Methyl-4-piperidone N-Methyl-4-piperidone Wittig Reaction_3 Wittig Reaction_3 N-Methyl-4-piperidone->Wittig Reaction_3 Methyl triphenylphosphonium bromide, t-BuOK N-Methyl-4-methylenepiperidine N-Methyl-4-methylenepiperidine Wittig Reaction_3->N-Methyl-4-methylenepiperidine Demethylation (if required) Demethylation (if required) N-Methyl-4-methylenepiperidine->Demethylation (if required) e.g., Von Braun reaction This compound HCl_3 This compound HCl_3 Demethylation (if required)->this compound HCl_3

Caption: Synthesis of this compound from N-Methyl-4-piperidone.

Conclusion

The choice of a synthesis strategy for this compound is a critical decision in the drug development process, with significant implications for cost, scalability, and purity. For large-scale industrial production where cost is a primary driver, the synthesis route starting from N-methyl-4-piperidone is highly attractive due to the low cost of the starting material and high reported yields. The pathway from 1-benzylpiperidine-4-one represents a well-established and robust industrial method, offering a balance between cost and process reliability. The synthesis from N-Boc-4-piperidone , while chemically efficient, is generally not economically viable for large-scale production due to the high cost of the starting material.

Researchers and process chemists should carefully consider the specific requirements of their project, including budget, scale, and available equipment, when selecting the most appropriate synthesis strategy for this compound. The information and protocols provided in this guide offer a solid foundation for making an informed decision.

References

Characterization of 4-Methylenepiperidine Impurities by Mass Spectrometry: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final product. 4-Methylenepiperidine, a key building block in the synthesis of various pharmaceutical compounds, can contain several process-related and degradation impurities. Mass spectrometry (MS), owing to its high sensitivity and specificity, stands as an indispensable tool for the identification and quantification of these impurities.[1][2][3] This guide provides a comparative overview of various mass spectrometry techniques for the characterization of potential impurities in this compound, complete with illustrative data and detailed experimental protocols.

Comparison of Mass Spectrometry Techniques for Impurity Profiling

Different mass spectrometry techniques offer distinct advantages for the analysis of this compound impurities. The choice of technique often depends on the volatility and polarity of the impurities, as well as the required level of structural information and sensitivity.

TechniquePrincipleAdvantages for this compound Impurity AnalysisLimitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile and semi-volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass analysis.- Excellent for identifying volatile synthesis byproducts and residual solvents. - Electron Ionization (EI) provides reproducible fragmentation patterns for library matching.- Not suitable for non-volatile or thermally labile impurities. - Derivatization may be required for polar impurities to improve volatility.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates compounds based on their polarity and interactions with a stationary phase in a liquid mobile phase, followed by mass analysis.[4]- Versatile for a wide range of polar and non-polar impurities. - Soft ionization techniques like Electrospray Ionization (ESI) are suitable for preserving the molecular ion of fragile impurities.- Matrix effects from non-volatile buffers can suppress ion formation.
Tandem Mass Spectrometry (LC-MS/MS) Involves multiple stages of mass analysis, allowing for the fragmentation of a selected precursor ion to generate characteristic product ions.[5][6]- High specificity and sensitivity for targeted impurity quantification. - Provides structural information through fragmentation analysis, aiding in the identification of unknown impurities.- Can be more complex to develop methods compared to single-stage MS.
High-Resolution Mass Spectrometry (HRMS) Measures mass-to-charge ratios with high accuracy, enabling the determination of elemental compositions.[7]- Confident identification of unknown impurities by providing their elemental formula. - Can distinguish between isobaric compounds (compounds with the same nominal mass but different elemental compositions).- Higher instrument cost and complexity.

Potential Impurities in this compound

Based on common synthetic routes and degradation pathways, potential impurities in this compound may include:

  • Process-Related Impurities: Starting materials, intermediates, and byproducts from the synthesis process.

  • Degradation Products: Formed due to exposure to stress conditions such as acid, base, oxidation, heat, or light.[8][9]

Table 1: Illustrative Quantitative Data for Potential this compound Impurities by LC-MS/MS

ImpurityPotential StructurePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
4-MethylpiperidineC₆H₁₃N100.1284.103.5
PiperidineC₅H₁₁N86.1070.082.8
N-Oxide of this compoundC₆H₁₁NO114.0997.084.2
Dimer of this compoundC₁₂H₂₂N₂195.1998.128.1

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual values may vary depending on the specific analytical conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for GC-MS and LC-MS/MS analysis of this compound.

Experimental Workflow for Impurity Analysis

cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing and Characterization prep Dissolve this compound sample in appropriate solvent gcms GC-MS Analysis prep->gcms For volatile impurities lcms LC-MS/MS Analysis prep->lcms For non-volatile impurities process Data Acquisition and Processing gcms->process lcms->process identify Impurity Identification and Quantification process->identify characterize Structural Elucidation (HRMS, MS/MS) identify->characterize

Caption: General workflow for the characterization of this compound impurities.

GC-MS Protocol for Volatile Impurities
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 250°C at 10°C/min.

    • Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 30-350.

LC-MS/MS Protocol for Non-Volatile Impurities
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.[5][6]

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • Start with 5% B, hold for 1 minute.

    • Linearly increase to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Parameters:

    • Precursor ion scan for identification of potential impurities.

    • Product ion scan for structural confirmation of targeted impurities.

Logical Relationships in Data Interpretation

The identification of an unknown impurity is a stepwise process that combines chromatographic and mass spectrometric data.

cluster_data Data Acquisition cluster_interpretation Interpretation and Identification rt Retention Time (RT) formula Elemental Formula Determination (from m/z) mz Accurate Mass (m/z) mz->formula frag Fragmentation Pattern (MS/MS) structure Proposed Structure (from fragmentation) frag->structure formula->structure confirm Confirmation with Reference Standard structure->confirm

Caption: Logical workflow for the identification of an unknown impurity.

Conclusion

The characterization of impurities in this compound is a multifaceted process that relies on the strategic application of various mass spectrometry techniques. GC-MS is highly effective for volatile impurities, while LC-MS, particularly when coupled with tandem (MS/MS) or high-resolution (HRMS) capabilities, provides a comprehensive solution for the identification and quantification of a broad range of non-volatile impurities.[1][10][7] The selection of the most appropriate technique, coupled with robust experimental protocols and a logical approach to data interpretation, is paramount for ensuring the quality and safety of pharmaceutical products derived from this compound.

References

Comparative Reactivity of N-Protected 4-Methylenepiperidine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of functionalized piperidine (B6355638) scaffolds is crucial for the efficient synthesis of novel therapeutics. This guide provides a comparative analysis of the reactivity of 4-methylenepiperidine derivatives bearing common N-protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and p-toluenesulfonyl (Tosyl/Ts).

The choice of an N-protecting group can significantly influence the outcome of chemical transformations involving the 4-methylene moiety. This is due to the electronic and steric effects exerted by the protecting group, which can alter the electron density of the exocyclic double bond and the overall steric hindrance around the reactive site. While direct comparative studies under identical conditions are limited in the available literature, this guide compiles and analyzes existing data to provide insights into the expected reactivity trends in key synthetic operations.

I. Catalytic Hydrogenation

Catalytic hydrogenation of the exocyclic double bond in this compound derivatives provides access to 4-methylpiperidine, a common structural motif in medicinal chemistry. The efficiency of this reaction can be influenced by the nature of the N-protecting group, primarily due to potential catalyst poisoning or steric hindrance.

Data Presentation: Catalytic Hydrogenation of N-Protected this compound Derivatives

N-Protecting GroupSubstrateCatalystSolventTemperature (°C)Pressure (atm)Time (h)Yield (%)Reference
Boc N-Boc-4-methylenepiperidine10% Pd/CMethanolRoom Temp.112>95Hypothetical/General Procedure
Cbz N-Cbz-4-methylenepiperidine10% Pd/CEthanolRoom Temp.116>95Hypothetical/General Procedure
Tosyl N-Tosyl-4-methylenepiperidinePtO₂Acetic AcidRoom Temp.50-70 bar6-10High[1] (Analogous System)

Note: Data for Boc and Cbz derivatives are based on general procedures for the hydrogenation of similar substrates, as direct comparative studies were not found. The data for the Tosyl derivative is inferred from the hydrogenation of substituted pyridines under acidic conditions, which may be necessary to overcome the deactivating effect of the sulfonyl group.

Experimental Protocol: General Procedure for Catalytic Hydrogenation

  • Preparation: In a suitable hydrogenation vessel, dissolve the N-protected this compound derivative (1.0 eq.) in an appropriate solvent (e.g., methanol, ethanol).

  • Catalyst Addition: Carefully add the catalyst (e.g., 10% Pd/C, 5-10 mol%) to the solution under an inert atmosphere.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 1-3 atm or as specified) and stir the reaction mixture vigorously at the specified temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the crude product, which can be further purified by chromatography if necessary.

Mandatory Visualization:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve Substrate in Solvent catalyst Add Catalyst start->catalyst hydrogenation Pressurize with H₂ and Stir catalyst->hydrogenation monitoring Monitor Progress (TLC/GC-MS) hydrogenation->monitoring filtration Filter to Remove Catalyst monitoring->filtration Reaction Complete concentration Concentrate Filtrate filtration->concentration purification Purify Product concentration->purification

Catalytic Hydrogenation Workflow
II. Heck Reaction

The Mizoroki-Heck reaction is a powerful tool for C-C bond formation, allowing the arylation or vinylation of the 4-methylene position. The electronic nature of the N-protecting group is expected to play a significant role in this palladium-catalyzed coupling reaction. Electron-withdrawing groups, such as Tosyl, can decrease the electron density of the olefin, potentially affecting the rate and efficiency of the reaction.

Data Presentation: Heck Reaction of N-Protected this compound Derivatives

N-Protecting GroupAryl HalideCatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Boc IodobenzenePd(OAc)₂/PPh₃Et₃NDMF10012Moderate to Good[2][3] (General Conditions)
Cbz BromobenzenePd(OAc)₂/dppfCs₂CO₃Toluene11024Moderate to Good[4][5] (General Conditions)
Tosyl IodobenzenePd(OAc)₂/PCy₃K₂CO₃DMA12018Potentially Lower[6] (Analogous System)

Note: Specific examples for all three derivatives under the same conditions were not found. The presented data is based on general Heck reaction conditions and expectations based on the electronic properties of the protecting groups. The N-Tosyl group, being strongly electron-withdrawing, might require more forcing conditions or specialized catalyst systems.

Experimental Protocol: General Procedure for the Heck Reaction

  • Preparation: To an oven-dried flask, add the N-protected this compound (1.2 eq.), aryl halide (1.0 eq.), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and ligand (e.g., PPh₃, 4-10 mol%).

  • Reaction Setup: Evacuate and backfill the flask with an inert gas (e.g., Argon). Add the degassed solvent (e.g., DMF, Toluene) and the base (e.g., Et₃N, K₂CO₃, 2.0 eq.).

  • Heating: Heat the reaction mixture to the specified temperature and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite, washing with the same solvent.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to obtain the desired product.

Mandatory Visualization:

heck_reaction_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation reagents Combine Substrates, Catalyst, Ligand inert Inert Atmosphere reagents->inert solvent_base Add Solvent and Base inert->solvent_base heating Heat and Stir solvent_base->heating monitoring Monitor Progress heating->monitoring quench Cool and Dilute monitoring->quench Completion filter Filter through Celite quench->filter extract Extract and Dry filter->extract purify Purify by Chromatography extract->purify

Heck Reaction Workflow
III. Michael Addition

The exocyclic double bond of this compound derivatives can act as a Michael acceptor, undergoing conjugate addition with various nucleophiles. The reactivity in this context is highly dependent on the electronic nature of the N-protecting group. Electron-withdrawing groups like Boc, and especially Tosyl, are expected to enhance the electrophilicity of the double bond, thereby facilitating the Michael addition.

Data Presentation: Michael Addition to N-Protected this compound Derivatives

| N-Protecting Group | Michael Donor | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Boc | Diethyl malonate | NaOEt | Ethanol | Reflux | 24 | Moderate |[7][8] (General Conditions) | | Cbz | Thiophenol | Et₃N | CH₂Cl₂ | Room Temp. | 12 | Good |[7][8] (General Conditions) | | Tosyl | Piperidine | None | Neat | 80 | 6 | High |[9] (Analogous System) |

Note: The data presented are based on general principles of Michael additions and analogous systems, as direct comparative studies with this compound derivatives were not found. The electron-withdrawing nature of the N-protecting group generally enhances the reactivity of the olefin as a Michael acceptor.

Experimental Protocol: General Procedure for the Michael Addition

  • Preparation: In a round-bottom flask, dissolve the N-protected this compound derivative (1.0 eq.) and the Michael donor (1.1-1.5 eq.) in a suitable solvent.

  • Catalyst/Base Addition: Add the catalyst or base (e.g., NaOEt, Et₃N) to the reaction mixture.

  • Reaction: Stir the reaction mixture at the specified temperature for the required duration, monitoring the progress by TLC or GC-MS.

  • Work-up: Quench the reaction by adding a suitable reagent (e.g., saturated aqueous NH₄Cl solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure, and purify the crude product by column chromatography.

Mandatory Visualization:

michael_addition_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation dissolve Dissolve Reactants add_catalyst Add Catalyst/Base dissolve->add_catalyst stir Stir at Temperature add_catalyst->stir monitor Monitor Progress stir->monitor quench Quench Reaction monitor->quench Completion extract Extract Product quench->extract purify Purify by Chromatography extract->purify

Michael Addition Workflow

Conclusion

The choice of the N-protecting group for this compound derivatives has a profound impact on their reactivity in various chemical transformations.

  • N-Boc: Generally provides good reactivity and is easily removed under acidic conditions, making it a versatile choice for many applications.

  • N-Cbz: Offers stability to a wider range of conditions compared to Boc, with deprotection typically achieved through hydrogenolysis. This orthogonality is valuable in complex syntheses.

  • N-Tosyl: As a strong electron-withdrawing group, it significantly deactivates the nitrogen atom and activates the exocyclic double bond towards nucleophilic attack, such as in Michael additions. However, its removal requires harsh conditions, which may not be compatible with sensitive substrates.

While this guide provides a comparative framework based on available data and established chemical principles, it is important to note that optimal reaction conditions may vary. Researchers are encouraged to perform their own optimizations for specific applications. The provided experimental protocols serve as a general starting point for further investigation into the rich chemistry of these valuable synthetic intermediates.

References

Safety Operating Guide

Proper Disposal Procedures for 4-Methylenepiperidine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 4-Methylenepiperidine, a compound utilized in various research and development applications. Due to its potential hazards, strict adherence to the following procedures is crucial to ensure the safety of laboratory personnel and environmental compliance. The information presented is based on the known hazards of piperidine (B6355638) derivatives.

Hazard Profile and Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound is not consistently available, data from its hydrochloride salt and related piperidine compounds indicate that it should be handled as a hazardous substance. The primary hazards include:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin and Eye Irritation: Causes skin and serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.

  • Flammability: Piperidine derivatives are often flammable liquids and vapors.[2][3]

  • Corrosivity: Piperidine itself can cause severe skin burns and eye damage.[4][5]

Personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling and disposal procedures should be conducted in a well-ventilated area or under a chemical fume hood.[3]

Quantitative Hazard Data

The following table summarizes the hazard classifications for this compound hydrochloride, which provides a basis for handling this compound.

Hazard ClassificationGHS PictogramSignal WordHazard Statement Code
Acute toxicity, OralpericoloWarningH302
Skin corrosion/irritationpericoloWarningH315
Serious eye damage/eye irritationpericoloWarningH319
Specific target organ toxicity, single exposure; Respiratory tract irritationavvertimentoWarningH335

This data is based on the known hazards of this compound hydrochloride.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is critical and must be managed as hazardous chemical waste.[4]

1. Waste Segregation and Containerization:

  • Solid Waste: Contaminated items such as gloves and paper towels should be placed in a sealable, chemically resistant plastic bag or drum. The container must be labeled "Hazardous Waste," "Solid Chemical Waste," and list all chemical constituents.[4]

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and chemically compatible container. The container must be clearly labeled as "Hazardous Waste," "Liquid Chemical Waste," with all contents identified.

  • Sharps Waste: Contaminated needles, Pasteur pipettes, and other sharps must be disposed of in a puncture-resistant sharps container labeled "Hazardous Waste," "Sharps," and with the chemical contaminants listed.[4]

2. Spill Management: In the event of a spill, the following steps must be taken immediately:

  • Evacuate and Ventilate: Alert all personnel in the immediate vicinity and ensure the area is well-ventilated. Remove any sources of ignition.[6]

  • Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as dry lime, sand, or soda ash.[6]

  • Collect: Carefully sweep or scoop the absorbent material into a designated hazardous waste container. Use non-sparking tools to avoid ignition.[3][6]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water. All cleaning materials must be collected and disposed of as hazardous waste.[4]

3. Final Disposal:

  • All containers of this compound waste must be securely sealed and stored in a designated, well-ventilated hazardous waste storage area.

  • The disposal of this hazardous waste must be carried out through a licensed and approved waste disposal facility. Always follow local, regional, and national environmental regulations for hazardous waste disposal.[3][7]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_segregation Waste Segregation cluster_containerization Containerization & Labeling cluster_storage_disposal Storage & Final Disposal cluster_spill Spill Management A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Solid Waste (e.g., gloves, paper towels) B->C D Liquid Waste (e.g., unused solutions) B->D E Sharps Waste (e.g., needles, pipettes) B->E F Sealable, Chemically Resistant Container C->F G Designated, Sealed, Compatible Container D->G H Puncture-Resistant Sharps Container E->H I Label all containers: 'Hazardous Waste' + Contents F->I G->I H->I J Store in Designated Hazardous Waste Area I->J K Arrange for Pickup by Approved Waste Disposal Service J->K L Ensure Compliance with All Regulations K->L S1 SPILL OCCURS S2 Evacuate & Ventilate S1->S2 S3 Contain with Inert Absorbent S2->S3 S4 Collect Waste (Use Non-Sparking Tools) S3->S4 S5 Decontaminate Area S4->S5 S6 Dispose of Spill Waste as Hazardous Material S5->S6 S6->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Methylenepiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Methylenepiperidine

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of this compound, ensuring the protection of laboratory personnel and the integrity of research.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 144230-50-2 (for hydrochloride salt)[1]

  • Molecular Formula: C₆H₁₁N[2]

Hazard Identification and GHS Classification

This compound and its common salt, this compound hydrochloride, are classified as hazardous substances. The Globally Harmonized System (GHS) classifications, based on available data for the hydrochloride salt, are summarized below. The parent compound, 4-methylpiperidine, is also known to be a highly flammable liquid and vapor that can cause severe skin burns and eye damage.[2][3][4][5]

Hazard ClassGHS CategorySignal WordHazard Statement
Acute Toxicity, Oral4WarningH302: Harmful if swallowed[1][2]
Skin Corrosion/Irritation1B/2Danger/WarningH314: Causes severe skin burns and eye damage / H315: Causes skin irritation[2]
Serious Eye Damage/Eye Irritation1/2ADanger/WarningH318: Causes serious eye damage / H319: Causes serious eye irritation[2]
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)3WarningH335: May cause respiratory irritation[1][2]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound to minimize exposure risk. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Protection LevelRequired PPEWhen to Use
Standard Laboratory Operations Safety glasses with side shields, flame-resistant lab coat, long pants, and closed-toe shoes.For handling small quantities in a well-ventilated area or a chemical fume hood.
Operations with Splash or Aerosol Potential Chemical splash goggles, face shield, chemical-resistant apron over a flame-resistant lab coat, and double gloves.When there is a risk of splashing or aerosol generation, such as during heating, vortexing, or transferring large volumes.
Emergency Situations (Spills or Releases) Full-face respirator with organic vapor cartridges, chemical-resistant suit, and heavy-duty chemical-resistant gloves and boots.For responding to spills or uncontrolled releases of the compound.
Glove Selection
Glove MaterialRecommendationRationale
Nitrile Recommended for incidental contact.Good resistance to a range of chemicals, but should be changed immediately upon contamination.
Neoprene Recommended for extended contact.Offers good resistance to acids, bases, and some organic solvents.
Butyl Rubber Recommended for high-risk operations or spills.Provides excellent resistance to a wide range of corrosive chemicals.
Latex Not RecommendedOffers poor chemical resistance and can cause allergic reactions.

Operational and Disposal Plans

Experimental Workflow for Handling this compound

Adherence to a strict operational workflow is essential for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup prep_materials Gather all necessary materials prep_setup->prep_materials handle_transfer Transfer this compound prep_materials->handle_transfer handle_reaction Conduct Reaction handle_transfer->handle_reaction handle_monitor Monitor Reaction handle_reaction->handle_monitor cleanup_deactivate Quench/Deactivate Reaction handle_monitor->cleanup_deactivate cleanup_segregate Segregate Waste cleanup_deactivate->cleanup_segregate cleanup_dispose Dispose of Waste Properly cleanup_segregate->cleanup_dispose cleanup_decontaminate Decontaminate Glassware & Surfaces cleanup_dispose->cleanup_decontaminate cleanup_doff Doff PPE cleanup_decontaminate->cleanup_doff

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Don the appropriate personal protective equipment as outlined in the PPE table.

    • Ensure a certified chemical fume hood is used for all manipulations.[3][4]

    • Have an emergency eyewash station and safety shower readily accessible.[4]

    • Assemble all necessary glassware and reagents within the fume hood.

  • Handling and Reaction:

    • Use spark-proof tools and equipment.[3][4]

    • Ground and bond containers when transferring the chemical to prevent static discharge.[3][6]

    • Carefully transfer the required amount of this compound.

    • Conduct the reaction with continuous monitoring for any signs of exothermic events or pressure buildup.

  • Cleanup:

    • Upon completion of the reaction, any excess reagent should be quenched safely according to the specific reaction protocol.

    • Segregate all waste generated.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.

Waste TypeContainerLabelingDisposal Procedure
Solid Waste Sealable, chemically resistant container."Hazardous Waste," "Solid Chemical Waste," and list all chemical constituents.Collect all contaminated consumables (e.g., gloves, absorbent pads, pipette tips) in the designated container.
Liquid Waste Sealable, chemically resistant container."Hazardous Waste," "Liquid Chemical Waste," and list all chemical constituents.Collect all liquid waste containing this compound. Do not mix with incompatible waste streams (e.g., strong oxidizing agents).
Empty Containers Original container or a designated container for empty chemical bottles."Empty" and deface the original label.Triple rinse the container with a suitable solvent. The rinsate must be collected as hazardous liquid waste.

All hazardous waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations.

Emergency Spill Protocol

In the event of a spill, immediate and appropriate action is required.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, and it is safe to do so, open a window.

  • Contain: For small spills, use a spill kit with an inert absorbent material (e.g., vermiculite, sand). For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Clean-up (for small, manageable spills by trained personnel only):

    • Wearing appropriate emergency PPE, cover the spill with absorbent material, starting from the outside and working inwards.

    • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report all spills to the laboratory supervisor and the relevant safety office.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylenepiperidine
Reactant of Route 2
Reactant of Route 2
4-Methylenepiperidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。